molecular formula C11H12O2 B1293687 Cyclopropyl(4-methoxyphenyl)methanone CAS No. 7152-03-6

Cyclopropyl(4-methoxyphenyl)methanone

Cat. No.: B1293687
CAS No.: 7152-03-6
M. Wt: 176.21 g/mol
InChI Key: YKZSVEVTRUSPOQ-UHFFFAOYSA-N
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Description

Cyclopropyl(4-methoxyphenyl)methanone (CAS 7152-03-6) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the class of donor-acceptor (D-A) cyclopropanes, which are characterized by a highly polarized three-membered ring structure that makes them exceptionally valuable in synthetic organic chemistry . The cyclopropane ring is activated by the electron-donating effect of the 4-methoxyphenyl group and the electron-withdrawing effect of the carbonyl group, facilitating ring-opening and participation in various cycloaddition reactions. As a building block, this compound is a promising precursor for the synthesis of a diverse range of complex structures, including various acyclic, alicyclic, and heterocyclic compounds . Donor-acceptor cyclopropanes of this type are known to serve as synthetic equivalents of 1,3-dipoles, enabling access to molecular scaffolds that are often difficult to prepare by other methods. Researchers are exploring their use in the development of pharmacologically active agents, such as selective receptor antagonists, as well as compounds with antimicrobial and nematicidal activity . The structural motif of ortho-hydroxyaryl-substituted cyclopropanes, closely related to this ketone, has demonstrated significant bioactivity, underscoring the research potential of this chemical family . This product is intended for research use by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information. Sealed in dry, room temperature .

Properties

IUPAC Name

cyclopropyl-(4-methoxyphenyl)methanone
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InChI

InChI=1S/C11H12O2/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YKZSVEVTRUSPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7064576
Record name Methanone, cyclopropyl(4-methoxyphenyl)-
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Molecular Weight

176.21 g/mol
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CAS No.

7152-03-6
Record name Cyclopropyl(4-methoxyphenyl)methanone
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Record name p-Anisoylcyclopropane
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Record name Cyclopropyl(4-methoxyphenyl)methanone
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Record name Methanone, cyclopropyl(4-methoxyphenyl)-
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Record name Methanone, cyclopropyl(4-methoxyphenyl)-
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Record name Cyclopropyl 4-methoxyphenyl ketone
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Foundational & Exploratory

"Cyclopropyl(4-methoxyphenyl)methanone" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropyl(4-methoxyphenyl)methanone

Introduction

This compound, also known as cyclopropyl p-anisyl ketone, is a versatile chemical intermediate whose structural motif—a cyclopropyl ketone tethered to a methoxy-activated phenyl ring—is of significant interest in medicinal chemistry and organic synthesis.[1][2][3] The electron-donating methoxy group activates the aromatic ring for further functionalization, while the strained cyclopropyl group offers unique reactivity and conformational rigidity, making it a valuable scaffold for the development of novel bioactive molecules.

This guide provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and detailed experimental protocols. We will explore the mechanistic underpinnings of the primary synthetic route, offer step-by-step procedural guidance, and detail the analytical techniques required to verify the structure and purity of the final product.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below for quick reference.

PropertyValueSource
CAS Number 7152-03-6[1][2][4][5]
Molecular Formula C₁₁H₁₂O₂[4][6][7]
Molecular Weight 176.21 g/mol [1][2][4]
Appearance White to light yellow solid[3]
Melting Point 40-42 °C[3][4]
Boiling Point 303.9 ± 15.0 °C at 760 mmHg[4]
94-97 °C at 0.1 mmHg[3]
Density 1.1 ± 0.1 g/cm³[4]
InChIKey YKZSVEVTRUSPOQ-UHFFFAOYSA-N[4][6][7]

Synthesis via Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride.[8] This reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[9]

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), coordinates to the chlorine atom of cyclopropanecarbonyl chloride. This polarization weakens the C-Cl bond, facilitating its departure and forming a highly electrophilic acylium ion.[9][10]

  • Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group. The attack predominantly occurs at the para position due to reduced steric hindrance compared to the ortho positions, leading to high regioselectivity.[11][12][13]

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex, loses a proton to restore the aromaticity of the ring, yielding the final ketone product. The Lewis acid catalyst is regenerated in the process.

Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

The synthesis is a two-stage process: preparation of the acylating agent followed by the acylation reaction itself.

Protocol 1: Synthesis of Cyclopropanecarbonyl Chloride

Causality: Cyclopropanecarbonyl chloride is the required electrophilic precursor for the acylation. It is readily prepared from the corresponding carboxylic acid. Thionyl chloride (SOCl₂) is an excellent chlorinating agent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion and simplifying purification.[14][15]

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the evolved HCl and SO₂ gases.

  • Reaction: Charge the flask with cyclopropanecarboxylic acid. Slowly add an excess of thionyl chloride (approx. 1.5-2.0 equivalents) dropwise at room temperature.

  • Heating: After the initial vigorous reaction subsides, gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until the evolution of gas ceases.[14] This ensures the reaction goes to completion.

  • Purification: The product, cyclopropanecarbonyl chloride, can be purified by fractional distillation under reduced pressure to yield a colorless oil.[14] The purity should be confirmed by GC before use.

Trustworthiness: The completion of the reaction is visually confirmed by the cessation of gas evolution. The subsequent distillation provides a purified reagent with a defined boiling point, ensuring its suitability for the next step.

Protocol 2: Friedel-Crafts Acylation of Anisole

Causality: This protocol utilizes a Lewis acid to catalyze the electrophilic substitution. Anhydrous conditions are critical as Lewis acids like AlCl₃ are highly hygroscopic and will be quenched by water, rendering them inactive. The reaction is typically performed in a non-polar solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) to dissolve the reactants and facilitate the reaction.[8][16] The order of addition—adding the acyl chloride to the mixture of anisole and catalyst—helps control the exothermic reaction.

Materials:

  • Anisole

  • Cyclopropanecarbonyl chloride (from Protocol 1)

  • Anhydrous aluminum chloride (AlCl₃) or nano CuFe₂O₄[8]

  • Anhydrous 1,2-dichloroethane (DCE) or other suitable solvent

  • Three-neck round-bottom flask with dropping funnel and nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Initial Charge: Charge the flask with anhydrous DCE and anisole (1.0 eq). Cool the mixture in an ice bath to 0-5 °C.

  • Catalyst Addition: Carefully add anhydrous AlCl₃ (1.1-1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Acyl Chloride Addition: Add a solution of cyclopropanecarbonyl chloride (1.0-1.1 eq) in anhydrous DCE to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 2-4 hours) until completion is confirmed by TLC or GC analysis.

  • Workup: Carefully quench the reaction by pouring it slowly over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a white to off-white solid.[3]

Experimental workflow for synthesis.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR δ ~7.95 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. δ ~6.95 ppm (d, 2H): Aromatic protons meta to the carbonyl group. δ ~3.85 ppm (s, 3H): Methoxy (-OCH₃) protons. δ ~2.60 ppm (m, 1H): Cyclopropyl methine proton (-CH-). δ ~1.20 ppm (m, 2H) & ~1.00 ppm (m, 2H): Cyclopropyl methylene protons (-CH₂-).
¹³C NMR δ ~198 ppm: Carbonyl carbon (C=O). δ ~164 ppm: Aromatic carbon attached to the methoxy group. δ ~131 ppm: Aromatic carbons ortho to the carbonyl. δ ~129 ppm: Aromatic carbon attached to the carbonyl. δ ~114 ppm: Aromatic carbons meta to the carbonyl. δ ~55 ppm: Methoxy carbon (-OCH₃). δ ~16 ppm: Cyclopropyl methine carbon (-CH-). δ ~12 ppm: Cyclopropyl methylene carbons (-CH₂-).
IR (Infrared) ~1670-1680 cm⁻¹: Strong, sharp absorption from the C=O stretch (aryl ketone). ~1600, 1510, 1420 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1260, 1030 cm⁻¹: C-O stretching vibrations of the aryl ether. ~3010-3080 cm⁻¹: C-H stretches of the aromatic and cyclopropyl groups.[7][17][18]
MS (Mass Spec) m/z 176: Molecular ion peak (M⁺). m/z 135: Major fragment corresponding to the [CH₃OC₆H₄CO]⁺ (p-methoxybenzoyl) cation, resulting from the loss of the cyclopropyl radical. This is often the base peak.[19] m/z 107: Fragment from loss of CO from the m/z 135 ion. m/z 77: Phenyl cation fragment.

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent used. Data is compiled based on typical values and spectral information available from public databases.[20]

Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress. A non-polar eluent system (e.g., 4:1 Hexane:Ethyl Acetate) will show the product with a lower Rf value than the starting material, anisole.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are ideal for determining the final purity of the product. A single, sharp peak indicates a high degree of purity.

Conclusion

The synthesis of this compound is reliably achieved through a classic Friedel-Crafts acylation reaction. This guide has detailed a robust, two-protocol procedure, starting from the preparation of the necessary acyl chloride precursor. By understanding the underlying mechanism, researchers can better control the reaction parameters to optimize yield and purity. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound, ensuring its quality for subsequent applications in research and development.

References

An In-Depth Technical Guide to Cyclopropyl(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with Cyclopropyl(4-methoxyphenyl)methanone. It delves into the core physicochemical properties, synthesis, analytical characterization, and applications of this versatile chemical intermediate, grounding all information in established scientific literature and safety protocols.

Introduction: The Significance of a Versatile Scaffold

This compound is a ketone derivative featuring a cyclopropyl ring and a para-substituted methoxyphenyl group. This unique combination of structural motifs makes it a valuable building block in modern organic synthesis and medicinal chemistry. The cyclopropyl group, a small, strained ring, is increasingly utilized in drug design to modulate a molecule's physicochemical and pharmacological properties.[1] It can enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects by imposing conformational constraints.[1] Concurrently, the methoxyphenyl moiety is a common feature in compounds targeting the central nervous system.[2] This guide provides the foundational knowledge required to effectively utilize this compound in a research and development setting.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the bedrock of any successful experimental work. This compound is unambiguously identified by its CAS number.

  • CAS Number : 7152-03-6[3][4][5][6][7]

The key physicochemical properties are summarized in the table below, compiled from various reputable databases.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₂[3][5][6][7]
Molecular Weight 176.21 g/mol [3][6][7]
IUPAC Name This compound[3][5][6]
Synonyms Cyclopropyl p-anisyl ketone, (4-Methoxybenzoyl)cyclopropane[6][7]
Appearance White to pale yellow solid (crystals or powder)[5][7]
Melting Point 39-45 °C[5][7]
Boiling Point 303.9 ± 15.0 °C at 760 mmHg; 94-97 °C at 0.1 mmHg[7]
Density ~1.1 g/cm³[4]
Flash Point >110 °C (>230 °F)[7]
InChI Key YKZSVEVTRUSPOQ-UHFFFAOYSA-N[5][6]
SMILES COC1=CC=C(C=C1)C(=O)C1CC1[3][5]

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic compound, in this case, anisole (methoxybenzene), with an acyl halide, cyclopropanecarbonyl chloride, in the presence of a Lewis acid catalyst.

Causality of Experimental Choices
  • Anisole as Substrate : The methoxy group (-OCH₃) on the benzene ring is a strong activating group, making the aromatic ring electron-rich and thus highly susceptible to electrophilic attack. It directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions, leading to high regioselectivity for the desired product.

  • Lewis Acid Catalyst : A catalyst like aluminum chloride (AlCl₃) or a milder alternative like nano CuFe₂O₄ is essential.[8] It coordinates with the acyl chloride, forming a highly electrophilic acylium ion, which is the reactive species that attacks the anisole ring.

  • Solvent : A non-polar, aprotic solvent such as 1,2-dichloroethane (DCE) is typically used as it can dissolve the reactants without interfering with the catalytic cycle.[8]

  • Temperature Control : The reaction is often exothermic. Maintaining a controlled temperature (e.g., room temperature to 80°C) is crucial to prevent side reactions and ensure a good yield.[8]

Detailed Synthesis Protocol

This protocol is adapted from established Friedel-Crafts acylation procedures.[8]

  • Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anisole (1.0 mmol) and 1,2-dichloroethane (2 mL).

  • Catalyst Addition : Add the Lewis acid catalyst (e.g., nano CuFe₂O₄, 20 mol%) to the stirred solution.

  • Acyl Chloride Addition : Slowly add cyclopropanecarbonyl chloride (1.2 mmol) to the mixture.

  • Reaction : Stir the reaction mixture at a controlled temperature (e.g., 35-38 °C or 80 °C) for 18-24 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching : Upon completion, cool the reaction mixture in an ice bath and carefully quench it by slowly adding cold water or dilute HCl to decompose the catalyst.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Anisole + Cyclopropanecarbonyl Chloride ReactionMix Reaction Mixture (Stirring at 35-80°C) Reactants->ReactionMix Catalyst Lewis Acid Catalyst (e.g., nano CuFe₂O₄) Catalyst->ReactionMix Solvent 1,2-Dichloroethane Solvent->ReactionMix Quench Quench with H₂O/HCl ReactionMix->Quench Extract Organic Extraction Quench->Extract Wash Wash with NaHCO₃/Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental protocol. A multi-technique approach is standard practice.

  • Gas Chromatography (GC) : Used to assess the purity of the final product. A typical assay by GC should indicate a purity of ≥97.5%.[5]

  • Infrared (IR) Spectroscopy : Provides information about the functional groups present. The spectrum will show characteristic absorption bands for the carbonyl (C=O) stretch of the ketone, C-O stretching of the methoxy ether, and vibrations associated with the aromatic and cyclopropyl rings.

  • Mass Spectrometry (MS) : Determines the molecular weight of the compound. Electron ionization mass spectrometry will show a molecular ion peak corresponding to the compound's molecular weight (176.21 g/mol ).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide the definitive structural elucidation.

    • ¹H NMR : Will show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8 ppm), and the characteristic multiplets for the cyclopropyl ring protons.

    • ¹³C NMR : Will show unique resonances for each carbon atom, including the carbonyl carbon, the aromatic carbons (with distinct shifts for the methoxy-substituted and ketone-substituted carbons), the methoxy carbon, and the cyclopropyl carbons.

Analytical Characterization Workflow

G Input Synthesized Product Purity Purity Assessment Input->Purity Structure Structural Elucidation Input->Structure GC Gas Chromatography (GC) (>97.5% Purity) Purity->GC MS Mass Spectrometry (MS) (Confirm MW = 176.21) Structure->MS IR IR Spectroscopy (Confirm Functional Groups) Structure->IR NMR NMR Spectroscopy (¹H and ¹³C) (Confirm Connectivity) Structure->NMR Output Verified Compound GC->Output MS->Output IR->Output NMR->Output

Caption: A multi-technique workflow for the analytical validation of the target compound.

Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[2] Its value lies in the strategic combination of its two core structural motifs.

Role as a Versatile Chemical Intermediate

The compound's ketone functional group is a versatile handle for further chemical transformations. It can undergo reactions such as:

  • Reduction : To form a secondary alcohol.

  • Reductive Amination : To introduce amine functionalities, leading to compounds like Cyclopropyl(4-methoxyphenyl)methanamine, which are explored for modulating neurotransmitter systems.[2]

  • Wittig Reaction : To form alkenes.

  • Grignard/Organolithium Addition : To introduce new carbon-carbon bonds.

These transformations allow chemists to build molecular complexity, using the cyclopropyl-methoxyphenyl core as a foundational scaffold for creating libraries of compounds for drug discovery screening. Derivatives have been investigated for potential applications in treating neurological and psychiatric disorders.[2]

Logical Framework for Application

G cluster_mods Chemical Modifications Start This compound (Building Block) Red Reduction Start->Red RA Reductive Amination Start->RA Add Nucleophilic Addition Start->Add Derivs Library of Novel Derivatives Red->Derivs RA->Derivs Add->Derivs Screen High-Throughput Screening (Biological Assays) Derivs->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization (ADME/Tox Profiling) Hit->Lead Candidate Preclinical/Clinical Candidate Lead->Candidate

Caption: Role of the title compound as a starting material in a typical drug discovery pipeline.

Safety and Handling

Adherence to safety protocols is non-negotiable. The following information is derived from publicly available Safety Data Sheets (SDS).[9][10][11]

Hazard InformationDetails
GHS Classification Acute Toxicity, Oral (Category 4)[10]
Signal Word Warning[10]
Hazard Statements H302: Harmful if swallowed[9][10]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage:

  • Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

  • Ventilation : Handle in a well-ventilated area or in a chemical fume hood.

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Incompatibilities : Avoid strong oxidizing agents.

The toxicological properties have not been thoroughly investigated, and the compound should be handled with care, assuming it is potentially harmful.[9]

Conclusion

This compound (CAS: 7152-03-6) is a well-characterized compound whose value extends far beyond its basic properties. Its straightforward synthesis via Friedel-Crafts acylation and the strategic importance of its structural components make it a cornerstone intermediate for medicinal chemists. By understanding its synthesis, characterization, and chemical reactivity, researchers are well-equipped to leverage this molecule as a scaffold for the discovery and development of novel therapeutics.

References

"Cyclopropyl(4-methoxyphenyl)methanone" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Cyclopropyl(4-methoxyphenyl)methanone

Executive Summary

This compound, a ketone featuring a unique combination of a strained cyclopropyl ring and an electron-rich methoxyphenyl group, serves as a pivotal intermediate and structural motif in modern organic synthesis and medicinal chemistry. Its distinct electronic and steric properties make it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, spectroscopic signature, synthesis, and applications, tailored for researchers, chemists, and professionals in drug development. We will delve into the causality behind synthetic choices, present validated characterization data, and explore the compound's utility as a precursor for high-value molecules.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is registered under CAS Number 7152-03-6.[1][2][3][4] Its preferred IUPAC name is this compound, though it is also commonly referred to as cyclopropyl 4-methoxyphenyl ketone or cyclopropyl p-anisyl ketone.[1][3][4][5]

The key physicochemical properties are summarized below, providing essential data for experimental planning and safety assessments.

PropertyValueSource(s)
IUPAC Name This compound[2][5]
CAS Number 7152-03-6[1][2][3][4]
Molecular Formula C₁₁H₁₂O₂[1][2][4][5]
Molecular Weight 176.21 g/mol [4][5][6]
Appearance White to light yellow solid[4]
Melting Point 40-42 °C[4][6][7]
Boiling Point 94-97 °C @ 0.1 mmHg[4][6]
SMILES COC1=CC=C(C=C1)C(=O)C1CC1[2][5][8]
InChIKey YKZSVEVTRUSPOQ-UHFFFAOYSA-N[1][3][5][6]

Structural Elucidation: A Spectroscopic Approach

The unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.

cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Data Output cluster_conclusion Conclusion Input Purified Sample of C₁₁H₁₂O₂ NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR IR IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS NMR_data Connectivity & Chemical Environment NMR->NMR_data IR_data Functional Groups (C=O, C-O-C) IR->IR_data MS_data Molecular Weight & Formula Confirmation MS->MS_data Conclusion Structural Confirmation of This compound NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

Caption: Analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra should always be acquired, the predicted NMR signals provide a strong theoretical basis for structural confirmation.

  • ¹H NMR:

    • Aromatic Protons: Two distinct signals are expected in the aromatic region (~6.9-8.0 ppm). Due to the para-substitution, they will appear as two doublets with characteristic ortho-coupling constants (a classic AA'BB' system). The protons ortho to the electron-donating methoxy group will be upfield, while those ortho to the electron-withdrawing ketone will be downfield.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around 3.8 ppm.

    • Cyclopropyl Protons: A set of complex multiplets will appear in the upfield region (~0.8-1.2 ppm for the CH₂ groups and ~2.5-2.8 ppm for the CH group alpha to the carbonyl). These signals, integrating to four and one proton respectively, are characteristic of the strained ring system.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): The ketone carbon will be the most downfield signal, typically >195 ppm.

    • Aromatic Carbons: Four signals are expected: two for the protonated carbons, one for the carbon bearing the methoxy group (ipso-C-O), and one for the carbon attached to the ketone (ipso-C-C=O).

    • Methoxy Carbon (-OCH₃): A signal around 55 ppm.

    • Cyclopropyl Carbons: Two signals are expected: one for the two equivalent methylene carbons (-CH₂-) and one for the methine carbon (-CH-), appearing in the upfield region (<20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.[9] Data available from the NIST Chemistry WebBook confirms the presence of the expected functionalities.[1][3]

  • ~1670-1685 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (ketone) stretch, conjugated with the aromatic ring.

  • ~1600 cm⁻¹ and ~1510 cm⁻¹: Sharp peaks corresponding to C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹ and ~1030 cm⁻¹: Strong absorptions from the asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group).

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methoxy and cyclopropyl groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A prominent peak is expected at an m/z corresponding to the molecular weight, approximately 176.08.

  • Fragmentation: Key fragments would include the loss of the cyclopropyl group ([M-41]⁺) to give the 4-methoxybenzoyl cation (m/z 135), and the 4-methoxyphenyl cation (m/z 107).

Synthesis and Mechanistic Considerations

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of anisole.[10] Modern advancements have moved away from stoichiometric, moisture-sensitive Lewis acids like AlCl₃ towards more sustainable heterogeneous catalysts.

cluster_reactants Starting Materials cluster_process Reaction Process cluster_outcome Outcome Anisole Anisole (Substrate) Reaction Friedel-Crafts Acylation Catalyst: nano CuFe₂O₄ Solvent: 1,2-DCE Anisole->Reaction AcylChloride Cyclopropanecarbonyl Chloride (Acylating Agent) AcylChloride->Reaction Conditions Heat (35-80°C) Stir (18-24h) Reaction->Conditions Workup Aqueous Work-up & Purification Conditions->Workup Product This compound (Final Product) Workup->Product

Caption: General workflow for Friedel-Crafts synthesis.

Detailed Experimental Protocol: Nano-CuFe₂O₄ Catalyzed Acylation

This protocol is adapted from established procedures and represents a robust, scalable method for synthesis.[10] The use of a magnetic nano-catalyst is a key innovation, allowing for easy separation and recycling, which is a cornerstone of green chemistry.

Materials:

  • Anisole (1.0 mmol)

  • Cyclopropanecarbonyl chloride (1.2 mmol)

  • Nano copper ferrite (CuFe₂O₄) catalyst (20 mol%)

  • 1,2-Dichloroethane (DCE) (2 mL)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nano CuFe₂O₄ catalyst (20 mol%).

  • Reagent Addition: Add 1,2-dichloroethane (2 mL) followed by anisole (1.0 mmol).

  • Initiation: Slowly add cyclopropanecarbonyl chloride (1.2 mmol) to the stirred suspension.

  • Reaction: Heat the mixture to 80°C and maintain stirring for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Catalyst Removal: After cooling to room temperature, the magnetic nano-catalyst can be separated using an external magnet.

  • Work-up: Quench the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the final product.

Causality and Trustworthiness:

  • Why CuFe₂O₄? This heterogeneous catalyst acts as a solid Lewis acid. Its primary advantage over traditional AlCl₃ is its stability to air and moisture, reusability, and milder reaction conditions, which reduces the formation of byproducts.

  • Why an excess of acylating agent? A slight excess (1.2 equivalents) of the cyclopropanecarbonyl chloride ensures the complete consumption of the limiting reagent, anisole, maximizing yield.

  • Why 80°C? This temperature provides sufficient thermal energy to overcome the activation energy of the reaction without causing significant decomposition of the reagents or product.[10]

Applications in Research and Drug Discovery

While this compound is not an end-product drug, it is a quintessential chemical building block . Its value lies in the strategic combination of its two core motifs.

  • The Cyclopropyl Ring: This small, strained ring is a "bioisostere" of a vinyl or carbonyl group. In drug design, its incorporation can:

    • Improve Metabolic Stability: The ring is generally more resistant to metabolic oxidation compared to unsaturated or linear alkyl chains.

    • Enhance Potency: Its rigid structure can lock a molecule into a specific conformation that is optimal for binding to a biological target (e.g., an enzyme or receptor).

    • Modulate Physicochemical Properties: It increases the fraction of sp³-hybridized carbons, often improving solubility and reducing toxicity.

  • The 4-Methoxyphenyl Group: This "p-anisyl" moiety is a common feature in pharmacologically active molecules. The methoxy group is an electron-donating group that can participate in hydrogen bonding and can be a site for metabolic O-demethylation, sometimes leading to an active metabolite.

This compound serves as a precursor for more complex molecules in various therapeutic areas. Its structure is a key component in the synthesis of antagonists for corticotropin-releasing factor (CRF) receptors, which are targets for treating anxiety and depression.[11] The ability to generate diverse libraries of compounds from such intermediates is a core principle of modern drug discovery, where multi-component reactions play a crucial role.[12]

Conclusion

This compound is a compound of significant academic and industrial interest. Its well-defined structure, predictable spectroscopic characteristics, and accessible synthesis make it an ideal intermediate for chemical innovation. The insights provided in this guide, from its fundamental properties to a detailed, mechanistically-grounded synthetic protocol, equip researchers with the necessary knowledge to confidently utilize this versatile molecule in their own research and development programs, particularly in the pursuit of novel therapeutics.

References

A Spectroscopic and Spectrometric Guide to Cyclopropyl(4-methoxyphenyl)methanone: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic and spectrometric data for the compound Cyclopropyl(4-methoxyphenyl)methanone (CAS No. 7152-03-6). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and interpretation, this guide serves as a practical resource for the structural characterization of this important chemical entity.

Introduction

This compound, with the molecular formula C₁₁H₁₂O₂, is a valuable intermediate in organic synthesis.[1][2] Its structure combines an aromatic methoxy-substituted phenyl ring with a strained cyclopropyl ketone moiety, making it a key building block for various complex organic molecules. Accurate structural elucidation through spectroscopic and spectrometric methods is paramount for its application in research and development. This guide presents a detailed analysis of its characteristic spectral data to facilitate its unambiguous identification and use.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

PropertyValueSource
CAS Number 7152-03-6[1][2]
Molecular Formula C₁₁H₁₂O₂[1][2]
Molecular Weight 176.21 g/mol [1][2]
Melting Point 40-42 °C[3][4]

The structural formula of this compound is presented below:

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atom environments within a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, methoxy, and cyclopropyl protons.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.00d2HAr-H (ortho to C=O)
~6.95d2HAr-H (meta to C=O)
~3.85s3HOCH₃
~2.60m1HCH (cyclopropyl)
~1.20m2HCH₂ (cyclopropyl)
~1.00m2HCH₂ (cyclopropyl)

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Interpretation

The downfield region of the spectrum is dominated by the signals of the aromatic protons. The two protons ortho to the electron-withdrawing carbonyl group are deshielded and appear as a doublet around 8.00 ppm. The two protons meta to the carbonyl group (and ortho to the electron-donating methoxy group) are more shielded and appear as a doublet around 6.95 ppm. The sharp singlet at approximately 3.85 ppm is characteristic of the three protons of the methoxy group.

The upfield region contains the signals for the cyclopropyl protons. The methine proton (CH) alpha to the carbonyl group is expected to be the most deshielded of the cyclopropyl protons, appearing as a multiplet around 2.60 ppm. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the range of 1.00-1.20 ppm.

References

Physical properties of "Cyclopropyl(4-methoxyphenyl)methanone" (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Cyclopropyl(4-methoxyphenyl)methanone

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the critical physical properties of this compound, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established data with practical, field-proven methodologies for accurate determination. Our focus is on the causality behind experimental choices, ensuring that the protocols described are not merely procedural but are also self-validating systems grounded in established scientific principles.

Compound Overview and Physicochemical Significance

This compound (CAS No. 7152-03-6) is a ketone derivative featuring a cyclopropyl group and a methoxy-substituted phenyl ring.[1] The determination of its physical properties, such as melting and boiling points, is fundamental for its identification, purity assessment, and the development of synthetic and purification protocols. These parameters are direct reflections of the intermolecular forces at play and are indispensable for predicting the compound's behavior in various experimental and processing conditions.

Summary of Physicochemical Properties

The key physical and chemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 7152-03-6[1][2][3][4]
Molecular Formula C₁₁H₁₂O₂[1][2][5]
Molecular Weight 176.21 g/mol [3][4][6]
Appearance White to light yellow solid[4]
Melting Point 40-42 °C[2][4][7][8]
Boiling Point 94-97 °C at 0.1 mmHg158-160 °C at 4.5 mmHg303.9±15.0 °C at 760 mmHg (estimated)[2][4][7][3][9]

Melting Point Determination: A Criterion for Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically causes a depression in the melting point and a broadening of the melting range.[10] Therefore, accurate melting point determination is a reliable and accessible method for assessing compound purity.

Principle of Measurement

The methodology involves heating a small, packed sample of the solid slowly and observing the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This observed range provides insight into the sample's identity and purity.

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as moisture can depress the melting point.

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.

  • Capillary Tube Loading:

    • Tamp the open end of a glass capillary tube into the powdered sample.[11]

    • Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid tightly into the sealed end.[11] The packed sample height should be 2-3 mm for optimal results.[11] An excessive amount of sample can lead to an artificially broad melting range due to uneven heat distribution.

  • Measurement using a Mel-Temp Apparatus:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.[10]

    • Set an initial rapid heating rate to quickly approach the expected melting point (around 40°C).

    • Approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[11] A slow ramp rate is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

    • Record the temperature (T1) when the first drop of liquid is observed.

    • Continue heating at the slow rate and record the temperature (T2) when the last crystal of the solid melts.[10]

    • The melting range is reported as T1 - T2. For this compound, this range is expected to be within 40-42°C.[2][4][7]

Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Place in Mel-Temp Apparatus B->C D Rapid Heat to ~25°C C->D E Slow Heat (1-2°C/min) D->E F Observe First Liquid (T1) E->F G Observe Final Crystal Melt (T2) F->G H Record Melting Range (T1 - T2) G->H

Caption: Workflow for accurate melting point determination.

Boiling Point Determination: Characterization under Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] Many organic compounds, including this compound, have high boiling points at atmospheric pressure and can decompose at these elevated temperatures. Therefore, the boiling point is often determined under reduced pressure (vacuum), which lowers the temperature required for boiling.[13] This is evidenced by the available literature data, which primarily reports boiling points at pressures well below atmospheric.[2][3][4]

Principle of Measurement

By reducing the pressure above the liquid, the vapor pressure required to induce boiling is lowered, and thus the liquid boils at a lower temperature. The relationship between pressure and boiling point is non-linear and requires precise control and measurement of the system's pressure for an accurate and reproducible determination.

Detailed Experimental Protocol for Reduced Pressure Distillation
  • Apparatus Setup:

    • Assemble a microscale distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

    • Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to accurately measure the pressure.

    • Place a small stir bar or boiling chips in the distillation flask to ensure smooth boiling.

  • Procedure:

    • Place a small quantity of this compound into the distillation flask.

    • Carefully turn on the vacuum pump and allow the system to equilibrate to the desired pressure (e.g., 0.1 mmHg or 4.5 mmHg, to correlate with literature values).[2][3]

    • Begin gently heating the distillation flask using a heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb. A steady stream of bubbles from an inverted capillary can also be used to identify the boiling point.[14]

    • The boiling point is the stable temperature reading on the thermometer during a steady distillation rate, where the reflux ring of condensing vapor is level with the thermometer bulb.

    • Record both the temperature range and the precise pressure measured on the manometer. For example, a result would be recorded as "94-97 °C at 0.1 mmHg".[4]

    • After the measurement, allow the apparatus to cool completely before slowly releasing the vacuum to prevent bumping and potential breakage of the glassware.

Workflow for Boiling Point Determination (Reduced Pressure)

BoilingPointWorkflow A Assemble Vacuum Distillation Apparatus B Add Sample and Boiling Chips A->B C Seal System & Apply Vacuum B->C D Equilibrate to Target Pressure (e.g., 0.1 mmHg) C->D E Gently Heat Sample D->E F Observe Steady Distillation & Reflux E->F G Record Stable Temperature & Pressure F->G H Cool Apparatus Before Releasing Vacuum G->H

Caption: Workflow for reduced pressure boiling point determination.

References

Cyclopropyl(4-methoxyphenyl)methanone: A Technical Guide to a Versatile Donor-Acceptor Cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of Cyclopropyl(4-methoxyphenyl)methanone, a prototypical and highly versatile donor-acceptor (D-A) cyclopropane. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the fundamental principles governing the reactivity of D-A cyclopropanes, with a specific focus on the title compound. We will dissect its synthesis, physicochemical properties, and unique reactivity under various catalytic conditions. Key transformations, including Lewis acid-catalyzed ring-openings and formal [3+2] cycloadditions, are detailed with mechanistic insights and field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, aiming to equip the reader with a robust understanding of how to leverage this powerful three-carbon building block for the synthesis of complex carbocyclic and heterocyclic scaffolds relevant to modern organic synthesis and pharmaceutical discovery.

The Principle of Donor-Acceptor Cyclopropanes: Controlled Reactivity Through Strain and Electronics

Donor-acceptor (D-A) cyclopropanes are a class of highly valuable three-carbon building blocks in organic synthesis.[1][2] Their utility stems from a unique combination of inherent ring strain (approximately 115 kJ/mol) and a specific electronic substitution pattern.[3] This pattern consists of an electron-donating group (Donor, D) and an electron-withdrawing group (Acceptor, A) positioned on adjacent carbons of the cyclopropane ring.[1][4] This "push-pull" arrangement synergistically weakens the carbon-carbon bond between the substituted carbons, significantly lowering the activation barrier for ring-opening compared to non-activated cyclopropanes.[2][5][6]

The power of this system lies in its controlled activation. Typically, treatment with a Lewis acid at or below room temperature is sufficient to induce a heterolytic cleavage of the C-C bond, generating a stable, yet highly reactive, 1,3-dipole (or zwitterion).[1][4] This intermediate can then be trapped by a wide array of nucleophiles, electrophiles, or dipolarophiles, making D-A cyclopropanes precursors to a diverse range of complex molecular architectures.[1][7]

DA_Cyclopropane_Principle cluster_0 Donor-Acceptor Cyclopropane cluster_1 Lewis Acid Activation & Ring Opening cluster_2 Synthetic Pathways DA_Cyc D-A Cyclopropane (Ground State) Activated Activated Complex DA_Cyc->Activated + Lewis Acid (LA) Dipole 1,3-Dipole Intermediate Activated->Dipole Ring Cleavage Cycloaddition [3+n] Cycloaddition Dipole->Cycloaddition + Dipolarophile Nucleophilic Nucleophilic Addition Dipole->Nucleophilic + Nucleophile

Caption: General activation and reactivity pathways of a Donor-Acceptor Cyclopropane.

In this compound, the electron-rich 4-methoxyphenyl group serves as the donor , while the carbonyl group acts as the acceptor . This specific arrangement has become a benchmark for studying and applying D-A cyclopropane chemistry.

Compound Profile: this compound

Physicochemical and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature, making it convenient to handle and store. Its key properties are summarized below.

PropertyValueSource
CAS Number 7152-03-6[8][9][10][11]
Molecular Formula C₁₁H₁₂O₂[8][9][12]
Molecular Weight 176.21 g/mol [8][9][12]
Appearance White to light yellow solid[10]
Melting Point 40-42 °C[10][13]
Boiling Point 94-97 °C at 0.1 mmHg[10]
InChIKey YKZSVEVTRUSPOQ-UHFFFAOYSA-N[8][9][12]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons of the 4-methoxyphenyl group (typically two doublets in the δ 7.0-8.0 ppm range), a singlet for the methoxy group protons (around δ 3.8 ppm), and a set of multiplets for the cyclopropyl protons in the upfield region (typically δ 0.8-2.8 ppm).[14]

  • ¹³C NMR: The carbon spectrum shows a characteristic signal for the carbonyl carbon (C=O) around δ 194-195 ppm, along with signals for the aromatic and methoxy carbons.[15]

  • IR Spectroscopy: The infrared spectrum prominently features a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1660 cm⁻¹.[8][15]

Synthesis Protocol: Friedel-Crafts Acylation

A reliable and scalable method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride. The use of a mild Lewis acid is crucial to prevent undesired side reactions.

Materials:

  • Anisole (1.0 equiv)

  • Cyclopropanecarbonyl chloride (1.2 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) or a milder Lewis acid like nano CuFe₂O₄ (20 mol %)[16]

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) as solvent

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Lewis acid (e.g., AlCl₃, 1.2 equiv) and anhydrous solvent (e.g., DCM).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add anisole (1.0 equiv) to the flask.

  • Acylation: Add cyclopropanecarbonyl chloride (1.2 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a white solid.

Reactivity and Mechanistic Pathways

The synthetic utility of this compound is realized through its diverse reactivity, primarily driven by the controlled opening of the three-membered ring.

Lewis Acid-Catalyzed Ring-Opening and 1,3-Dipole Formation

The cornerstone of this compound's reactivity is its interaction with Lewis acids (e.g., Sc(OTf)₃, SnCl₄, Al(OTf)₃).[3][17][18] The Lewis acid coordinates to the carbonyl oxygen, further increasing its electron-withdrawing ability. This coordination polarizes the molecule and significantly weakens the vicinal C-C bond of the cyclopropane ring, facilitating its cleavage.[1][3][4] This process generates a key zwitterionic 1,3-dipole intermediate, which is the reactive species in subsequent transformations.

Caption: Lewis Acid (LA) catalyzed ring-opening to form the key 1,3-dipole intermediate.

Formal [3+2] Cycloaddition Reactions

The generated 1,3-dipole is a versatile precursor for formal [3+2] cycloadditions, providing rapid access to a variety of five-membered carbo- and heterocyclic rings.[1] This reaction class is exceptionally powerful for building molecular complexity in a single, often stereocontrolled, step.

Representative [3+2] Cycloaddition Reactions

DipolarophileCatalystProduct TypeYieldReference
AldehydesSc(OTf)₃TetrahydrofuransGood to Excellent[19]
YnamidesSc(OTf)₃Cyclopentene SulfonamidesGood to Excellent[18]
ThioketenesSc(OTf)₃TetrahydrothiophenesModerate to Good[3]
Vinyl AzidesYb(OTf)₃AzidocyclopentanesGood[20]
IsothiocyanatesSn(OTf)₂ThioimidatesHigh[1]
Experimental Protocol: [3+2] Cycloaddition with an Aldehyde

This protocol describes a general procedure for the diastereoselective synthesis of a tetrahydrofuran derivative.[19][21]

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (e.g., benzaldehyde, 1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃, 10 mol %)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous CH₂Cl₂.

  • Reagent Addition: Add the aldehyde (1.2 equiv) to the solution, followed by the Lewis acid catalyst, Sc(OTf)₃ (0.1 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction for completion using TLC (typically 1-6 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired tetrahydrofuran product.

Workflow_Cycloaddition A 1. Combine D-A Cyclopropane & Dipolarophile in Solvent B 2. Add Lewis Acid Catalyst (e.g., Sc(OTf)₃) A->B C 3. Stir at Room Temperature B->C D 4. Monitor Reaction (TLC, LC-MS) C->D E 5. Aqueous Workup (Quench, Extract, Dry) D->E F 6. Purify Product (Column Chromatography) E->F G 7. Characterize (NMR, MS, IR) F->G

Caption: A general experimental workflow for a Lewis acid-catalyzed cycloaddition.

Applications in Drug Discovery and Complex Synthesis

The true value of this compound and related D-A cyclopropanes lies in the structures they can generate. The ability to rapidly construct densely functionalized five-membered rings is highly relevant to medicinal chemistry and natural product synthesis.[1][22]

  • Heterocyclic Scaffolds: Tetrahydrofurans, pyrrolidines, and tetrahydrothiophenes are privileged scaffolds found in numerous FDA-approved drugs and bioactive natural products. D-A cyclopropane chemistry provides a direct and stereocontrolled route to these core structures.[18][19]

  • Carbocyclic Systems: The synthesis of substituted cyclopentanes and other carbocycles is also readily achieved, providing access to skeletons found in prostaglandins and other important signaling molecules.[7]

  • Access to Chiral Molecules: Through the use of chiral catalysts or enantioenriched D-A cyclopropanes, these reactions can provide an efficient pathway to optically active compounds, which is a critical requirement in modern drug development.[5][19] N-alkyl indazoles, for example, are important skeletons in pharmaceuticals, and their regiodivergent synthesis can be controlled using different Lewis acid catalysts with D-A cyclopropanes.[17]

Safety and Handling

While this compound is generally stable, standard laboratory safety practices are required.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound and its reagents.[23][24]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[23][25]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[25]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[25]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water. In all cases of significant exposure or if symptoms persist, seek medical attention.[25][26]

Conclusion and Future Outlook

This compound serves as an exemplary model for the rich and versatile chemistry of donor-acceptor cyclopropanes. Its predictable reactivity, ease of synthesis, and stability make it a powerful tool for the construction of complex molecular frameworks. The Lewis acid-catalyzed generation of a 1,3-dipole intermediate opens a gateway to a vast array of cycloaddition and nucleophilic addition reactions, enabling the efficient synthesis of valuable heterocyclic and carbocyclic products.

The ongoing development of new catalytic systems, particularly enantioselective variants, will continue to expand the synthetic utility of this and other D-A cyclopropanes. As the demand for novel, three-dimensional molecular scaffolds in drug discovery grows, the strategic application of these versatile three-carbon building blocks is poised to play an increasingly significant role in addressing the challenges of modern organic synthesis.

References

An In-Depth Technical Guide to the Potential Mechanisms of Action for Cyclopropyl(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclopropyl(4-methoxyphenyl)methanone is a synthetic compound featuring a unique combination of a strained cyclopropyl ring, a central ketone linker, and an electron-rich 4-methoxyphenyl moiety. While its synthesis is well-documented, its molecular mechanism of action remains largely unexplored in publicly available scientific literature. This guide serves as a technical whitepaper for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to a structured exploration of plausible biological targets and pathways. By deconstructing the molecule's chemical architecture and drawing parallels with structurally analogous compounds, we propose three primary, testable hypotheses for its mechanism of action: inhibition of the bacterial Fatty Acid Synthase II (FAS-II) pathway, disruption of microtubule dynamics via tubulin binding, and modulation of GABA-A receptor activity. For each hypothesis, we provide the scientific rationale, detailed experimental protocols for validation, and the logic behind these investigative workflows. This document is designed to be a foundational roadmap for elucidating the pharmacology of this intriguing molecule.

Introduction and Structural Analysis

This compound (CAS No. 7152-03-6) is a small molecule whose biological significance is yet to be fully characterized.[1][2] Its structure, however, presents several features that are common in pharmacologically active agents, suggesting a high potential for biological activity. The purpose of this guide is to bridge the current knowledge gap by proposing a scientifically rigorous research framework to uncover its mechanism of action.

Structural Features and Their Implications:

  • The Cyclopropyl Ring: This three-membered carbocycle is more than a simple aliphatic ring. Its significant ring strain imparts unique electronic properties, often described as having "double-bond character."[3][4] In medicinal chemistry, the cyclopropyl group is a valued motif for its conformational rigidity and its ability to act as a stable, non-classical bioisostere for various functional groups.[5][6] Its inclusion can enhance metabolic stability and influence binding affinity and selectivity for biological targets.[5]

  • The Ketone Linker: The carbonyl group serves as a rigid linker and a key polar feature. It can act as a hydrogen bond acceptor, facilitating interactions with amino acid residues within a protein's binding pocket.

  • The 4-Methoxyphenyl (Anisole) Group: The methoxy-substituted phenyl ring is a common feature in many bioactive compounds. The methoxy group is a moderate electron-donating group, which can influence the electronic properties of the entire molecule. It is also a potential site for metabolism, specifically O-demethylation, which could produce an active or inactive metabolite.

Given these features, a logical starting point for investigation is to examine the established mechanisms of structurally related molecules.

Proposed Research Workflow: From Hypothesis to Validation

To systematically investigate the mechanism of this compound, we propose a multi-pronged approach. The workflow begins with parallel investigations into three distinct, plausible hypotheses derived from existing literature. Positive findings in any of these primary screening funnels would trigger a cascade of more specific target validation and cell-based functional assays.

G cluster_0 Hypothesis Generation cluster_1 Primary Screening & Target ID cluster_2 Target Validation & Mechanism Elucidation H1 Hypothesis A: FAS-II Inhibition P1 Bacterial Growth Assays & In Vitro FAS-II Enzyme Assay H1->P1 H2 Hypothesis B: Tubulin Disruption P2 In Vitro Tubulin Polymerization Assay & Cancer Cell Cytotoxicity H2->P2 H3 Hypothesis C: GABA-A Modulation P3 Electrophysiology Screen (e.g., TEVC on Xenopus Oocytes) H3->P3 V1 Reporter Gene Assay in Bacteria P1->V1 If Active V2 Cell Cycle Analysis (G2/M Arrest) P2->V2 If Active V3 Radioligand Binding Assay P3->V3 If Active

Caption: Proposed research workflow for elucidating the mechanism of action.

Hypothesis A: Inhibition of the Fatty Acid Synthase II (FAS-II) Pathway

3.1. Scientific Rationale

A compelling study on a series of 4-alkylaminoaryl phenyl cyclopropyl methanones demonstrated potent antitubercular and antimalarial activities.[7] Through molecular docking and reporter gene assays, the authors provided evidence that these compounds likely act by inhibiting the FAS-II pathway, a crucial system for fatty acid biosynthesis in bacteria like Mycobacterium tuberculosis but absent in mammals, making it an attractive drug target.[7] Given the core structural similarity, it is plausible that this compound shares this mechanism.

3.2. Experimental Protocols

Protocol 1: In Vitro Inhibition of a Key FAS-II Enzyme (e.g., KasA)
  • Objective: To determine if the compound directly inhibits the enzymatic activity of a key condensing enzyme in the FAS-II pathway.

  • Reagents & Materials: Recombinant M. tuberculosis KasA, Acyl-carrier protein (AcpM), Malonyl-CoA, Acetyl-CoA, Radiolabeled [1,3-¹⁴C]malonyl-CoA, Scintillation fluid, Test compound stock solution (in DMSO).

  • Methodology:

    • Prepare a reaction mixture containing buffer, AcpM, and KasA enzyme.

    • Add the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a DMSO-only vehicle control and a known inhibitor control.

    • Pre-incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding Acetyl-CoA and [¹⁴C]malonyl-CoA.

    • Allow the reaction to proceed for 30 minutes at 37°C.

    • Quench the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).

    • Extract the fatty acid products using an organic solvent (e.g., ethyl acetate).

    • Measure the radioactivity of the organic phase using a scintillation counter.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Bacterial Reporter Gene Assay
  • Objective: To confirm target engagement within a living bacterial cell. This protocol uses a recombinant mycobacterial strain engineered to express a reporter gene (like lacZ) under the control of a promoter that is sensitive to FAS-II pathway inhibition.[7]

  • Methodology:

    • Culture the recombinant Mycobacterium aurum-kaspr:lacZ strain to mid-log phase.

    • Dispense the culture into a 96-well plate.

    • Add the test compound across a range of concentrations.

    • Incubate the plate for a defined period (e.g., 24 hours).

    • Measure cell density (OD₆₀₀) to assess general cytotoxicity.

    • Lyse the cells and measure β-galactosidase activity using a colorimetric substrate (e.g., ONPG).

    • An increase in reporter gene expression in the absence of significant cytotoxicity indicates specific inhibition of the FAS-II pathway.

Hypothesis B: Disruption of Microtubule Dynamics

4.1. Scientific Rationale

The 4-methoxyphenyl group is a key feature of many known tubulin inhibitors. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, an analog of phenstatin, exhibits potent cytotoxic activity by inhibiting tubulin polymerization.[8] Similarly, a class of 4-substituted methoxybenzoyl-aryl-thiazoles binds to the colchicine-binding site of tubulin, leading to G₂/M cell cycle arrest and apoptosis.[9] The shared methoxybenzoyl core suggests that this compound could function similarly as an antimitotic agent.

G Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Compound Cyclopropyl (4-methoxyphenyl) methanone Compound->Tubulin Binds to Colchicine Site? Compound->Polymerization Inhibits Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization G2M G2/M Arrest & Apoptosis Microtubule->G2M Disruption leads to Depolymerization->Tubulin

Caption: Proposed mechanism of microtubule disruption.

4.2. Experimental Protocols

Protocol 3: In Vitro Tubulin Polymerization Assay
  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin into microtubules.

  • Reagents & Materials: Lyophilized bovine brain tubulin (>99% pure), polymerization buffer (e.g., G-PEM buffer with GTP), Test compound, Paclitaxel (polymerization promoter control), Colchicine (polymerization inhibitor control), temperature-controlled spectrophotometer.

  • Methodology:

    • Reconstitute tubulin on ice in polymerization buffer.

    • In a 96-well plate, add polymerization buffer and the test compound at various concentrations.

    • Add the tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm over time (e.g., 60 minutes). An increase in absorbance corresponds to microtubule formation.

    • Compare the polymerization curves of compound-treated samples to positive and negative controls to determine if the compound inhibits or promotes polymerization.

Protocol 4: Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine if the compound induces cell cycle arrest at the G₂/M phase, a hallmark of antimitotic agents.[9]

  • Methodology:

    • Culture a cancer cell line (e.g., HeLa or A549) in 6-well plates.

    • Treat the cells with the test compound at its approximate IC₅₀ and 2x IC₅₀ concentrations for a period corresponding to one cell cycle (e.g., 24 hours).

    • Harvest the cells (including floating cells) by trypsinization and centrifugation.

    • Wash the cells with PBS and fix them in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G₁, S, and G₂/M phases of the cell cycle. A significant increase in the G₂/M population indicates antimitotic activity.

4.3. Quantitative Data from Analogous Compounds

For context, below is a table summarizing the reported activities of related methanone compounds with antimitotic effects.

CompoundCell Line(s)Reported IC₅₀Mechanism Reference
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneVariousNanomolar range[8]
SMART-H (a methoxybenzoyl-aryl-thiazole)PC-3, A375Potent cytotoxicity[9]

Hypothesis C: Modulation of GABA-A Receptors

5.1. Scientific Rationale

The gamma-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel and a major target for sedative and anesthetic drugs. A study on cyclopropyl-methoxycarbonyl metomidate (CPMM), a "soft" analog of the anesthetic etomidate, revealed that it is a potent direct activator of GABA-A receptors.[10] While CPMM is structurally more complex, it demonstrates that the cyclopropyl moiety can be accommodated within the binding sites of these receptors. This precedent makes it worthwhile to investigate whether the simpler this compound can also modulate GABA-A receptor function.

5.2. Experimental Protocol

Protocol 5: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
  • Objective: To measure compound-induced currents in oocytes expressing specific GABA-A receptor subtypes, providing functional data on receptor activation or modulation.[10]

  • Reagents & Materials: Xenopus laevis oocytes, cRNAs for GABA-A receptor subunits (e.g., α₁, β₂, γ₂), TEVC setup (amplifier, electrodes, perfusion system), ND96 recording solution, GABA, Test compound.

  • Methodology:

    • Inject Xenopus oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at -70 mV.

    • To test for direct activation, perfuse the oocyte with the test compound at various concentrations and record any elicited current.

    • To test for allosteric modulation, co-apply a low, non-saturating concentration of GABA (e.g., EC₁₀) with the test compound and measure the potentiation or inhibition of the GABA-induced current.

    • Construct dose-response curves to determine the compound's EC₅₀ (for activation) or its effect on GABA's potency.

Conclusion and Future Directions

While the precise mechanism of action for this compound is not currently established, its chemical structure provides a strong basis for forming testable hypotheses. The evidence from analogous compounds points towards three plausible and distinct pathways: inhibition of bacterial FAS-II, disruption of eukaryotic tubulin polymerization, and modulation of CNS-active GABA-A receptors. The divergent nature of these potential targets—spanning antibacterial, anticancer, and neurological applications—highlights the need for a systematic and unbiased screening approach.

The experimental workflows detailed in this guide provide a clear, self-validating path forward. A positive result in any of the primary assays should be pursued with more advanced studies, including validation of direct binding (e.g., via Surface Plasmon Resonance or Isothermal Titration Calorimetry), elucidation of binding sites through structural biology (X-ray crystallography or Cryo-EM), and eventual evaluation in relevant in vivo models. This structured investigation will be paramount in unlocking the therapeutic potential of this compound and guiding its future development.

References

An In-Depth Technical Guide to the Potential Biological Activity of Cyclopropyl(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl(4-methoxyphenyl)methanone, a structurally intriguing synthetic ketone, stands as a molecule of considerable interest within the landscape of medicinal chemistry. While direct pharmacological data on this specific compound remains nascent, a comprehensive analysis of its structural analogues and the well-documented significance of its constituent moieties—the cyclopropyl ring and the methoxyphenyl group—provides a compelling rationale for its potential as a versatile scaffold in drug discovery. This technical guide synthesizes the existing, albeit limited, data on this compound and extrapolates its potential biological activities by examining the established pharmacology of its close structural derivatives. We delve into the demonstrated antibacterial, antimycobacterial, and neuromodulatory activities of related compounds, thereby illuminating promising avenues for future research. Furthermore, this guide provides detailed, field-proven experimental protocols to systematically evaluate these potential biological activities, offering a practical framework for researchers to unlock the therapeutic promise of this molecule.

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

This compound, also known as cyclopropyl p-anisyl ketone, is a chemical entity characterized by a cyclopropyl group and a 4-methoxyphenyl (p-anisyl) group linked by a ketone functionality.[1][2] The inherent chemical and physical properties of this molecule, summarized in Table 1, make it an attractive starting point for medicinal chemistry campaigns.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[3][4]
Synonyms Cyclopropyl p-anisyl ketone, Methanone, cyclopropyl(4-methoxyphenyl)-[1][2]
CAS Number 7152-03-6[1][3]
Molecular Formula C₁₁H₁₂O₂[3][4]
Molecular Weight 176.21 g/mol [5]
Melting Point 40-42 °C[5][6]
Boiling Point 94-97 °C at 0.1 mmHg[5]
Appearance White to pale yellow crystals or powder[7]

The true potential of this compound, however, lies in the strategic combination of its structural components. The cyclopropyl ring is a highly sought-after motif in modern drug discovery. Its unique three-dimensional structure and electronic properties can confer a range of desirable pharmacological attributes, including enhanced metabolic stability, increased potency, improved membrane permeability, and reduced off-target effects.[8] The 4-methoxyphenyl group, a common feature in many biologically active compounds, can participate in various receptor-ligand interactions and influence the pharmacokinetic profile of a molecule.

While direct biological studies on this compound are not extensively reported in publicly accessible literature, the investigation of its derivatives has yielded significant findings, suggesting a high probability of inherent biological activity in the parent compound. This guide will explore these findings and propose a strategic research plan to elucidate the full therapeutic potential of this promising scaffold.

Extrapolated Biological Potential: Insights from Structural Analogs

The exploration of derivatives of this compound has revealed promising activity in several key therapeutic areas. These findings provide a strong foundation for hypothesizing the potential biological activities of the core molecule itself.

Antimicrobial and Antimycobacterial Activity

A compelling body of evidence points towards the potential of the cyclopropyl methanone scaffold in combating bacterial and mycobacterial infections. A study on "aryloxyphenyl cyclopropyl methanones" demonstrated significant anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv in vitro, with minimum inhibitory concentrations (MICs) ranging from 3.125 to 25 µg/mL.[9] This suggests that the core structure of this compound could serve as a valuable starting point for the development of novel anti-tuberculosis agents.

Furthermore, research into N-alkyl and N-aryl derivatives of a related compound, [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone, has shown antibacterial activity.[10] This indicates that modifications to the core structure can modulate the antibacterial spectrum and potency.

The proposed mechanism for this activity may involve the disruption of bacterial cell wall synthesis or the inhibition of essential bacterial enzymes, though further investigation is required to confirm this. The lipophilic nature of the 4-methoxyphenyl group combined with the unique conformational constraints of the cyclopropyl ring may facilitate penetration of the bacterial cell envelope and interaction with intracellular targets.

Neuromodulatory Activity: A Focus on GABAa Receptors

The central nervous system (CNS) represents another promising area for the application of this compound derivatives. The structurally related compound, Cyclopropyl-methoxycarbonyl metomidate, has been identified as an activator of GABAa receptors, exhibiting anesthetic properties comparable to propofol.[4] GABAa receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain, and they are well-established targets for a wide range of drugs, including anesthetics, anxiolytics, and anticonvulsants.

The presence of the cyclopropyl and methoxyphenyl moieties in this compound suggests a potential for interaction with GABAa receptors. These groups may engage in hydrophobic and electronic interactions within the receptor's binding pockets, thereby modulating channel function. This hypothesis warrants direct investigation through receptor binding and functional assays.

A Proposed Research Workflow for Biological Characterization

To systematically evaluate the potential biological activities of this compound, a multi-tiered research approach is recommended. The following workflow outlines a logical progression from initial screening to more in-depth pharmacological characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target-Based & Advanced Screening cluster_2 Phase 3: In Vivo & Pharmacokinetic Profiling A Synthesis & Purification of this compound B In Vitro Antimicrobial Screening (MIC Assay) A->B C In Vitro Cytotoxicity Screening (MTT Assay) A->C E In Vitro Antimycobacterial Screening (M. tuberculosis) B->E D GABAa Receptor Binding Assay C->D F hERG Channel Safety Assay C->F H In Vivo Anesthetic Activity Model (e.g., Rodent Loss of Righting Reflex) D->H G In Vivo Efficacy Models (e.g., Murine Infection Model) E->G I Pharmacokinetic Studies in Rodents G->I H->I

Figure 1: A phased research workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments to assess the biological potential of this compound.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Rationale: This initial screen will determine if this compound possesses broad-spectrum antibacterial activity. The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Cytotoxicity Assessment: MTT Assay

Rationale: It is crucial to assess the general cytotoxicity of the compound against mammalian cells to determine a potential therapeutic window. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

GABAa Receptor Binding Assay

Rationale: Based on the activity of its structural analog, this assay will directly assess the affinity of this compound for the GABAa receptor. A radioligand binding assay is a standard method to determine the binding affinity of a test compound to a specific receptor.[3][13]

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or from cells expressing recombinant GABAa receptors.

  • Binding Reaction: In a 96-well plate, incubate the membranes with a known concentration of a radiolabeled GABAa receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of this compound.

  • Determination of Non-Specific Binding: Include wells with an excess of a non-radiolabeled GABAa agonist (e.g., GABA) to determine non-specific binding.

  • Incubation: Incubate the plate at 4°C for a defined period to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ and Ki values.

Preliminary Pharmacokinetic Profiling in Rodents

Rationale: A preliminary pharmacokinetic study in a rodent model will provide essential information on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which is critical for its further development.[10][14]

Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, using appropriate software.

Safety and Toxicology Considerations

Early assessment of potential safety liabilities is paramount in drug development. In addition to general cytotoxicity, a crucial safety screen is the hERG (human Ether-à-go-go-Related Gene) channel assay. Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

G cluster_0 Pre-clinical Safety Assessment A This compound B In Vitro Cytotoxicity (MTT Assay) A->B C hERG Channel Assay (Patch Clamp or Flux Assay) A->C D In Vivo Acute Toxicity Study B->D C->D

Figure 2: A streamlined workflow for the initial safety and toxicology assessment of this compound.

A detailed protocol for a hERG assay, typically performed using automated patch-clamp electrophysiology, is highly specialized and often conducted by contract research organizations. However, the fundamental principle involves measuring the effect of the test compound on the hERG potassium current in cells stably expressing the channel.[15]

Conclusion and Future Directions

This compound presents itself as a molecule with significant, yet largely unexplored, therapeutic potential. The demonstrated biological activities of its close structural analogs in the realms of infectious diseases and neuroscience provide a strong impetus for a thorough investigation of the parent compound. The strategic incorporation of the cyclopropyl moiety suggests the potential for favorable pharmacokinetic and pharmacodynamic properties.

The experimental framework outlined in this guide offers a clear and logical path for the systematic evaluation of this compound. By progressing through a phased approach of in vitro screening, target-based assays, and in vivo characterization, researchers can efficiently and effectively elucidate the biological activity profile of this promising molecule. Future research should not only focus on the core compound but also on the rational design of a library of derivatives to explore structure-activity relationships and optimize potency, selectivity, and safety. The insights gained from such studies could pave the way for the development of novel therapeutics built upon the versatile this compound scaffold.

References

An In-Depth Technical Guide to the Friedel-Crafts Acylation of Anisole with Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of aryl ketones.[1][2] These ketones are crucial intermediates in the pharmaceutical, fine chemical, and agrochemical industries.[2] This guide provides a comprehensive technical overview of a specific and increasingly relevant transformation: the acylation of anisole with cyclopropanecarbonyl chloride. The resulting product, cyclopropyl (4-methoxyphenyl)methanone, also known as 4-methoxy-cyclopropyl phenyl ketone, is a valuable building block in medicinal chemistry. The cyclopropyl moiety is a recognized bioisostere for various functional groups in drug design, often enhancing metabolic stability and potency.[3]

This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, field-proven experimental protocols, and a discussion of the critical parameters governing the success of this reaction.

Mechanistic Insights: The Core of the Transformation

The Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution (EAS).[4][5] The reaction of anisole with cyclopropanecarbonyl chloride proceeds through a well-defined, multi-step mechanism, critically dependent on the choice of a Lewis acid catalyst.

The Role of the Lewis Acid: Activating the Acylating Agent

The reaction is initiated by the activation of the acylating agent, cyclopropanecarbonyl chloride, by a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][6] The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. This generates a highly electrophilic acylium ion, which is stabilized by resonance.[6]

Electrophilic Attack and Regioselectivity

Anisole possesses a methoxy (-OCH₃) group, which is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[5] The electron-rich aromatic ring of anisole then acts as a nucleophile, attacking the electrophilic acylium ion.[2]

Due to steric hindrance from the methoxy group, the acylation predominantly occurs at the para position, leading to the formation of cyclopropyl (4-methoxyphenyl)methanone as the major product.[7]

A Note on Carbocation Rearrangements

A significant advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the general absence of carbocation rearrangements.[6][8] The acylium ion is resonance-stabilized, which prevents the skeletal rearrangements often observed with alkyl carbocations.[8][9] However, it is crucial to consider the potential for the cyclopropylmethyl cation system to undergo rearrangement under strongly acidic conditions, although this is less common in acylation reactions compared to alkylations.[10]

Reaction Quenching and Catalyst Deactivation

Following the electrophilic substitution, the resulting ketone product can form a complex with the Lewis acid catalyst. This deactivates the product towards further acylation, preventing polysubstitution.[11] The reaction is typically quenched by the addition of a protic source, such as ice-cold water or dilute acid, which hydrolyzes the aluminum chloride complex and liberates the final ketone product.[5][7]

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for the laboratory-scale synthesis of cyclopropyl (4-methoxyphenyl)methanone.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Anisole108.141.08 g (1.08 mL)0.01
Cyclopropanecarbonyl chloride104.541.15 g (1.05 mL)0.011
Aluminum Chloride (anhydrous)133.341.47 g0.011
Dichloromethane (anhydrous)84.9320 mL-
5% Sodium Hydroxide solution-20 mL-
Saturated Sodium Chloride solution-20 mL-
Anhydrous Magnesium Sulfate120.37--
Crushed Ice-~50 g-
Concentrated Hydrochloric Acid36.4610 mL-

Reaction Workflow Diagram

Friedel_Crafts_Acylation_Workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Charge flask with AlCl3 and DCM Cooling 2. Cool to 0°C Setup->Cooling Add_Anisole 3. Add Anisole Cooling->Add_Anisole Add_Acyl_Chloride 4. Add Cyclopropanecarbonyl Chloride (dropwise) Add_Anisole->Add_Acyl_Chloride Stir 5. Stir at 0°C to RT Add_Acyl_Chloride->Stir Quench 6. Quench with ice/HCl Stir->Quench Extract 7. Extract with DCM Wash_NaOH 8. Wash with 5% NaOH Wash_Brine 9. Wash with Brine Dry 10. Dry over MgSO4 Filter 11. Filter Dry->Filter Evaporate 12. Evaporate Solvent Filter->Evaporate Purify 13. Purify (Chromatography/Recrystallization) Evaporate->Purify

Caption: Experimental workflow for the Friedel-Crafts acylation of anisole.

Step-by-Step Procedure
  • Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous aluminum chloride (1.47 g, 0.011 mol) and anhydrous dichloromethane (10 mL).

  • Cooling : Cool the suspension to 0°C in an ice-water bath.

  • Addition of Reactants : In the dropping funnel, prepare a solution of anisole (1.08 g, 0.01 mol) and cyclopropanecarbonyl chloride (1.15 g, 0.011 mol) in anhydrous dichloromethane (10 mL).

  • Slow Addition : Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 20-30 minutes with vigorous stirring. Maintain the temperature at 0°C.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approximately 50 g) and concentrated hydrochloric acid (10 mL).[7] This step is highly exothermic and should be performed in a fume hood with caution.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing : Combine the organic layers and wash sequentially with 5% aqueous sodium hydroxide solution (20 mL) and saturated sodium chloride solution (brine, 20 mL).[5]

  • Drying : Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.[7]

Characterization of Cyclopropyl (4-methoxyphenyl)methanone

The structure of the final product can be confirmed by standard spectroscopic methods.

  • Molecular Formula : C₁₁H₁₂O₂[12]

  • Molecular Weight : 176.21 g/mol [12]

  • Appearance : White to light yellow solid.[13]

  • Melting Point : 40-42 °C[13]

  • ¹H NMR : Expected signals for the methoxy group protons, the aromatic protons (displaying a characteristic para-substitution pattern), and the cyclopropyl protons.

  • ¹³C NMR : Signals corresponding to the carbonyl carbon, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the cyclopropyl ring.

  • IR Spectroscopy : A strong absorption band characteristic of the carbonyl (C=O) stretching vibration.

  • Mass Spectrometry : The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight.

Factors Influencing Reaction Success

Choice of Lewis Acid

While aluminum chloride is a common and effective catalyst, other Lewis acids such as ferric chloride (FeCl₃) or solid acid catalysts like zeolites can also be employed.[1] The choice of catalyst can influence reaction time, temperature, and overall yield. Stronger Lewis acids like AlCl₃ are generally required in stoichiometric amounts as they complex with the product ketone.[1][11]

Solvent and Temperature Control

The reaction is typically carried out in an inert solvent such as dichloromethane or 1,2-dichloroethane.[5][14] Maintaining a low temperature (0°C) during the initial addition of reactants is crucial to control the exothermic reaction and minimize potential side reactions.

Purity of Reagents and Anhydrous Conditions

Friedel-Crafts reactions are sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst.[2] Therefore, the use of anhydrous solvents and reagents, along with carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon), is essential for achieving high yields.

Applications in Drug Development

The cyclopropyl (4-methoxyphenyl)methanone scaffold is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The cyclopropyl group is often incorporated into drug candidates to:

  • Improve Metabolic Stability : The strained ring system can block sites of metabolism.

  • Enhance Potency : The unique electronic and conformational properties of the cyclopropyl ring can lead to more favorable interactions with biological targets.

  • Modify Pharmacokinetic Properties : The lipophilicity and shape of the molecule can be fine-tuned.

This building block can be further functionalized through reactions involving the ketone or the aromatic ring to generate a diverse library of compounds for screening in drug discovery programs.[3]

Conclusion

The Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride is a robust and reliable method for the synthesis of cyclopropyl (4-methoxyphenyl)methanone. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and adherence to anhydrous techniques are paramount for the successful execution of this transformation. The resulting product serves as a versatile building block, underscoring the continued importance of this classic reaction in the modern pursuit of novel therapeutics.

References

The Corey-Chaykovsky Reaction: A Technical Guide to the Synthesis of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl ketone motif is a cornerstone in modern organic synthesis, finding extensive application in the development of pharmaceuticals and agrochemicals due to its unique conformational and electronic properties. The Corey-Chaykovsky reaction stands as a powerful and versatile method for the stereoselective construction of this valuable functional group. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Corey-Chaykovsky reaction for the synthesis of cyclopropyl ketones from α,β-unsaturated ketones (enones). We will delve into the mechanistic intricacies that govern the reaction's selectivity, explore the scope and limitations of various sulfur ylides, present detailed experimental protocols, and showcase the reaction's utility in the synthesis of complex molecules and marketed drugs.

Introduction: The Significance of Cyclopropyl Ketones and the Corey-Chaykovsky Reaction

The cyclopropane ring, a three-membered carbocycle, imparts unique properties to organic molecules. Its high degree of s-character in the C-C bonds and inherent ring strain lead to electronic properties that can mimic a carbon-carbon double bond, while offering a rigid conformational scaffold. When appended to a ketone, the resulting cyclopropyl ketone becomes a versatile synthetic intermediate, amenable to a variety of transformations. In medicinal chemistry, the introduction of a cyclopropyl group can enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.

The Corey-Chaykovsky reaction, first reported by E.J. Corey and Michael Chaykovsky in 1965, provides a direct and efficient route to cyclopropanes, epoxides, and aziridines from a variety of carbonyl compounds and their derivatives. For the synthesis of cyclopropyl ketones, the reaction involves the conjugate addition of a sulfur ylide to an enone, followed by an intramolecular cyclization. This method is often favored for its mild reaction conditions, high functional group tolerance, and stereoselectivity.

The Heart of the Matter: Mechanism and Selectivity

The success of a Corey-Chaykovsky reaction for cyclopropyl ketone synthesis hinges on a critical choice: the type of sulfur ylide employed. The two main classes of ylides, sulfonium ylides and sulfoxonium ylides , exhibit divergent reactivity with enones, a crucial distinction for any synthetic chemist to understand.

The Decisive Role of the Ylide: 1,4- vs. 1,2-Addition

The reaction of a sulfur ylide with an α,β-unsaturated ketone presents two potential pathways:

  • 1,2-Addition: Nucleophilic attack at the carbonyl carbon, leading to an epoxide.

  • 1,4-Conjugate Addition (Michael Addition): Nucleophilic attack at the β-carbon, which, after intramolecular cyclization, yields the desired cyclopropyl ketone.

The chemoselectivity between these two pathways is primarily governed by the stability and "hardness" of the sulfur ylide.

  • Sulfonium Ylides (e.g., Dimethylsulfonium Methylide, DMSM): Generated from trimethylsulfonium halides, these ylides are less stable and considered "harder" nucleophiles. They tend to favor the kinetically controlled, irreversible 1,2-addition to the "harder" electrophilic carbonyl carbon, resulting in the formation of epoxides as the major product.

  • Sulfoxonium Ylides (e.g., Dimethylsulfoxonium Methylide, DMSOM): Derived from trimethylsulfoxonium halides, these ylides are stabilized by the adjacent sulfoxide group, making them "softer" nucleophiles. This "softness" favors the thermodynamically controlled, often reversible, 1,4-conjugate addition to the "softer" β-carbon of the enone. The resulting enolate intermediate then undergoes an irreversible intramolecular SN2 reaction to form the cyclopropyl ketone.

This fundamental difference in reactivity is paramount for achieving high yields of cyclopropyl ketones and avoiding the formation of unwanted epoxide byproducts.

Corey-Chaykovsky_Mechanism cluster_sulfoxonium Sulfoxonium Ylide Pathway (Cyclopropanation) cluster_sulfonium Sulfonium Ylide Pathway (Epoxidation) Enone Enone Enolate_Intermediate Enolate Intermediate Enone->Enolate_Intermediate 1,4-Conjugate Addition (Favored) Sulfoxonium_Ylide Me2S(=O)CH2 (Soft Nucleophile) Sulfoxonium_Ylide->Enolate_Intermediate Cyclopropyl_Ketone Cyclopropyl Ketone (Major Product) Enolate_Intermediate->Cyclopropyl_Ketone Intramolecular SN2 (DMSO leaving group) Enone2 Enone Betaine_Intermediate Betaine Intermediate Enone2->Betaine_Intermediate 1,2-Addition (Favored) Sulfonium_Ylide Me2SCH2 (Hard Nucleophile) Sulfonium_Ylide->Betaine_Intermediate Epoxide Epoxide (Major Product) Betaine_Intermediate->Epoxide Intramolecular SN2 (DMS leaving group)

Caption: Chemoselectivity in the Corey-Chaykovsky reaction with enones.

Stereoselectivity

The Corey-Chaykovsky reaction often proceeds with a high degree of diastereoselectivity, typically favoring the formation of the trans-cyclopropane. This is attributed to the reversibility of the initial Michael addition, which allows for equilibration to the thermodynamically more stable intermediate where bulky substituents are positioned anti to each other, thus minimizing steric interactions in the transition state leading to the cyclopropane.

For the synthesis of chiral, non-racemic cyclopropyl ketones, asymmetric variants of the Corey-Chaykovsky reaction have been developed. These strategies generally fall into two categories:

  • Use of Chiral Sulfur Ylides: Ylides derived from chiral sulfides or sulfoxides can induce asymmetry in the cyclopropanation. The chiral auxiliary on the sulfur atom directs the approach of the ylide to one face of the enone.

  • Use of Chiral Catalysts: In the presence of a chiral catalyst, such as a chiral Lewis acid, an achiral sulfoxonium ylide can be directed to attack the enone enantioselectively. For instance, lanthanide-based catalysts have been shown to be effective in promoting the asymmetric cyclopropanation of enones with dimethylsulfoxonium methylide, affording high enantioselectivities.

Reagents and Reaction Conditions: A Practical Overview

A successful Corey-Chaykovsky cyclopropanation requires careful consideration of the reagents and reaction conditions.

Ylide Generation

Sulfur ylides are typically generated in situ by the deprotonation of the corresponding sulfonium or sulfoxonium salt with a strong base.

  • Sulfoxonium Ylide Precursor: Trimethylsulfoxonium iodide or chloride are the most common precursors for dimethylsulfoxonium methylide (DMSOM).

  • Base: Sodium hydride (NaH) is a frequently used base for the deprotonation of trimethylsulfoxonium salts. Potassium tert-butoxide (KOtBu) is another effective base.

  • Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for this reaction, as it readily dissolves the sulfoxonium salt and is a good solvent for the subsequent reaction. Tetrahydrofuran (THF) can also be used.

Reaction Parameters
  • Temperature: The generation of the ylide and the subsequent cyclopropanation are typically carried out at room temperature. However, for sensitive substrates or to improve selectivity, the reaction may be cooled.

  • Stoichiometry: A slight excess of the sulfoxonium salt and the base relative to the enone is typically used to ensure complete conversion.

  • Workup: The reaction is typically quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of cyclopropyl ketones via the Corey-Chaykovsky reaction.

General Protocol for the Cyclopropanation of a Chalcone

This protocol describes the synthesis of a diaryl cyclopropyl ketone from the corresponding chalcone using dimethylsulfoxonium methylide.

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 eq)

  • Trimethylsulfoxonium iodide (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with hexanes under a nitrogen atmosphere to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMSO to the flask to create a slurry.

  • Add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the slurry at room temperature. The reaction is exothermic, and hydrogen gas will evolve. Stir the mixture until the evolution of gas ceases and the solution becomes clear (approximately 30-45 minutes).

  • Dissolve the chalcone (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.

Synthesis of Cyclopropyl Methyl Ketone

This protocol outlines the synthesis of cyclopropyl methyl ketone from 5-chloro-2-pentanone, which is an intramolecular variation of the Corey-Chaykovsky reaction.

Materials:

  • 5-Chloro-2-pentanone (1.0 eq)

  • Sodium hydroxide (1.5 eq)

  • Water

  • Ether

  • Potassium carbonate

  • Calcium chloride

Procedure:

  • In a round-bottom flask equipped with a stirrer and a reflux condenser, prepare a solution of sodium hydroxide (1.5 eq) in water.

  • Add 5-chloro-2-pentanone (1.0 eq) to the sodium hydroxide solution.

  • Heat the mixture to boiling and maintain reflux for 1 hour.

  • After cooling, arrange the apparatus for distillation and distill the mixture to collect a water-ketone azeotrope.

  • Saturate the aqueous layer of the distillate with potassium carbonate to salt out the cyclopropyl methyl ketone.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.

  • Purify the cyclopropyl methyl ketone by fractional distillation.

Applications in Drug Development and Natural Product Synthesis

The Corey-Chaykovsky reaction for cyclopropyl ketone synthesis is a valuable tool in the pharmaceutical industry and in the total synthesis of complex natural products. The cyclopropyl ketone moiety is present in a number of biologically active molecules.

Relevance in Medicinal Chemistry

Cyclopropyl ketones serve as key intermediates in the synthesis of a variety of therapeutic agents. For example, they are used in the preparation of antiviral drugs, such as the anti-HIV agent Efavirenz , and fungicides like Cyprodinil and Cyproconazole . The rigid cyclopropyl group can act as a metabolically stable isostere for other groups, such as a vinyl or carbonyl group, and can help to lock in a bioactive conformation.

Showcase in Natural Product Synthesis

The stereoselective nature of the Corey-Chaykovsky reaction makes it an attractive method for introducing cyclopropane rings in the synthesis of complex natural products. The reaction has been employed in the synthesis of various terpenes and alkaloids where the cyclopropyl ketone serves as a key handle for further functionalization.

Troubleshooting and Optimization

While the Corey-Chaykovsky reaction is generally robust, certain issues can arise.

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete ylide formation; Decomposition of the ylide; Incomplete reaction of the enone.Ensure the sodium hydride is fresh and the DMSO is anhydrous. Maintain a positive nitrogen pressure. Monitor the reaction by TLC to ensure completion. A slight excess of the ylide may be beneficial.
Formation of Epoxide Byproduct Use of a sulfonium ylide instead of a sulfoxonium ylide.Verify the identity of the sulfonium/sulfoxonium salt precursor. For cyclopropanation of enones, trimethylsulfoxonium iodide/chloride is the correct choice.
Side Reactions Presence of other electrophilic functional groups in the substrate.The reaction is generally chemoselective for enones, but highly reactive groups may compete. Protection of sensitive functionalities may be necessary.

Conclusion

The Corey-Chaykovsky reaction is an indispensable tool for the synthesis of cyclopropyl ketones. Its reliability, mild conditions, and stereoselectivity have cemented its place in the repertoire of synthetic organic chemists. A thorough understanding of the underlying mechanistic principles, particularly the divergent reactivity of sulfonium and sulfoxonium ylides, is crucial for its successful application. As the demand for structurally novel and metabolically robust drug candidates continues to grow, the strategic implementation of the Corey-Chaykovsky reaction will undoubtedly play a significant role in the future of drug discovery and organic synthesis.

The Cyclopropyl(4-methoxyphenyl)methanone Motif: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Chemical Scaffold

In the landscape of medicinal chemistry, the identification and exploration of "privileged structures"—molecular frameworks capable of binding to multiple, distinct biological targets—is a cornerstone of efficient drug discovery. The cyclopropyl(4-methoxyphenyl)methanone core represents a fascinating and increasingly relevant example of such a pharmacophore. Its unique combination of a strained, rigid cyclopropyl ring and an electron-rich methoxyphenyl moiety bestows upon it a set of physicochemical properties that are highly advantageous for molecular recognition by a diverse range of protein targets.

This technical guide provides a comprehensive overview of the this compound pharmacophore, from its fundamental chemical characteristics and synthesis to its application in the development of novel therapeutics. We will delve into its role in the design of agents targeting critical players in human disease, including the corticotropin-releasing factor 1 (CRF1) receptor, the microtubule network, and the sodium-glucose cotransporter 2 (SGLT2). By synthesizing field-proven insights with detailed experimental protocols and mechanistic understanding, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage this versatile scaffold in their own discovery programs.

The this compound Core: Physicochemical Properties and Synthesis

The this compound scaffold, with the CAS number 7152-03-6, possesses a unique blend of structural and electronic features that contribute to its utility as a pharmacophore.[1] The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which imparts a high degree of s-character to its C-C bonds, making it behave electronically similar to a double bond in some contexts. This rigidity also serves to lock the conformation of the molecule, reducing the entropic penalty upon binding to a target protein. The 4-methoxyphenyl (anisyl) group, on the other hand, provides a region of electron density and potential for hydrogen bonding and aromatic interactions.

PropertyValueSource
CAS Number 7152-03-6[1]
Molecular Formula C11H12O2[1]
Molecular Weight 176.21 g/mol [1]
Melting Point 40-42 °C[1]
Synthetic Approaches

A common and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of anisole with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst. Recent advancements have demonstrated the use of magnetic copper(II) ferrite nanoparticles (nano CuFe2O4) as a reusable catalyst for this transformation, offering a more environmentally friendly approach.[2]

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound[2]

Materials:

  • Anisole

  • Cyclopropanecarbonyl chloride

  • Nano CuFe2O4 (particle size = 50 nm)

  • 1,2-dichloroethane (DCE)

Procedure:

  • To a solution of anisole (1 mmol) in 1,2-dichloroethane (2 mL), add cyclopropanecarbonyl chloride (1.2 mmol).

  • Add nano CuFe2O4 (20 mol %) to the reaction mixture.

  • Stir the reaction mixture at room temperature (35-38 °C) for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the catalyst can be recovered using an external magnet.

  • The reaction mixture is then washed with a saturated solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Biological Targets and Therapeutic Applications

The this compound pharmacophore has been identified as a key structural motif in compounds targeting a variety of biological systems. Below, we explore its role in the context of three major therapeutic areas.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

The CRF1 receptor is a G-protein coupled receptor (GPCR) that plays a central role in the body's response to stress.[3] Overactivation of the CRF1 receptor is implicated in the pathophysiology of anxiety, depression, and other stress-related disorders.[4] Consequently, CRF1 receptor antagonists are being actively pursued as novel therapeutics for these conditions.

The cyclopropylmethyl group is a known feature in some CRF1 receptor antagonists, where it is thought to contribute to both potency and favorable pharmacokinetic properties. While direct examples of this compound as a CRF1 antagonist are not prevalent in the literature, the combination of a cyclopropyl moiety and a substituted phenyl ring is a common feature in many potent antagonists. The cyclopropyl group often occupies a hydrophobic pocket in the receptor, while the substituted phenyl ring engages in various interactions, including pi-stacking and hydrogen bonding.

Activation of the CRF1 receptor, primarily by corticotropin-releasing factor (CRF), initiates a signaling cascade that is predominantly coupled to the Gs alpha subunit of heterotrimeric G-proteins.[5] This leads to the activation of adenylyl cyclase, which in turn elevates intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the cellular response to stress.[5]

CRF1_Signaling CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds G_Protein Gs Protein CRF1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ACTH release) PKA->Response Phosphorylates Antagonist CRF1 Antagonist (e.g., containing cyclopropyl and methoxyphenyl motifs) Antagonist->CRF1 Blocks

CRF1 Receptor Signaling Pathway and Antagonist Action.
Experimental Protocol: CRF1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CRF1 receptor using a radiolabeled ligand.

Materials:

  • Membranes from cells expressing the human CRF1 receptor

  • [125I]Sauvagine (radioligand)

  • Sauvagine (unlabeled ligand for non-specific binding)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer, radioligand, and either test compound, unlabeled ligand (for non-specific binding), or buffer (for total binding).

  • Add the CRF1 receptor-containing membranes to each well to initiate the binding reaction.

  • Incubate the plate for 120 minutes at room temperature with gentle agitation.

  • Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Antitubulin Agents

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, making them a key target for anticancer drugs.[6] Agents that interfere with tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in many natural and synthetic antitubulin agents that bind to the colchicine site on β-tubulin.[6]

While the topic pharmacophore has a single methoxy group, a closely related compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), has been shown to be a potent inhibitor of tubulin polymerization and induces G2/M arrest and apoptosis in leukemia cells.[7] This suggests that the methoxyphenyl ketone core is a viable scaffold for the design of antitubulin agents. Furthermore, a series of 4-alkylaminoaryl phenyl cyclopropyl methanones have been synthesized and evaluated as antitubercular and antimalarial agents, demonstrating the biological relevance of the cyclopropyl methanone core.[8]

Microtubules are highly dynamic structures that undergo phases of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is crucial for the formation of the mitotic spindle during cell division. Antitubulin agents disrupt this delicate balance, leading to a mitotic block and subsequent cell death.

Microtubule_Dynamics cluster_0 Cell Cycle Progression cluster_1 Microtubule Dynamics G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Microtubules Microtubules M->Microtubules Requires functional microtubule dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Depolymerization->Tubulin Antitubulin Antitubulin Agent (e.g., containing methoxyphenyl ketone) Antitubulin->M Arrests cell cycle Antitubulin->Polymerization Inhibits SGLT2_Mechanism cluster_0 Tubular Lumen cluster_1 Proximal Tubule Cell cluster_2 Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Na_Lumen Na+ Na_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood Na_K_ATPase Na+/K+-ATPase K_Cell K+ Na_K_ATPase->K_Cell Na_Blood Na+ Na_K_ATPase->Na_Blood Glucose_Cell->GLUT2 Na_Cell->Na_K_ATPase K_Blood K+ K_Blood->Na_K_ATPase SGLT2_Inhibitor SGLT2 Inhibitor (e.g., with cyclopropyl and methoxyphenyl motifs) SGLT2_Inhibitor->SGLT2 Blocks

References

Methodological & Application

Ring-opening reactions of "Cyclopropyl(4-methoxyphenyl)methanone"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Ring-Opening Reactions of Cyclopropyl(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Latent Reactivity of Aryl Cyclopropyl Ketones

Cyclopropyl ketones, particularly those bearing an aryl substituent, represent a class of highly versatile synthetic intermediates. The inherent strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to cleavage, yet it is kinetically stable enough to be carried through multi-step syntheses.[1] The presence of a carbonyl group, as in this compound, significantly activates the adjacent C-C bonds of the cyclopropane ring. This activation is further modulated by the electron-donating 4-methoxyphenyl group, creating a "donor-acceptor" (D-A) system that can be precisely manipulated to undergo a variety of ring-opening reactions.[2] These transformations are of paramount importance in organic synthesis and drug development as they provide rapid access to complex linear structures, such as 1,3-difunctionalized compounds and γ-aryl ketones, which are key motifs in numerous biologically active molecules and functional materials.[3][4]

This guide provides an in-depth exploration of the primary ring-opening strategies for this compound, detailing the underlying mechanisms, providing field-proven experimental protocols, and presenting quantitative data to inform synthetic planning.

Mechanistic Pathways for Ring-Opening

The regioselectivity and outcome of the ring-opening of this compound are dictated by the choice of catalyst and reaction conditions. The primary mechanistic manifolds are acid-catalyzed, transition-metal-catalyzed, and radical-mediated pathways.

Acid-Catalyzed Ring-Opening: A Carbocation-Driven Pathway

The most common approach to the ring-opening of cyclopropyl ketones involves the use of Brønsted or Lewis acids.[3] The fundamental principle behind this method is the activation of the carbonyl group by the acid.

Causality of Activation: Coordination of a Lewis acid or protonation of the carbonyl oxygen enhances the electrophilicity of the ketone. This electronic pull further polarizes the adjacent C-C bonds of the cyclopropane ring, priming them for cleavage. The ring then opens to form the most stable carbocation intermediate. For this compound, cleavage of the bond between the carbonyl carbon and a cyclopropyl methylene carbon is favored, leading to a stabilized secondary carbocation that can be trapped by a nucleophile.[3]

Acid_Catalyzed_Ring_Opening Start This compound Activated Activated Complex (Carbonyl coordinated to Lewis Acid LA) Start->Activated + LA Carbocation Carbocation Intermediate Activated->Carbocation Ring Opening Product Ring-Opened Product (1,3-Difunctionalized) Carbocation->Product + Nu- LA Lewis Acid (LA) Nu Nucleophile (Nu-)

Figure 1: Acid-catalyzed ring-opening mechanism.

Transition-Metal-Catalyzed Ring-Opening: A Realm of Diverse Reactivity

Transition metals, such as nickel and palladium, offer powerful and diverse strategies for the ring-opening of cyclopropyl ketones, often coupling the ring-opening event with other transformations like cross-coupling reactions.[3][5]

Expert Insight: Nickel-catalyzed reactions, for instance, can proceed through a cooperative mechanism involving both the metal center and a redox-active ligand.[5] A reduced nickel species can activate the C-C bond, leading to a concerted, asynchronous ring-opening to form an alkylnickel(II) intermediate. This intermediate can then participate in cross-coupling with a variety of organometallic reagents, leading to the formation of γ-substituted silyl enol ethers, which are challenging to synthesize via traditional conjugate addition methods.[5]

Transition_Metal_Catalyzed_Ring_Opening Start This compound Activation C-C Bond Activation (Concerted Asynchronous Ring-Opening) Start->Activation Ni_Complex Active Ni(I) Complex Ni_Complex->Activation Alkyl_Ni Alkylnickel(II) Intermediate Activation->Alkyl_Ni Cross_Coupling Cross-Coupling with R-ZnX Alkyl_Ni->Cross_Coupling Product γ-Substituted Silyl Enol Ether Cross_Coupling->Product

Figure 2: Nickel-catalyzed cross-coupling ring-opening.

Radical-Mediated Ring-Opening: An Alternative Pathway

Radical-mediated ring-opening reactions provide another avenue to functionalize cyclopropyl ketones.[6][7] These reactions are typically initiated by a radical species that adds to the cyclopropane ring or the carbonyl group, leading to a radical intermediate that undergoes rapid ring-opening.

Mechanistic Consideration: The regioselectivity of the ring-opening is governed by the formation of the most stable radical intermediate. In the case of this compound, the formation of a benzylic radical would be a likely driving force in certain radical pathways. These reactions can be initiated photochemically or by using radical initiators and can lead to a variety of products depending on the subsequent reaction steps, which can include cyclization or trapping by other reagents.[8]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. They are adapted from established methodologies for related cyclopropyl ketone systems.[4][9]

Protocol 1: Lewis Acid-Catalyzed Ring-Opening Hydroarylation

This protocol describes the Brønsted acid-catalyzed ring-opening of this compound with an electron-rich arene, a reaction that proceeds via a homo-conjugate addition pathway to yield a linear γ-arylated ketone.[4]

Materials:

  • This compound (1.0 equiv.)

  • 1,3,5-Trimethoxybenzene (1.2 equiv.)

  • Hexafluoroisopropanol (HFIP), anhydrous

  • Triflic acid (TfOH, 10 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Dry reaction vial with a magnetic stir bar

  • Syringes

  • Temperature-controlled heating block

  • Rotary evaporator

  • Standard glassware for workup and chromatography

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound and 1,3,5-trimethoxybenzene.

  • Dissolve the solids in HFIP to a concentration of 0.1 M with respect to the cyclopropyl ketone.

  • Place the vial in a pre-heated heating block set to 65 °C and stir the solution.

  • Carefully add triflic acid (10 mol%) dropwise via syringe.

  • Seal the vial and allow the reaction to stir at 65 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Hydroarylation_Workflow Setup 1. Combine Reactants in HFIP Heat 2. Heat to 65°C Setup->Heat Add_Acid 3. Add Triflic Acid (10 mol%) Heat->Add_Acid React 4. Stir at 65°C & Monitor by TLC Add_Acid->React Quench 5. Quench with NaHCO3 React->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry, Filter, & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Product Pure γ-Aryl Ketone Purify->Product

Figure 3: Experimental workflow for hydroarylation.

Protocol 2: Asymmetric Ring-Opening with Thiol Nucleophiles

This protocol is based on the use of a chiral N,N'-dioxide-scandium(III) complex to catalyze the asymmetric ring-opening of cyclopropyl ketones with thiols, yielding chiral sulfides with high enantioselectivity.[10]

Materials:

  • This compound (0.1 mmol, 1.0 equiv.)

  • Thiophenol (0.12 mmol, 1.2 equiv.)

  • Chiral N,N'-dioxide-Sc(OTf)₃ catalyst (5 mol%)

  • Toluene, anhydrous (1.0 mL)

  • 4Å Molecular sieves

Equipment:

  • Dry Schlenk tube

  • Magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Cryostat or cooling bath

  • Standard glassware for workup and chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide-Sc(OTf)₃ catalyst (5 mol%) and 4Å molecular sieves.

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add this compound to the mixture.

  • Add thiophenol dropwise via syringe.

  • Stir the reaction at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the chiral sulfide.

Data and Applications

The following table summarizes representative data for ring-opening reactions of aryl cyclopropyl ketones, demonstrating the versatility of these methods.

Catalyst/ReagentNucleophile/Coupling PartnerProduct TypeYield (%)ee (%)Reference
TfOH (10 mol%)1,3,5-Trimethoxybenzeneγ-Aryl Ketone85N/A[4]
Chiral N,N'-dioxide-Sc(OTf)₃ThiophenolChiral Sulfide9995[10]
NiCl₂(dme)/(tpy)PhZnCl/TMSClγ-Aryl Silyl Enol Ether92N/A[5]
Yb(OTf)₃Sulfenamideγ-Amino α-Thio Malonateup to 87N/A[11]

Data presented is for closely related aryl cyclopropyl ketone systems and is indicative of expected outcomes for this compound.

The products of these ring-opening reactions are valuable scaffolds in medicinal chemistry. For example, γ-aryl ketones are precursors to a wide range of heterocyclic compounds and are found in numerous pharmacologically active agents. Chiral sulfides and ethers are also important building blocks in the synthesis of complex natural products and pharmaceuticals.

References

Application Note: Strategic Catalytic Activation of Cyclopropyl(4-methoxyphenyl)methanone for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Latent Reactivity of Cyclopropyl Ketones

Cyclopropyl ketones, such as Cyclopropyl(4-methoxyphenyl)methanone, represent a class of uniquely versatile building blocks in modern organic synthesis. Their synthetic power originates from the inherent ring strain of the cyclopropane ring (approximately 29.0 kcal/mol), which facilitates selective C-C bond cleavage under catalytic conditions.[1] This activation transforms the stable cyclopropyl group into a reactive three-carbon synthon, enabling the construction of complex molecular architectures that would be challenging to access through conventional methods.[2] The presence of the ketone carbonyl group provides a crucial handle for catalytic coordination, directing the regioselectivity of the ring-opening and subsequent functionalization.

This application note provides an in-depth guide to the primary modes of catalytic activation for this compound, focusing on transition metal-catalyzed cross-coupling, Lewis acid-mediated asymmetric reactions, and photocatalytic cycloadditions. We will explore the mechanistic rationale behind these transformations and provide detailed protocols to empower researchers to leverage this powerful substrate in their synthetic campaigns.

Modes of Catalytic Activation

The activation of this compound can be broadly categorized into three major pathways, each offering distinct synthetic outcomes. The choice of catalyst is paramount and dictates whether the reaction proceeds via oxidative addition, Lewis acid coordination, or single-electron transfer.

G cluster_input Catalytic Input cluster_substrate Substrate cluster_output Synthetic Outcome TM Transition Metal (e.g., Ni, Rh, Ti) Substrate This compound TM->Substrate LA Lewis Acid (e.g., Sc(III), SnCl4) LA->Substrate PC Photocatalyst + Light (hν) PC->Substrate Output1 1,3-Difunctionalized Acyclic Products Substrate->Output1 C-C Activation/ Cross-Coupling Output2 Asymmetric Ring-Opened Adducts Substrate->Output2 Nucleophilic Ring-Opening Output3 [3+2] Cycloaddition Products (Cyclopentanes) Substrate->Output3 Radical Redox-Relay/ SET

Figure 1: Overview of primary catalytic activation pathways for cyclopropyl ketones.

Transition Metal Catalysis: C-C Bond Activation and Difunctionalization

Transition metals can insert into the strained C-C bond of the cyclopropane ring via oxidative addition, forming a metallacyclobutane intermediate.[1] This intermediate is a key branching point for various synthetic transformations, including cross-coupling and cycloaddition reactions.

Nickel-Catalyzed C-C Activation / Cross-Coupling

A powerful strategy for creating acyclic, 1,3-difunctionalized structures involves the cooperative action of a nickel catalyst and a redox-active ligand.[2] This approach enables the cross-coupling of cyclopropyl ketones with organozinc reagents. The mechanism is believed to involve the activation of the C-C bond by a reduced Ni(I) species, which undergoes a concerted, asynchronous ring-opening. The resulting alkylnickel(II) intermediate then participates in a standard Negishi-type cross-coupling.[2][3]

The key advantage of this method is the ability to forge C-C bonds with challenging nucleophiles, such as benzylic and allylic partners, which are often problematic in traditional conjugate addition reactions.[2]

Table 1: Representative Scope of Ni-Catalyzed Cross-Coupling

EntryOrganozinc Reagent (R-ZnBr)Silylating AgentProduct StructureYield (%)Reference
1Ph-ZnBrTMSClγ-phenyl silyl enol ether85[2]
2Benzyl-ZnBrTMSClγ-benzyl silyl enol ether78[2]
3Allyl-ZnBrTMSClγ-allyl silyl enol ether82[2]
4Vinyl-ZnBrTMSClγ-vinyl silyl enol ether75[2]
Protocol 3.1.1: Nickel-Catalyzed Silylative Cross-Coupling

Causality: The use of a redox-active terpyridine (tpy) ligand is critical. It facilitates the formation of the active Ni(I) species and cooperates with the metal center to enable the C-C bond activation step.[2] Chlorotrimethylsilane (TMSCl) serves a dual role: it acts as a Lewis acid to activate the carbonyl and traps the resulting enolate as a stable silyl enol ether.[2]

Materials:

  • This compound (1.0 equiv)

  • Organozinc reagent (1.5 equiv)

  • NiCl₂•glyme (5 mol%)

  • 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (tpy) (5 mol%)

  • Chlorotrimethylsilane (TMSCl) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Catalyst Pre-formation: In a glovebox, add NiCl₂•glyme (0.05 equiv) and the tpy ligand (0.05 equiv) to an oven-dried vial. Add anhydrous DMF to dissolve the components, and stir for 30 minutes at room temperature.

  • Reaction Setup: In a separate oven-dried vial, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: To the substrate solution, add the organozinc reagent (1.5 equiv) followed by TMSCl (2.0 equiv).

  • Initiation: Add the pre-formed nickel catalyst solution to the substrate mixture.

  • Reaction: Seal the vial and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the γ-substituted silyl enol ether.[2]

Lewis Acid Catalysis: Asymmetric Ring-Opening Reactions

Lewis acids activate the cyclopropyl ketone by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon and polarizes the proximal C-C bond of the cyclopropane ring, rendering it susceptible to nucleophilic attack.[4] The use of chiral Lewis acid catalysts enables highly enantioselective transformations.

Chiral Scandium(III)-Catalyzed Ring-Opening with Nucleophiles

A highly efficient and versatile system for asymmetric ring-opening utilizes a chiral N,N'-dioxide-Scandium(III) complex.[5][6] This catalytic system has demonstrated remarkable efficacy for reactions with a broad range of nucleophiles, including thiols, alcohols, and carboxylic acids, affording the corresponding ring-opened products in high yields and excellent enantioselectivities.[5][7]

G cluster_mech Mechanism: Sc(III)-Catalyzed Asymmetric Ring Opening CPK Cyclopropyl (4-methoxyphenyl)methanone Activated Activated Complex (Carbonyl Coordinated) CPK->Activated Coordination Catalyst Chiral Sc(III) Complex Catalyst->Activated Attack SN2-like Nucleophilic Attack Activated->Attack Nucleophile Nucleophile (R-SH, R-OH) Nucleophile->Attack Product Chiral Ring-Opened Product Attack->Product Ring Opening & Protonolysis G cluster_workflow Workflow: Photocatalytic [3+2] Cycloaddition A 1. Prepare Reaction Mixture: - Substrate - Chiral Lewis Acid (e.g., Gd(III)) - Photocatalyst - Solvent B 2. Degas the Solution (e.g., Freeze-Pump-Thaw) A->B C 3. Irradiate with LED (e.g., 400 nm) at controlled temp. B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Quench & Workup D->E F 6. Purify by Chromatography E->F G 7. Analyze Stereochemistry (Chiral HPLC) F->G

References

Application Notes and Protocols: Cyclopropyl(4-methoxyphenyl)methanone as a Versatile Substrate in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the reactivity of cyclopropyl(4-methoxyphenyl)methanone, a prototypical aryl cyclopropyl ketone, in a variety of transition-metal-catalyzed cross-coupling reactions. The inherent ring strain of the cyclopropyl group, in conjunction with the electronic influence of the methoxyphenyl moiety, imparts a rich and dichotomous reactivity to this substrate. This document provides researchers, scientists, and drug development professionals with a detailed exploration of both ring-opening and ring-retaining cross-coupling strategies. We will dissect the mechanistic underpinnings that govern these divergent pathways, offering field-proven insights into catalyst selection, ligand effects, and reaction optimization. Detailed, step-by-step protocols for key transformations are provided to enable the practical application of these powerful synthetic methods.

Introduction: The Dichotomous Reactivity of Aryl Cyclopropyl Ketones

The cyclopropyl group is a highly sought-after motif in medicinal chemistry, valued for its ability to introduce conformational rigidity, improve metabolic stability, and modulate the physicochemical properties of drug candidates.[1] this compound serves as an exemplary substrate for exploring the incorporation of this valuable functionality into more complex molecular architectures. The synthetic utility of aryl cyclopropyl ketones is dominated by two competing reaction pathways in cross-coupling reactions:

  • Ring-Opening Cross-Coupling: The significant ring strain of the cyclopropane (approximately 27.5 kcal/mol) makes it susceptible to C-C bond cleavage.[1] This pathway is often exploited to generate linear γ-substituted ketones, which are themselves valuable intermediates in organic synthesis.[2][3]

  • Cross-Coupling with Ring Retention: Under specific catalytic conditions, it is possible to functionalize other positions of the molecule, such as the α-carbon to the carbonyl group, while preserving the integrity of the cyclopropyl ring.

The ability to selectively navigate between these two pathways is a testament to the power and nuance of modern cross-coupling chemistry. The choice of transition metal catalyst (e.g., nickel, palladium, rhodium), the electronic and steric properties of the supporting ligands, and the reaction conditions all play a pivotal role in dictating the reaction outcome.[1][4] This guide will provide a detailed roadmap for harnessing the unique reactivity of this compound.

Ring-Opening Cross-Coupling Reactions: A Gateway to γ-Aryl Ketones

The activation and cleavage of the C-C bond in cyclopropyl ketones is a powerful strategy for the synthesis of 1,4-dicarbonyl compounds and their derivatives.[2][3] Nickel catalysis, in particular, has emerged as a robust platform for these transformations.[2]

Nickel-Catalyzed Silylative Cross-Coupling for the Synthesis of γ-Silyl Enol Ethers

A notable advancement in the field is the nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents in the presence of a silylating agent to furnish γ-substituted silyl enol ethers.[2] These products are versatile intermediates that can be further elaborated.

Causality Behind Experimental Choices:

  • Nickel Catalyst: Nickel complexes are particularly effective at activating the strained C-C bonds of cyclopropyl ketones. The mechanism often involves a single-electron transfer (SET) process, which is favored by nickel's accessible oxidation states.[2]

  • Redox-Active Ligands: Ligands such as terpyridine (tpy) can cooperate with the nickel center, storing electron density and enabling a metalloradical approach to C-C bond activation, as opposed to a more traditional two-electron oxidative addition pathway.[4]

  • Organozinc Reagents: Organozinc reagents are well-tolerated by many functional groups and are effective transmetalating agents in nickel-catalyzed cycles.

  • Chlorotrimethylsilane (TMSCl): TMSCl serves to trap the enolate generated after ring-opening, providing a stable silyl enol ether product.

Mechanistic Workflow:

The reaction is proposed to proceed through a cooperative mechanism between the nickel catalyst and the redox-active terpyridine ligand.

G cluster_0 Catalytic Cycle A (tpy)Ni(II)Cl2 B (tpy•−)Ni(I) A->B Zn(0) Reduction D Ring-Opened Alkylnickel(II) Intermediate B->D C-C Activation (via concerted asynchronous ring-opening) C Cyclopropyl Ketone C->B F Cross-Coupled Ni(II) Complex D->F E Organozinc Reagent (R-ZnX) E->F Transmetalation G γ-Substituted Silyl Enol Ether F->G Reductive Elimination + TMSCl trap G cluster_1 Catalytic Cycle H Pd(0)L2 I Ar-Pd(II)(X)L2 H->I Oxidative Addition (Ar-X) K [Ar-Pd(II)(enolate)L2] I->K J Ketone Enolate J->K Transmetalation or Enolate Coordination L α-Aryl Ketone K->L Reductive Elimination

References

Application Notes and Protocols for Enzymatic Reactions with Cyclopropyl(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide to investigating the enzymatic reactions of Cyclopropyl(4-methoxyphenyl)methanone. This document offers insights into the potential metabolic pathways of this compound, detailed protocols for conducting relevant enzymatic assays, and guidance on data analysis. The content is structured to provide both a theoretical understanding and practical, actionable experimental workflows.

Introduction: The Significance of Cyclopropyl Moieties in Modern Drug Discovery

The cyclopropyl group is a highly valuable structural motif in medicinal chemistry. Its unique stereoelectronic properties, including conformational rigidity and enhanced sp3 character, are frequently exploited by drug designers to improve a molecule's pharmacological profile.[1] The inclusion of a cyclopropyl ring can enhance metabolic stability, increase potency, and improve selectivity for the biological target.[1] For instance, the cyclopropyl group in the FDA-approved drug pitavastatin is crucial for diverting its metabolism away from the highly variable CYP3A4 enzyme, thereby reducing the potential for drug-drug interactions.[1]

This compound serves as a key structural core and a versatile synthetic intermediate for various pharmaceutical and agrochemical compounds. Understanding its interactions with metabolic enzymes is therefore critical for predicting the pharmacokinetic and pharmacodynamic properties of drug candidates derived from this scaffold. This guide will focus on two primary classes of enzymatic reactions relevant to this molecule: the reduction of the ketone functionality by carbonyl reductases and the oxidative metabolism by cytochrome P450 (CYP) enzymes.

Part 1: Biocatalytic Reduction of the Ketone Moiety

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol is a synthetically valuable transformation. This reaction can be efficiently catalyzed by a class of enzymes known as carbonyl reductases (or ketoreductases), often with high enantioselectivity.[2] These enzymes are widely used in the pharmaceutical industry for the synthesis of chiral building blocks.[2]

Reaction Pathway: Ketone Reduction

The enzymatic reduction of the ketone involves the transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon, resulting in the formation of a secondary alcohol. The stereochemistry of the resulting alcohol is determined by the specific enzyme used.

G cluster_reduction Biocatalytic Ketone Reduction Substrate This compound Product Cyclopropyl(4-methoxyphenyl)methanol (chiral alcohol) Substrate->Product Hydride Transfer Enzyme Carbonyl Reductase (e.g., KRED) Enzyme->Substrate Cofactor_out NAD(P)+ Enzyme->Cofactor_out Cofactor_in NAD(P)H Cofactor_in->Enzyme

Caption: Biocatalytic reduction of this compound.

Protocol 1: Whole-Cell Bioreduction of this compound

This protocol is adapted from a method for the reduction of the structurally similar 4'-methoxyacetophenone using Rhodotorula sp.[3] and provides a starting point for screening various yeast and bacterial strains for their ability to reduce the target ketone.

Materials:

  • This compound

  • Yeast or bacterial strain (e.g., Rhodotorula sp., Saccharomyces cerevisiae)

  • Growth medium (e.g., YPD for yeast, LB for bacteria)

  • Phosphate buffer (100 mM, pH 7.0-8.5)

  • Glucose (for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • HPLC or GC with a chiral column for analysis

Procedure:

  • Cultivation of Biocatalyst: Inoculate a sterile growth medium with the selected microbial strain and incubate with shaking until the mid-to-late exponential growth phase is reached.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with sterile phosphate buffer and resuspend in the same buffer to a desired cell density (e.g., 50 g/L wet cell weight).

  • Bioreduction Reaction:

    • In a reaction vessel, combine the cell suspension with glucose (as a co-substrate for cofactor regeneration).

    • Add this compound (dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol if necessary) to a final concentration of 1-10 mM.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with shaking.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC, GC, or HPLC.

    • Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by column chromatography if necessary.

    • Determine the conversion and enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Optimization Parameters:

  • pH: The optimal pH for carbonyl reductases is often slightly basic. A pH range of 7.0 to 8.5 should be screened.[3]

  • Temperature: Mesophilic organisms typically show optimal activity between 25-37 °C.[3]

  • Substrate Concentration: High substrate concentrations can be inhibitory to the cells. Start with a low concentration and gradually increase it.

  • Co-solvent: The choice and concentration of a co-solvent can significantly impact enzyme activity and substrate solubility.

Data Presentation: Expected Outcomes and Analysis

The primary data to be collected are the conversion of the starting material and the enantiomeric excess of the alcohol product. This data can be summarized in a table for easy comparison of different reaction conditions or biocatalysts.

BiocatalystpHTemp (°C)Substrate Conc. (mM)Conversion (%)Product e.e. (%)
Rhodotorula sp.8.52512>98>99 (S)
S. cerevisiae7.03010(experimental)(experimental)
KRED-XXX7.53010(experimental)(experimental)

Data for Rhodotorula sp. is based on the reduction of 4'-methoxyacetophenone and serves as a reference point.[3]

Part 2: Cytochrome P450-Mediated Metabolism

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the phase I metabolism of a wide range of xenobiotics, including drugs.[4] For a molecule like this compound, two primary sites of oxidative metabolism by CYPs are plausible: the aromatic ring and the cyclopropyl group.

Reaction Pathway: Oxidative Metabolism

CYP-mediated oxidation can lead to hydroxylation of the aromatic ring or oxidation of the cyclopropyl group, which may result in the formation of a hydroxylated metabolite or even ring-opened products.[1][5] The specific metabolites formed will depend on the CYP isoform involved.

G cluster_oxidation CYP450-Mediated Oxidation Substrate This compound Metabolite1 Hydroxylated Aromatic Metabolite Substrate->Metabolite1 Aromatic Hydroxylation Metabolite2 Oxidized/Ring-Opened Cyclopropyl Metabolite Substrate->Metabolite2 Cyclopropyl Oxidation Enzyme Cytochrome P450 (e.g., CYP3A4) Enzyme->Substrate Cofactor_out NADP⁺ + H₂O Enzyme->Cofactor_out Cofactor_in NADPH + O₂ Cofactor_in->Enzyme

Caption: Potential oxidative metabolic pathways for this compound.

Protocol 2: In Vitro Metabolism using Human Liver Microsomes

This protocol describes a typical in vitro assay to assess the metabolism of a test compound by the pool of CYP enzymes present in human liver microsomes (HLM).

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • On ice, prepare a master mix containing phosphate buffer and HLM.

    • In individual reaction tubes, add the test compound (this compound) to a final concentration typically in the range of 1-10 µM.

    • Pre-incubate the mixture at 37 °C for a few minutes.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37 °C with shaking.

  • Reaction Termination and Sample Preparation:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples for the disappearance of the parent compound and the appearance of potential metabolites.

Controls:

  • No NADPH: To control for non-enzymatic degradation.

  • No Microsomes: To control for degradation in the buffer.

  • Positive Control: A known substrate for CYP enzymes (e.g., testosterone for CYP3A4).

Data Presentation: Metabolic Stability and Metabolite Identification

The metabolic stability of the compound can be determined by plotting the percentage of the remaining parent compound against time. The half-life (t½) can then be calculated from the slope of the linear portion of the semi-log plot.

Time (min)% Parent Compound Remaining
0100
5(experimental)
15(experimental)
30(experimental)
60(experimental)

Metabolite identification involves analyzing the LC-MS/MS data for ions with mass-to-charge ratios corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation).

Part 3: Advanced Protocols and Considerations

Protocol 3: CYP450 Reaction Phenotyping

To identify which specific CYP isoforms are responsible for the metabolism of this compound, reaction phenotyping studies can be performed. This can be achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations.

Workflow for Reaction Phenotyping:

  • Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Analyze the samples by LC-MS/MS to determine which isoforms produce metabolites.

  • Alternatively, incubate the test compound with HLM in the presence and absence of isoform-specific chemical inhibitors. A significant reduction in metabolite formation in the presence of a specific inhibitor implicates that isoform in the compound's metabolism.

G cluster_phenotyping CYP450 Reaction Phenotyping Workflow Start This compound Incubate_HLM Incubate with Human Liver Microsomes Start->Incubate_HLM Incubate_rCYP Incubate with recombinant CYP isoforms Start->Incubate_rCYP Analyze_HLM LC-MS/MS Analysis (with/without inhibitors) Incubate_HLM->Analyze_HLM Analyze_rCYP LC-MS/MS Analysis Incubate_rCYP->Analyze_rCYP Identify_Metabolizing_Enzymes Identify major metabolizing CYP isoforms Analyze_HLM->Identify_Metabolizing_Enzymes Analyze_rCYP->Identify_Metabolizing_Enzymes

Caption: Workflow for identifying CYP450 isoforms involved in metabolism.

Conclusion

The enzymatic fate of this compound is of significant interest in the fields of drug discovery and development. The protocols and application notes provided herein offer a robust framework for investigating the two most probable enzymatic transformations: ketone reduction and oxidative metabolism. By systematically applying these methodologies, researchers can gain valuable insights into the biocatalytic potential and metabolic profile of this important chemical entity, thereby facilitating the development of novel therapeutics and other bioactive compounds.

References

Application Notes & Protocols: Photochemical Reactions of Cyclopropyl(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Photoreactivity of Aryl Cyclopropyl Ketones

The field of organic photochemistry provides powerful methodologies for the construction of complex molecular architectures that are often inaccessible through traditional thermal reactions.[1] Within this discipline, cyclopropyl ketones represent a particularly fascinating class of compounds. The inherent ring strain of the cyclopropane moiety, combined with the electronic properties of the adjacent carbonyl group, creates a system primed for unique photochemical transformations. Upon absorption of ultraviolet (UV) light, these molecules access electronically excited states, unlocking reaction pathways that lead to intricate molecular rearrangements.[2][3]

This document provides a detailed guide to the photochemical reactions of Cyclopropyl(4-methoxyphenyl)methanone (CAS: 7152-03-6), an aryl cyclopropyl ketone. We will explore the underlying mechanistic principles, provide detailed experimental protocols for conducting and analyzing its photochemical transformations, and discuss advanced techniques for studying the transient intermediates involved. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials science who wish to leverage the synthetic potential of this versatile building block.

Mechanistic Overview: Pathways from Photon to Product

The photochemistry of cyclopropyl ketones is dominated by the Norrish Type I reaction , which involves the homolytic cleavage of the bond between the carbonyl carbon and an α-carbon.[4][5][6] For this compound, this leads to the formation of a biradical intermediate.

Step 1: Excitation Upon irradiation with UV light, the carbonyl group undergoes an n→π* transition, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁).[4][6] Intersystem crossing (ISC) can then populate the corresponding triplet state (T₁).

Step 2: α-Cleavage (Norrish Type I) From either the S₁ or T₁ state, the molecule undergoes rapid α-cleavage of the strained carbonyl-cyclopropyl bond. This is the primary photochemical event and results in the formation of a 1,5-biradical.[4][7]

Step 3: Biradical Evolution The highly reactive biradical intermediate can then follow several pathways to form stable products:

  • Ring-Opening and Rearrangement: The cyclopropylcarbinyl radical portion of the biradical can open to form a more stable homoallylic radical. Subsequent intramolecular radical recombination can lead to the formation of ring-expanded products, such as substituted dihydrofurans or other cyclopentane derivatives.[8][9]

  • [3+2] Cycloadditions: In the presence of a suitable photocatalyst and an alkene, the aryl cyclopropyl ketone can be reduced to a ring-opened radical anion, which can then participate in formal [3+2] cycloaddition reactions to construct highly substituted cyclopentane rings.[8][10]

The following diagram illustrates the principal Norrish Type I pathway.

G cluster_excitation Photon Absorption cluster_reaction Reaction Pathway S0 Ground State (S₀) This compound S1 Excited Singlet State (S₁) S0->S1 hν (n→π*) Cleavage α-Cleavage (Norrish Type I) S1->Cleavage < 1 ns Biradical 1,5-Biradical Intermediate Cleavage->Biradical Products Rearranged Photoproducts (e.g., Dihydrofurans, Cyclopentanes) Biradical->Products Recombination/ Rearrangement

Caption: Primary photochemical pathway for this compound.

Experimental Protocols

Protocol 1: Direct Photolysis for Product Discovery

This protocol details the general procedure for irradiating this compound to isolate and characterize the resulting photoproducts.

Objective: To induce photochemical rearrangement via direct UV irradiation and analyze the product mixture.

Materials:

  • This compound (CAS: 7152-03-6)

  • Spectroscopic grade solvent (e.g., Benzene, Acetonitrile, or Methanol)

  • High-purity Nitrogen or Argon gas

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • Deuterated solvents for NMR (e.g., CDCl₃)

Equipment:

  • Photochemical reactor (e.g., Rayonet RPR-100 or similar) equipped with 300 nm or 350 nm lamps

  • Quartz reaction tube with a gas inlet/outlet

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR Spectrometer, GC-MS, and/or LC-MS

Procedure:

  • Solution Preparation: In a 50 mL quartz reaction tube, dissolve 100 mg (0.567 mmol) of this compound in 40 mL of benzene.

    • Scientist's Note: Quartz is essential as Pyrex glass absorbs most of the UV light required for the n→π* transition. The choice of solvent is critical; non-polar solvents like benzene often favor radical reactions, while polar protic solvents like methanol could potentially intercept ionic intermediates.

  • Degassing: Seal the tube with a septum and degas the solution by bubbling a gentle stream of nitrogen or argon through it for 30 minutes.

    • Rationale: Oxygen is an efficient quencher of triplet excited states and can react with radical intermediates, leading to a complex mixture of photo-oxidation products. Thorough degassing is crucial for clean and reproducible results.[11]

  • Irradiation: Place the quartz tube inside the photochemical reactor, ensuring it is centered with respect to the lamps. Begin irradiation with 300 nm lamps while maintaining gentle stirring.

  • Reaction Monitoring: Monitor the reaction progress every 30-60 minutes. Carefully remove a small aliquot (approx. 0.1 mL) with a syringe and analyze it by TLC or GC-MS. Compare the spot of the starting material with the newly appearing product spots. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Purify the product mixture via flash column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Combine the fractions containing the pure product(s) and remove the solvent. Characterize the isolated compound(s) using ¹H NMR, ¹³C NMR, and mass spectrometry to elucidate their structures.

Caption: Experimental workflow for direct photolysis of the substrate.

Protocol 2: Probing Reaction Intermediates with Nanosecond Transient Absorption (TA) Spectroscopy

This protocol provides a conceptual framework for using TA spectroscopy to detect and characterize the short-lived species generated upon photoexcitation.

Objective: To observe the excited state and biradical intermediates in real-time.

Principle: TA spectroscopy is a pump-probe technique.[12] A powerful, short "pump" laser pulse excites the sample. A second, weaker "probe" beam passes through the sample at a defined time delay, and its absorption is measured. By varying the delay, one can track the formation and decay of transient species.[13][14]

Experimental Setup:

  • A nanosecond pulsed laser system (e.g., Nd:YAG laser) providing an excitation (pump) pulse (e.g., at 355 nm).

  • A broadband probe light source (e.g., a Xenon flash lamp).[12]

  • A monochromator and a fast detector (e.g., PMT or ICCD camera).

  • A flow cell or quartz cuvette for the sample.

  • Data acquisition system to synchronize the pump, probe, and detector.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (~0.1-0.5 mM) in a spectroscopic grade solvent (e.g., acetonitrile). The solution must be optically clear and thoroughly degassed.

  • Data Acquisition:

    • Acquire a baseline absorption spectrum of the probe light through the unexcited sample.

    • Excite the sample with the 355 nm pump pulse.

    • At a specific time delay (e.g., 50 ns), trigger the probe flash and record the transient absorption spectrum.

    • Repeat this process, varying the pump-probe delay time from nanoseconds to microseconds.

  • Data Analysis:

    • Calculate the change in optical density (ΔOD) at each wavelength and time delay.

    • Plot ΔOD versus wavelength to obtain the absorption spectra of the transient species.

    • Plot ΔOD at a specific wavelength versus time to obtain the kinetic decay traces of the intermediates. Fit these traces to exponential functions to determine their lifetimes.[15][16]

G cluster_setup Transient Absorption Setup Pump Pump Laser Pulse (e.g., 355 nm) Sample Degassed Sample Solution Pump->Sample Probe Broadband Probe (Xe Lamp) Probe->Sample Detector Monochromator & Detector Sample->Detector Transmitted Probe Data Data Analysis: - Transient Spectra - Kinetic Decays - Species Lifetimes Detector->Data ΔOD vs. Time/Wavelength

Caption: Principle of Transient Absorption (TA) Spectroscopy.

Expected Results and Data Summary

The photochemical behavior of this compound is highly dependent on the experimental conditions. The following table summarizes potential outcomes.

ParameterConditionExpected Primary PathwayPotential ProductsRationale
Solvent Benzene (non-polar)Norrish Type I Radical RearrangementSubstituted dihydrofurans, cyclopentenonesFavors radical stability and intramolecular reactions.
Solvent Methanol (polar, protic)Norrish Type I with potential ionic characterRing-opened ethers, esters (after oxidation)May trap ionic intermediates or participate in hydrogen abstraction.
Atmosphere Degassed (N₂ or Ar)Clean Norrish Type IAs abovePrevents quenching and side reactions with oxygen.[11]
Atmosphere Air (Oxygen present)Complex mixturePeroxides, aldehydes, carboxylic acidsRadical intermediates are trapped by O₂, leading to photo-oxidation.
Additives Acetone (Sensitizer)Triplet-sensitized Norrish Type IPotentially different product ratiosPopulates the T₁ state, which may have different reactivity/lifetime than S₁.
Additives Alkene + PhotocatalystReductive [3+2] CycloadditionSubstituted cyclopentanesA different mechanism initiated by single-electron transfer.[8][10]

Conclusion

This compound is a versatile substrate for photochemical synthesis. Its reactivity is primarily governed by a Norrish Type I cleavage, which generates a flexible biradical intermediate capable of rearranging into a variety of complex carbocyclic and heterocyclic structures. By carefully controlling experimental parameters such as solvent, atmosphere, and irradiation wavelength, researchers can steer the reaction towards desired outcomes. Furthermore, advanced techniques like transient absorption spectroscopy offer invaluable insights into the fleeting intermediates that dictate these transformations, bridging the gap between initial photon absorption and final product formation. The protocols outlined herein provide a robust framework for exploring and exploiting the rich photochemistry of this compound.

References

Experimental protocol for the synthesis of "Cyclopropyl(4-methoxyphenyl)methanone"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of Cyclopropyl(4-methoxyphenyl)methanone

Authored by: Gemini, Senior Application Scientist

Introduction

Cyclopropyl aryl ketones are a significant class of compounds in medicinal chemistry and drug development. The cyclopropyl group, a strained three-membered ring, can act as a bioisostere for various functional groups, offering unique conformational constraints and metabolic stability.[1] this compound, in particular, serves as a valuable building block for more complex pharmaceutical intermediates.

This document provides a detailed, field-tested protocol for the synthesis of this compound via the Friedel-Crafts acylation of anisole.[2] This method is a cornerstone of electrophilic aromatic substitution reactions and offers a reliable route to the target compound.[3] We will delve into the underlying mechanism, provide a step-by-step experimental procedure, and outline methods for purification and characterization, ensuring a reproducible and validated synthesis for researchers and drug development professionals.

Reaction Principle & Mechanism: The Friedel-Crafts Acylation

The synthesis proceeds via an electrophilic aromatic substitution (EAS) pathway, specifically a Friedel-Crafts acylation.[2][4] In this reaction, the Lewis acid catalyst, aluminum chloride (AlCl₃), activates the cyclopropanecarbonyl chloride by coordinating to the carbonyl oxygen and abstracting the chloride. This generates a highly reactive electrophile, the cyclopropyl acylium ion.[5]

The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion.[3] The methoxy group (-OCH₃) on anisole is a powerful activating group and an ortho, para-director.[6] Due to steric hindrance from the methoxy group, the acylation predominantly occurs at the para position, leading to the desired product. The final step involves the removal of a proton from the intermediate sigma complex, which restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[5]

G reagents Cyclopropanecarbonyl Chloride + AlCl₃ acylium Cyclopropyl Acylium Ion (Electrophile) reagents->acylium Lewis acid activation anisole Anisole (Nucleophile) sigma_complex Arenium Ion Intermediate (Sigma Complex) anisole->sigma_complex Nucleophilic attack on acylium ion sigma_complex2 Arenium Ion Intermediate product This compound sigma_complex2->product Deprotonation by [AlCl₄]⁻

Caption: Mechanism of the Friedel-Crafts Acylation of Anisole.

Materials and Reagents

Proper handling and use of high-purity reagents are critical for the success of this synthesis. Ensure all glassware is thoroughly dried to prevent decomposition of the water-sensitive Lewis acid catalyst.[5][7]

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)
Anisole100-66-3C₇H₈O108.145.0 g (4.55 mL)46.2
Cyclopropanecarbonyl Chloride4023-34-1C₄H₅ClO104.535.3 g (4.6 mL)50.8 (1.1 eq)
Aluminum Chloride (Anhydrous)7446-70-0AlCl₃133.346.8 g51.0 (1.1 eq)
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93100 mL-
Hydrochloric Acid (1 M aq.)7647-01-0HCl36.46~50 mL-
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃84.01~30 mL-
Brine (Saturated NaCl aq.)7647-14-5NaCl58.44~30 mL-
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37~5 g-

Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂ or CaSO₄)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Protocol

PART 1: Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Fume Hood: This reaction must be performed in a well-ventilated fume hood.[2]

  • Reagent Handling:

    • Anhydrous aluminum chloride (AlCl₃) is corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle it quickly in a dry environment.[5][7]

    • Cyclopropanecarbonyl chloride is corrosive and a lachrymator (causes tearing). Avoid inhalation of vapors and contact with skin.[9]

    • Dichloromethane is a suspected carcinogen; handle with appropriate care.[7]

PART 2: Reaction Setup and Execution
  • Catalyst Suspension: To a flame-dried 250 mL three-neck round-bottom flask containing a magnetic stir bar, add anhydrous aluminum chloride (6.8 g, 51.0 mmol). Immediately place the flask under an inert atmosphere (N₂ or Ar). Add 50 mL of anhydrous dichloromethane (DCM) via syringe. Begin stirring to form a suspension.

  • Cooling: Immerse the flask in an ice-water bath and allow the suspension to cool to 0-5 °C. The reaction is highly exothermic, and this cooling is essential to control the reaction rate and prevent side reactions.[10]

  • Acyl Chloride Addition: In a separate, dry flask, dissolve cyclopropanecarbonyl chloride (5.3 g, 50.8 mmol) in 25 mL of anhydrous DCM. Transfer this solution to a dropping funnel attached to the reaction flask. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.[2]

  • Anisole Addition: After the acyl chloride addition is complete, add a solution of anisole (5.0 g, 46.2 mmol) in 25 mL of anhydrous DCM to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Once the anisole addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) eluent system. The product should have a lower Rf value than the starting anisole.

PART 3: Work-up and Isolation
  • Quenching: After the reaction is complete, cool the flask again in an ice-water bath. Very carefully and slowly, pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 20 mL of 1 M HCl.[7] This step quenches the reaction and decomposes the aluminum chloride-ketone complex.[10] Stir vigorously until all the dark-colored solid has dissolved.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 25 mL portions of DCM.[7]

  • Washing: Combine all organic layers in the separatory funnel. Wash the combined organic phase sequentially with:

    • 30 mL of 1 M HCl

    • 30 mL of water

    • 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; watch for gas evolution).[7]

    • 30 mL of brine (to remove excess water).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.

PART 4: Purification

The crude product can be purified by recrystallization or flash column chromatography.

  • Recrystallization: A suitable solvent system is a mixture of hexane and ethyl acetate or isopropanol. Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration. The reported melting point is 40-42 °C.[11]

  • Flash Column Chromatography: If recrystallization is ineffective, purify the crude material on a silica gel column, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5).

Characterization of this compound

Confirm the identity and purity of the final product using the following analytical techniques.

Technique Expected Result
Appearance White to off-white solid.
Melting Point 40-42 °C[11]
¹H NMR (CDCl₃)δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H meta to C=O), 3.8 (s, 3H, -OCH₃), ~2.6 (m, 1H, cyclopropyl-CH), ~1.2 (m, 2H, cyclopropyl-CH₂), ~1.0 (m, 2H, cyclopropyl-CH₂). (Predicted values)
¹³C NMR (CDCl₃)δ ~198 (C=O), ~164 (Ar-C-OCH₃), ~132 (Ar-C), ~130 (Ar-CH), ~114 (Ar-CH), ~55 (-OCH₃), ~16 (cyclopropyl-CH), ~12 (cyclopropyl-CH₂). (Predicted values)
IR Spectroscopy (KBr or ATR)~1660-1680 cm⁻¹ (strong, C=O stretch), ~1600 cm⁻¹ (Ar C=C stretch), ~1250 cm⁻¹ (C-O stretch).[12]
Mass Spectrometry C₁₁H₁₂O₂; Molecular Weight: 176.21 g/mol . Expected m/z [M+H]⁺ = 177.09.[12][13]

Experimental Workflow

Caption: Overall experimental workflow for the synthesis.

References

Application Notes and Protocols: The Strategic Role of Cyclopropyl(4-methoxyphenyl)methanone in the Synthesis of SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Challenge of C-Aryl Glucoside SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus, offering a unique insulin-independent mechanism of action.[1] A significant portion of clinically approved SGLT2 inhibitors, such as Dapagliflozin, Canagliflozin, and Empagliflozin, are classified as C-aryl glucosides.[2] Unlike their O-glucoside predecessors, the C-C bond between the glucose moiety and the aglycone provides enhanced metabolic stability, a critical attribute for oral drug candidates.[3]

The synthesis of these complex molecules presents a significant challenge, primarily in the stereoselective formation of the C-glycosidic bond and the construction of the diarylmethane aglycone.[4] This guide focuses on the pivotal role of ketone intermediates, specifically highlighting a strategic pathway involving Cyclopropyl(4-methoxyphenyl)methanone , in the efficient assembly of the core scaffold required for a class of potent SGLT2 inhibitors.

The Diaryl Methane Core: A Linchpin in SGLT2 Inhibitor Design

The diarylmethane motif is a common structural feature in many SGLT2 inhibitors, serving as the aglycone backbone that correctly positions the molecule for interaction with the SGLT2 transporter.[5] The synthesis of this diarylmethane core is a critical multi-step process that often dictates the overall efficiency of the drug's manufacturing process. A robust and scalable synthetic route to this key intermediate is therefore of paramount importance.

A widely adopted and effective strategy for the synthesis of these diarylmethanes involves a two-step sequence:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is employed to form a diaryl ketone intermediate. This step establishes the fundamental carbon skeleton of the aglycone.

  • Reduction of the Diaryl Ketone: The carbonyl group of the diaryl ketone is subsequently reduced to a methylene bridge, yielding the final diarylmethane core.

This two-step approach offers a reliable and versatile method for accessing a variety of diarylmethane structures necessary for the development of novel SGLT2 inhibitors.[6]

This compound: A Versatile Ketone Intermediate

This compound serves as a valuable building block in the synthesis of the diarylmethane core of certain SGLT2 inhibitors. Its structure contains the methoxyphenyl moiety, a common feature in this class of drugs, and the cyclopropyl group, which can be a site for further chemical modification or can be a part of the final drug structure. The following sections will detail a generalized synthetic protocol where a diaryl ketone, analogous in structure and reactivity to Cyclopropyl(4--methoxyphenyl)-methanone, is synthesized and then transformed into the aglycone of a leading SGLT2 inhibitor.

Synthetic Workflow for the Aglycone of Dapagliflozin

The following workflow outlines the synthesis of the diarylmethane aglycone of Dapagliflozin, a leading SGLT2 inhibitor. This process exemplifies the Friedel-Crafts acylation and subsequent reduction strategy.

SGLT2_Inhibitor_Synthesis_Workflow A 5-Bromo-2-chlorobenzoic acid (Starting Material) B Friedel-Crafts Acylation with Phenetole A->B Oxalyl Chloride, AlCl3 C (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (Diaryl Ketone Intermediate) B->C D Carbonyl Reduction C->D Et3SiH, BF3·OEt2 E 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Dapagliflozin Aglycone) D->E

Caption: Synthetic workflow for the Dapagliflozin aglycone.

Detailed Experimental Protocols

The following protocols are based on established synthetic transformations for diarylmethane synthesis, analogous to those that would involve this compound.[6]

Protocol 1: Synthesis of the Diaryl Ketone Intermediate via Friedel-Crafts Acylation

This protocol describes the synthesis of a diaryl ketone intermediate, a crucial precursor to the diarylmethane core of Dapagliflozin.

Table 1: Reagents and Solvents for Friedel-Crafts Acylation

Reagent/SolventMolecular WeightAmountMoles (mmol)
5-Bromo-2-chlorobenzoic acid235.45 g/mol 10.0 g42.5
Oxalyl Chloride126.93 g/mol 6.5 g (4.5 mL)51.2
Aluminum Chloride (AlCl₃)133.34 g/mol 11.3 g84.8
Phenetole122.16 g/mol 6.2 g (6.3 mL)50.8
Dichloromethane (DCM)84.93 g/mol 150 mL-
N,N-Dimethylformamide (DMF)73.09 g/mol 2 drops-

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • To a stirred suspension of 5-bromo-2-chlorobenzoic acid (10.0 g, 42.5 mmol) in dichloromethane (100 mL) at 0 °C, add two drops of DMF.

    • Slowly add oxalyl chloride (4.5 mL, 51.2 mmol) dropwise over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

    • The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride.

  • Friedel-Crafts Acylation:

    • In a separate flask, dissolve the crude acid chloride in dichloromethane (50 mL) and cool to 0 °C.

    • Add aluminum chloride (11.3 g, 84.8 mmol) portion-wise, ensuring the temperature remains below 5 °C.

    • To this mixture, add a solution of phenetole (6.3 mL, 50.8 mmol) in dichloromethane (20 mL) dropwise over 30 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

    • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude diaryl ketone.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

Protocol 2: Reduction of the Diaryl Ketone to the Diaryl Methane Core

This protocol details the reduction of the diaryl ketone intermediate to the corresponding diarylmethane, the aglycone of Dapagliflozin.

Table 2: Reagents and Solvents for Carbonyl Reduction

Reagent/SolventMolecular WeightAmountMoles (mmol)
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone339.61 g/mol 10.0 g29.4
Triethylsilane (Et₃SiH)116.28 g/mol 10.3 g (14.0 mL)88.2
Boron trifluoride diethyl etherate (BF₃·OEt₂)141.93 g/mol 12.5 g (11.1 mL)88.2
Dichloromethane (DCM)84.93 g/mol 100 mL-

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve the diaryl ketone (10.0 g, 29.4 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • To the cooled solution, add triethylsilane (14.0 mL, 88.2 mmol) followed by the dropwise addition of boron trifluoride diethyl etherate (11.1 mL, 88.2 mmol) over 20 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

    • Stir the mixture for 30 minutes, then transfer to a separatory funnel.

    • Separate the organic layer and wash it with water (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Coupling of the Aglycone with the Glucose Moiety: The Final Frontier

With the diarylmethane aglycone in hand, the subsequent crucial step is the stereoselective coupling with a protected glucose derivative to form the C-glycosidic bond. This is typically achieved by reacting the lithiated aglycone (formed by lithium-halogen exchange of the aryl bromide) with a protected gluconolactone.[7] The resulting lactol is then reduced, and subsequent deprotection of the hydroxyl groups on the glucose ring yields the final SGLT2 inhibitor.

Conclusion and Future Perspectives

The synthetic strategy employing diaryl ketone intermediates, such as those derived from or analogous to this compound, represents a robust and efficient approach to the aglycone core of many SGLT2 inhibitors. The Friedel-Crafts acylation followed by carbonyl reduction is a well-established and scalable method that has been instrumental in the development of this important class of antidiabetic drugs. Further refinements in catalyst systems and reaction conditions continue to enhance the efficiency and sustainability of these synthetic routes, ensuring the continued availability of these life-changing medications.

References

Application Notes and Protocols: Named Reactions Involving Cyclopropyl(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl(4-methoxyphenyl)methanone is a versatile building block in organic synthesis, combining the unique reactivity of a strained cyclopropane ring with the electronic influence of a para-methoxyphenyl group. The high ring strain (~28 kcal/mol) of the cyclopropyl moiety makes it a potent synthetic intermediate, susceptible to a variety of ring-opening and rearrangement reactions that provide access to complex molecular architectures.[1] The electron-donating nature of the 4-methoxy group plays a crucial role in directing the regioselectivity and facilitating many of these transformations by stabilizing cationic intermediates.

This guide provides an in-depth exploration of key named reactions involving this compound, offering detailed mechanistic insights and practical, field-proven protocols. The reactions covered highlight the utility of this substrate in constructing five- and six-membered ring systems, as well as functionalized linear chains, which are common motifs in medicinal chemistry and materials science.

The Cloke-Wilson Rearrangement: Synthesis of 2,3-Dihydrofurans

The Cloke-Wilson rearrangement is a classic transformation that converts cyclopropyl ketones into 2,3-dihydrofurans, driven by the release of ring strain.[2] This reaction can be initiated thermally, or catalyzed by Brønsted acids, Lewis acids, or even organocatalysts under milder conditions.[2] For this compound, the reaction proceeds via a tandem ring-opening/recyclization sequence.

Mechanistic Insight

The rearrangement is initiated by the activation of the carbonyl group. Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the cyclopropane ring. This facilitates the cleavage of a proximal C-C bond to form a stabilized carbocationic intermediate. The electron-donating 4-methoxyphenyl group provides significant stabilization to this intermediate. Subsequent intramolecular attack by the enol oxygen leads to the formation of the five-membered dihydrofuran ring.[3] Recent developments have shown that this rearrangement can also be catalyzed by Lewis bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeding through a homoconjugate addition mechanism.[4][5]

Diagram 1: Mechanism of the Acid-Catalyzed Cloke-Wilson Rearrangement

G cluster_0 Step 1: Carbonyl Activation & Ring Opening cluster_1 Step 2: Intramolecular Cyclization & Deprotonation A This compound B Protonated Ketone A->B H+ C Stabilized Carbocation Intermediate B->C C-C bond cleavage D Enol Intermediate C->D Tautomerization E Cyclized Intermediate D->E 5-exo-tet cyclization F 2-(4-methoxyphenyl)-2,3-dihydrofuran E->F -H+

Caption: Mechanism of the Cloke-Wilson Rearrangement.

Experimental Protocol: Organocatalytic Cloke-Wilson Rearrangement

This protocol is adapted from a general procedure for the DABCO-catalyzed rearrangement of aryl cyclopropyl ketones.[4][5]

Materials:

  • This compound (1.0 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 176 mg, 1.0 mmol) and DABCO (22.4 mg, 0.2 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-methoxyphenyl)-4,5-dihydrofuran.

SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
Aryl Cyclopropyl KetonesDABCO (20 mol%)DMSO120High[4][5]

The Formal Homo-Nazarov Cyclization

The homo-Nazarov cyclization is an analogue of the well-known Nazarov cyclization, providing a pathway to six-membered rings from aryl cyclopropyl ketones.[6][7] This reaction involves a formal [4+2] cycloaddition where the cyclopropyl ring acts as a two-carbon component. The reaction is typically promoted by a Lewis acid and is highly dependent on the electronic nature of the aryl substituent.

Mechanistic Insight

The reaction is initiated by the coordination of a Lewis acid to the carbonyl oxygen, which activates the molecule. This is followed by the ring-opening of the cyclopropane to form a pentadienyl-like cationic intermediate. The electron-rich 4-methoxyphenyl group is crucial for stabilizing this cation, making this compound an excellent substrate for this transformation.[6] A subsequent 6π-electrocyclization forms the six-membered ring, followed by elimination to yield the final dihydronaphthalene product.

Diagram 2: The Homo-Nazarov Cyclization Workflow

G start This compound lewis_acid Lewis Acid (e.g., SnCl4) Activation start->lewis_acid ring_opening Cyclopropane Ring Opening lewis_acid->ring_opening cation Pentadienyl Cation Intermediate ring_opening->cation electrocyclization 6π-Electrocyclization cation->electrocyclization elimination Elimination electrocyclization->elimination product Dihydronaphthalene Derivative elimination->product

Caption: Key steps in the Homo-Nazarov cyclization.

Experimental Protocol: Lewis Acid-Catalyzed Homo-Nazarov Cyclization

This protocol is based on general procedures for the cyclization of silyl-substituted aryl cyclopropyl ketones, adapted for the reactivity of this compound.[6]

Materials:

  • This compound (1.0 equiv)

  • Tin(IV) chloride (SnCl₄) (4.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve this compound (e.g., 176 mg, 1.0 mmol) in anhydrous DCE (10 mL) in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add SnCl₄ (0.46 mL, 4.0 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and then heat to 80 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12 hours).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the dihydronaphthalene product.

Aryl GroupLewis AcidTemperature (°C)OutcomeReference
PhenylSnCl₄80No reaction[6]
4-MethoxyphenylSnCl₄80Efficient cyclization[6]
3,4-DimethoxyphenylSnCl₄80More efficient cyclization[6]

Photocatalytic [3+2] Cycloaddition

Visible light photocatalysis offers a modern and mechanistically distinct approach to activate aryl cyclopropyl ketones for cycloaddition reactions.[8] This method allows for the formal [3+2] cycloaddition with various olefins to construct highly substituted cyclopentane rings under mild conditions.

Mechanistic Insight

The reaction is initiated by the one-electron reduction of the aryl cyclopropyl ketone by an excited photocatalyst (e.g., Ru(bpy)₃²⁺). This forms a radical anion, which undergoes rapid ring-opening to generate a distonic radical anion. This intermediate then adds to an olefin partner in a stepwise fashion to form a new radical anion, which upon back electron transfer and protonation, yields the cyclopentane product. A Lewis acid co-catalyst is often employed to activate the ketone towards reduction.[8]

Experimental Protocol: Visible Light-Mediated [3+2] Cycloaddition

This is a representative protocol based on the work of Yoon and co-workers for the cycloaddition of aryl cyclopropyl ketones.[8]

Materials:

  • This compound (1.0 equiv)

  • Olefin (e.g., an α-substituted enoate, 1.5 equiv)

  • Ru(bpy)₃(PF₆)₂ (1-2 mol%)

  • Lanthanum(III) triflate (La(OTf)₃) (1.0 equiv)

  • Hantzsch ester or a tertiary amine (e.g., TMEDA) as a reductive quencher

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Schlenk tube or vial with a septum

  • Visible light source (e.g., blue LEDs or a compact fluorescent lamp)

Procedure:

  • In a Schlenk tube, combine this compound (0.1 mmol), the olefin (0.15 mmol), Ru(bpy)₃(PF₆)₂ (1-2 mol%), La(OTf)₃ (0.1 mmol), and the reductive quencher (0.15 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).

  • Add anhydrous, degassed acetonitrile (1.0 mL) via syringe.

  • Place the reaction vessel in front of a visible light source and stir at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

References

Application Notes & Protocols: Continuous-Flow Synthesis Utilizing Cyclopropyl(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Strained Ring Systems and Flow Chemistry

In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group stands out as a "small ring with a big impact." Its unique conformational rigidity, combined with its ability to act as a bioisostere for larger, more flexible groups, has led to its incorporation into a multitude of approved pharmaceuticals. Cyclopropyl(4-methoxyphenyl)methanone, a readily available building block, presents a key entry point into a diverse chemical space of high-value compounds. This document provides a detailed exploration of how the principles of continuous flow chemistry can be applied to reactions involving this versatile ketone, aiming to enhance reaction efficiency, safety, and scalability. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage the synergistic benefits of strained ring chemistry and continuous processing.

Introduction to this compound and its Significance

This compound (CAS No: 7152-03-6) is a crystalline solid with a melting point of 40-42 °C and a molecular weight of 176.21 g/mol .[1][2] Its structure, featuring a cyclopropyl ring directly attached to a carbonyl group, which is in turn bonded to a methoxy-substituted phenyl ring, makes it a valuable intermediate in organic synthesis. The electron-donating methoxy group can influence the reactivity of the aromatic ring, while the cyclopropyl ketone moiety offers a plethora of opportunities for chemical transformations. The inherent strain of the cyclopropyl ring can be harnessed to drive ring-opening reactions, and the carbonyl group serves as a handle for a wide array of functionalization reactions. Its derivatives have been investigated for various pharmacological applications, including as antimycobacterial agents.[3]

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages over traditional batch processing.[4][5] These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents, and straightforward scalability.[4][6] For reactions involving reactive intermediates or exothermic processes, flow chemistry provides a robust and often superior alternative to batch synthesis.

Application Note: Continuous-Flow Synthesis of Arylthio-Cyclopropyl Ketones

This application note details a continuous-flow process for the synthesis of arylthio-cyclopropyl carbonyl compounds, a class of molecules with potential applications in the development of novel therapeutics. While the direct use of this compound in this specific transformation is a novel proposition, the underlying methodology is adapted from established protocols for the synthesis of similar structures in flow.[7] The proposed reaction involves the acid-catalyzed ring-opening of the cyclopropyl group by a thiol, followed by a rearrangement to yield the functionalized product. The use of a packed-bed reactor containing a solid-supported acid catalyst, such as Amberlyst-35, allows for a clean and efficient process with easy product isolation and catalyst recycling.[7][8]

Rationale for a Flow Chemistry Approach

The decision to implement a flow chemistry approach for this transformation is underpinned by several key factors:

  • Enhanced Safety: The reaction may involve exothermic steps, and the use of a flow reactor with its high surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways.

  • Improved Yield and Selectivity: Precise control over residence time and temperature in a flow reactor can minimize the formation of byproducts, leading to higher yields and selectivity.

  • Scalability: The continuous nature of the process allows for the production of multi-gram quantities of the product simply by extending the run time, without the need to re-optimize the reaction conditions.[7]

  • Catalyst Reusability: The use of a packed-bed reactor with a solid-supported catalyst simplifies the work-up process, as the product stream is free of catalyst residues. The catalyst can be reused for multiple runs, making the process more cost-effective and sustainable.[7]

Proposed Reaction Scheme

The proposed reaction is the acid-catalyzed addition of an aryl thiol to this compound.

cluster_conditions Reaction Conditions reactant1 This compound flow_reactor Packed-Bed Flow Reactor reactant1->flow_reactor reactant2 Aryl Thiol reactant2->flow_reactor catalyst Amberlyst-35 (H+) catalyst->flow_reactor product Arylthio-Cyclopropyl Ketone Derivative flow_reactor->product Temperature: 40-80 °C Temperature: 40-80 °C Pressure: 5-10 bar Pressure: 5-10 bar Residence Time: 5-20 min Residence Time: 5-20 min pumpA Syringe Pump A (this compound) mixer T-Mixer pumpA->mixer pumpB Syringe Pump B (Aryl Thiol) pumpB->mixer reactor Packed-Bed Reactor (Amberlyst-35) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection start This compound activated Protonated Ketone start->activated H+ (Amberlyst-35) intermediate Ring-Opened Intermediate activated->intermediate + Aryl Thiol thiol Aryl Thiol product Arylthio-Cyclopropyl Ketone intermediate->product Rearrangement

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Cyclopropyl(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of cyclopropyl(4-methoxyphenyl)methanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, providing step-by-step solutions and the rationale behind them.

Question 1: My Friedel-Crafts acylation reaction is resulting in a very low yield. What are the common causes and how can I optimize the reaction?

Answer:

Low yields in the Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride are a frequent challenge. The primary culprits are often related to reagent quality, catalyst activity, and reaction conditions.

Common Causes and Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the solvent, glassware, or reagents will hydrolyze and deactivate the AlCl₃, halting the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents; purchasing a new, sealed bottle or distilling the solvent over a suitable drying agent is recommended. Handle AlCl₃ quickly in a dry atmosphere (e.g., under a nitrogen or argon blanket or in a glovebox).

  • Reagent Quality: The purity of both anisole and cyclopropanecarbonyl chloride is critical. Impurities can lead to side reactions and lower the yield of the desired product.[1]

    • Solution: Use freshly distilled anisole. Ensure the cyclopropanecarbonyl chloride has not hydrolyzed to cyclopropanecarboxylic acid; if necessary, it can be freshly prepared from the acid using thionyl chloride or oxalyl chloride.

  • Suboptimal Reaction Temperature: Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may result in an impractically slow reaction rate.

    • Solution: The reaction is typically initiated at a low temperature (0–5 °C) to control the initial exothermic reaction as the acylium ion is formed and then allowed to warm to room temperature.[2] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Insufficient Catalyst: The Lewis acid not only catalyzes the reaction but also complexes with the oxygen atoms of the anisole's methoxy group and the carbonyl group of the product ketone.[3] This complexation effectively removes the catalyst from the reaction cycle.

    • Solution: It is standard practice to use a stoichiometric excess of AlCl₃ (typically 1.1 to 2.2 equivalents) to compensate for this complexation and ensure enough active catalyst is available to drive the reaction to completion.[3]

Optimized Experimental Protocol (Friedel-Crafts Acylation)
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Stir for an additional 30 minutes at 0 °C.

  • Acylation: Add a solution of anhydrous anisole (1.1 equivalents) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.[2]

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.[2] This will quench the reaction and break up the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with a 5% aqueous NaOH solution, followed by brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Question 2: I'm observing multiple spots on my TLC plate after the reaction. How can I control the regioselectivity and what are these byproducts?

Answer:

The formation of multiple products is typically due to the formation of regioisomers. The methoxy group (-OCH₃) on the anisole ring is an ortho, para-directing group in electrophilic aromatic substitution.[4][5] This means the incoming acyl group will add to the positions ortho (adjacent) or para (opposite) to the methoxy group.

  • Major Product: This compound (para-substituted).

  • Minor Product: Cyclopropyl(2-methoxyphenyl)methanone (ortho-substituted).

The para-isomer is the major product primarily due to steric hindrance.[2] The bulky acylium ion electrophile has easier access to the less sterically crowded para position.

Logical Diagram: Regioselectivity in Anisole Acylation

G Anisole Anisole (Electron-rich ring) Ortho Ortho Attack (Sterically Hindered) Anisole->Ortho More crowded transition state Para Para Attack (Sterically Favored) Anisole->Para Less crowded transition state Acylium Cyclopropyl Acylium Ion (Electrophile) Ortho_Product Ortho Isomer (Minor Product) Ortho->Ortho_Product Para_Product Para Isomer (Major Product) Para->Para_Product

Caption: Steric hindrance favors para-substitution.

Minimizing the Ortho Isomer:

While it's difficult to eliminate the formation of the ortho isomer completely, its proportion can often be minimized by:

  • Using a bulkier Lewis acid catalyst system, if available, which can further increase the steric barrier to ortho attack.

  • Running the reaction at lower temperatures can sometimes increase selectivity, as the transition state leading to the more stable para product will be favored.

The two isomers can typically be separated during the purification step.

Question 3: My crude product is an oil that is difficult to purify. What are the best methods for isolating pure, solid this compound?

Answer:

Purification of the crude product, which often contains the desired para-isomer, the minor ortho-isomer, and possibly some unreacted anisole, requires a robust purification strategy. The target compound has a reported melting point of 40-42 °C, so it may appear as a low-melting solid or an oil if impure.[6]

Purification Workflow

Caption: A two-step purification workflow.

Method 1: Flash Column Chromatography

This is the most effective method for separating the ortho and para isomers.[7] The para-isomer is generally less polar than the ortho-isomer and will elute first.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for separating compounds with moderate polarity differences.[7]
Mobile Phase Hexanes / Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity to elute the products. The less polar para-isomer will elute before the more polar ortho-isomer.
Monitoring TLC with UV visualizationThe aromatic rings of the products are UV active, allowing for easy visualization of the separation.

Method 2: Recrystallization

If the crude product is mostly the desired para-isomer, recrystallization can be an effective final purification step to obtain a crystalline solid.[8][9]

  • Solvent Selection: The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[8] Good starting points for this compound include:

    • Isopropanol

    • Ethanol/Water mixture

    • Hexanes/Ethyl Acetate mixture

  • Procedure:

    • Dissolve the crude solid in a minimum amount of the chosen hot solvent.[8]

    • Allow the solution to cool slowly to room temperature.

    • Once crystal formation appears to have stopped, cool the flask in an ice bath to maximize crystal recovery.[8]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Pro-Tip: Bisulfite Wash for Aldehyde/Reactive Ketone Removal

If you suspect contamination from reactive carbonyl byproducts, an optional bisulfite wash can be performed during the initial work-up. Sodium bisulfite forms a water-soluble adduct with unhindered ketones and aldehydes, which can then be removed in the aqueous layer during extraction.[10][11][12] This technique is particularly useful if the starting acyl chloride was contaminated with the corresponding aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Friedel-Crafts acylation of anisole?

Answer: The reaction proceeds via a classic electrophilic aromatic substitution mechanism in three main stages.[4][13]

  • Formation of the Electrophile: The Lewis acid (AlCl₃) activates the cyclopropanecarbonyl chloride to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The π-electrons of the electron-rich anisole ring attack the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A weak base (like the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Mechanism Diagram

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization AcylChloride Cyclopropanecarbonyl Chloride AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Anisole Anisole SigmaComplex Sigma Complex (Resonance Stabilized) Anisole->SigmaComplex + Acylium Ion Product Product + HCl + AlCl₃ SigmaComplex->Product + AlCl₄⁻ (- H⁺)

Caption: The three key steps of the Friedel-Crafts acylation mechanism.

Q2: Are there alternative synthetic routes to this compound?

Answer: Yes, while Friedel-Crafts acylation is the most common method, other synthetic strategies exist. For instance, another approach involves the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones, which can be precursors to related cyclopropyl ketone structures.[14] Modern methods using hydrogen-borrowing catalysis have also been developed for the α-cyclopropanation of ketones, representing a different synthetic paradigm.[15] Additionally, methods starting from homopropargylic alcohols have been reported to yield cyclopropyl aryl methanones.[16]

Q3: What are the key physical and chemical properties of the final product?

Answer: The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 7152-03-6[6][17]
Molecular Formula C₁₁H₁₂O₂[17][18]
Molecular Weight 176.21 g/mol [17][19]
Appearance Solid
Melting Point 40-42 °C (lit.)[6]
Boiling Point 94-97 °C at 0.1 mmHg (lit.)
Synonyms Cyclopropyl p-anisyl ketone[19]

References

Technical Support Center: Reaction Optimization for Cyclopropyl(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of Cyclopropyl(4-methoxyphenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction

This compound is a valuable aryl cyclopropyl ketone, a structural motif frequently incorporated into pharmacologically active molecules due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring. The most common and direct synthetic route to this compound is the Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride. While conceptually straightforward, this electrophilic aromatic substitution is highly sensitive to reaction conditions, and successful, high-yielding synthesis requires careful optimization and troubleshooting.

This guide will focus primarily on the Friedel-Crafts acylation pathway, addressing the most common issues encountered in the laboratory, from catalyst selection and handling to side-product formation and final purification.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product

Question: I performed the Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride using aluminum chloride (AlCl₃) as the catalyst, but I obtained a very low yield of the target ketone. What are the likely causes?

Answer: Low yields in this reaction are a common problem and can be attributed to several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst Inactivity: Aluminum chloride is extremely hygroscopic and reacts violently with water. Exposure to atmospheric moisture will hydrolyze the AlCl₃, rendering it inactive. Always handle anhydrous AlCl₃ in a glovebox or under a dry inert atmosphere (e.g., nitrogen or argon) and use freshly opened containers.[1]

  • Insufficient Catalyst Loading: The methoxy group of anisole and the carbonyl oxygen of the product ketone are both Lewis basic and will coordinate to the AlCl₃ catalyst.[2] This complexation effectively sequesters the catalyst, making it unavailable to activate the cyclopropanecarbonyl chloride. Therefore, more than one equivalent of AlCl₃ is required . Often, 1.1 to 1.3 equivalents are used to compensate for this complexation. For acylation of anisole, some protocols even recommend a two-fold excess of the catalyst.[2]

  • Order of Addition: The order in which reagents are combined is critical. The standard and generally most effective method is to first form a complex between the Lewis acid and the acyl chloride. A solution of anisole is then added dropwise to this pre-formed complex, typically at a reduced temperature (0 °C) to control the exothermic reaction.[3][4] Adding the catalyst to a mixture of the arene and acyl chloride can lead to unwanted side reactions.

  • Reaction Temperature: While the initial addition is often performed at 0 °C, the reaction may require warming to room temperature or gentle heating to proceed to completion.[5] However, excessive temperatures can promote side reactions, such as dealkylation of the anisole or polymerization. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Issue 2: Formation of Isomeric Byproducts

Question: My NMR analysis shows a mixture of products. I believe I have synthesized both the desired para-substituted product and the ortho-isomer. How can I improve the regioselectivity?

Answer: The methoxy group of anisole is an ortho-, para-directing activator for electrophilic aromatic substitution.[3] While both positions are activated, the para product is generally favored due to steric hindrance.

  • Steric Hindrance: The cyclopropanecarbonyl group is sterically bulky. The methoxy group, while not excessively large, provides enough steric hindrance at the ortho positions to strongly favor electrophilic attack at the less hindered para position.[1] In most reported syntheses of similar compounds, the para isomer is the major product.[6][7]

  • Solvent Choice: The choice of solvent can influence the ortho/para ratio. Non-polar solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are standard and generally provide good selectivity.[3][8] More polar or coordinating solvents can alter the effective size of the electrophilic complex and may impact the isomer ratio.

  • Purification: If a minor amount of the ortho isomer is formed, it can typically be separated from the para product by column chromatography on silica gel. The difference in polarity between the two isomers is usually sufficient for separation. The melting point of the pure para-isomer is 40-42 °C.[9] A broad or depressed melting point range in your product suggests the presence of impurities, possibly the ortho isomer.[6]

Issue 3: Reaction Stalls or Fails to Reach Completion

Question: My reaction starts, as indicated by TLC, but it stalls and does not proceed to completion even after extended reaction times. What could be the issue?

Answer: A stalling reaction often points to catalyst deactivation or issues with reagent purity.

  • Incremental Catalyst Deactivation: As mentioned, water is detrimental. Ensure all glassware is flame-dried or oven-dried before use and all solvents are anhydrous. Using a drying tube on your reaction apparatus is essential.

  • Purity of Reagents:

    • Anisole: Ensure the anisole is pure and free from phenol. Phenol will react with the Lewis acid and inhibit the reaction.

    • Cyclopropanecarbonyl Chloride: This acyl chloride can hydrolyze over time to cyclopropanecarboxylic acid. The carboxylic acid will not form the necessary acylium ion under these conditions. It is best to use freshly distilled or newly purchased cyclopropanecarbonyl chloride.

  • Work-up Procedure: The reaction is typically quenched by pouring the reaction mixture slowly into ice-water.[4] This hydrolyzes the aluminum chloride complexes and any remaining acyl chloride. The acidic aqueous layer is then extracted with an organic solvent like dichloromethane.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Friedel-Crafts acylation in this synthesis?

A1: The reaction proceeds via a classic electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of cyclopropanecarbonyl chloride, polarizing the C-Cl bond. This facilitates the cleavage of the bond to form a highly electrophilic, resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electrons of the electron-rich anisole ring attack the acylium ion. This attack preferentially occurs at the para position due to the directing effect of the methoxy group and steric factors.[3] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation and Aromatization: A weak base (like the AlCl₄⁻ complex) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product complexed with AlCl₃.[3]

  • Work-up: Addition of water hydrolyzes the ketone-AlCl₃ complex to release the final product, this compound.[4]

Friedel-Crafts Acylation Mechanism Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Work-up AcylChloride Cyclopropanecarbonyl Chloride AcyliumIon Acylium Ion [C₃H₅CO]⁺ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex + Anisole Anisole Anisole ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct This compound ProductComplex->FinalProduct + H₂O

Caption: Key steps in the Friedel-Crafts acylation of anisole.

Q2: Are there alternative, milder catalysts to AlCl₃?

A2: Yes, while AlCl₃ is the classic and often most potent catalyst, its harsh nature can be problematic. Several alternatives have been explored for Friedel-Crafts acylations:

  • Iron(III) Chloride (FeCl₃): A less reactive but also less moisture-sensitive Lewis acid that can effectively catalyze the reaction.[3]

  • Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃): These are often more tolerant to functional groups and can be used in catalytic amounts, making them a greener alternative.[10][11]

  • Heterogeneous Catalysts: Solid acid catalysts like zeolites or phosphotungstic acid encapsulated in metal-organic frameworks (MOFs) have been developed to facilitate easier separation and catalyst recycling.[12][13]

  • Copper(II) Ferrite Nanoparticles (CuFe₂O₄): Research has shown that magnetic nanoparticles can catalyze the acylation of anisole under relatively mild conditions (room temperature to 80 °C).[8]

Q3: What are the primary safety concerns for this reaction?

A3: Safety is paramount.

  • Lewis Acids: Anhydrous aluminum chloride reacts violently with water, releasing significant heat and corrosive hydrogen chloride (HCl) gas. All operations should be conducted in a well-ventilated fume hood.[1]

  • Acyl Chloride: Cyclopropanecarbonyl chloride is corrosive and a lachrymator (causes tearing). Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

  • Solvents: Dichloromethane is a suspected carcinogen.[1] Minimize exposure and handle within a fume hood.

  • Exothermic Reaction: The reaction is exothermic, especially during the addition of the Lewis acid and the quenching step.[4] Maintain proper temperature control with an ice bath and perform additions slowly.[4]

Experimental Protocols & Data

Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a generalized procedure and may require optimization.

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Allow the apparatus to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Charging: In the flask, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Ion Formation: Add cyclopropanecarbonyl chloride (1.0 eq.) to the dropping funnel with an equal volume of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes. Stir the mixture for an additional 15 minutes at 0 °C.

  • Acylation: Dissolve anisole (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes. A color change to deep orange or red is typically observed.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes/ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: This is highly exothermic and releases HCl gas.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.[3][4]

  • Washing: Combine the organic layers and wash sequentially with 5% aq. NaOH solution, water, and finally brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically a solid or oil, can be purified by recrystallization (e.g., from methanol or ethanol) or by column chromatography on silica gel to yield the pure this compound as a solid.[14]

Data Summary: Catalyst Comparison

The choice of catalyst significantly impacts reaction conditions and outcomes.

CatalystTypical LoadingSolventTemperatureKey Advantages/Disadvantages
AlCl₃ >1.0 eq. (Stoichiometric)DCM, DCE0 °C to RTAdv: High reactivity. Disadv: Harsh, moisture-sensitive, large waste stream.[1]
FeCl₃ Stoichiometric or CatalyticDCMRT to RefluxAdv: Cheaper, less moisture-sensitive than AlCl₃. Disadv: Generally lower reactivity.[3]
Nano CuFe₂O₄ 20 mol % (Catalytic)DCE or NeatRT to 80 °CAdv: Mild conditions, catalyst is magnetic and potentially recyclable.[8] Disadv: May require longer reaction times.[8]
Metal Triflates 5-10 mol % (Catalytic)Propylene Carbonate, etc.VariesAdv: High efficiency, often reusable, environmentally friendlier.[10] Disadv: Higher cost.

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Caption: A decision-making workflow for troubleshooting low yield.

References

Technical Support Center: The Corey-Chaykovsky Reaction with Electron-Rich Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Corey-Chaykovsky reaction, with a specialized focus on its application to electron-rich chalcones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful cyclopropanation method. Here, we move beyond standard protocols to address the specific challenges posed by electron-rich substrates, offering in-depth, field-proven insights in a direct question-and-answer format.

Introduction: The Challenge of Electron-Rich Chalcones

The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, enabling the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes.[1][2][3] When applied to α,β-unsaturated systems like chalcones, it provides a valuable route to functionalized cyclopropanes.[4][5] However, the electronic nature of the chalcone substrate plays a critical role in the reaction's success. Electron-rich chalcones, those bearing electron-donating groups (EDGs) on their aromatic rings, present a unique set of challenges. The increased electron density at the β-carbon can deactivate the Michael acceptor, leading to sluggish reactions, low yields, and a host of side products. This guide will help you troubleshoot these issues and optimize your reaction conditions for a successful outcome.

Troubleshooting Guide: Common Issues and Solutions

Q1: I am observing very low or no conversion of my electron-rich chalcone. What are the primary causes and how can I address them?

A1: This is a common issue when working with electron-rich chalcones. The primary reason is the reduced electrophilicity of the β-carbon, which slows down the initial Michael addition of the sulfur ylide.[6] Here’s a breakdown of potential causes and solutions:

  • Insufficient Ylide Reactivity: The choice of sulfur ylide is critical. For less reactive substrates, a more reactive ylide is often necessary.

    • Solution: Switch from a more stable sulfoxonium ylide (e.g., dimethylsulfoxonium methylide, Corey's ylide) to a less stable, more reactive sulfonium ylide (e.g., dimethylsulfonium methylide).[5][6] Sulfonium ylides are generally more nucleophilic and can better overcome the deactivation by the electron-donating groups.[7]

  • Inadequate Base Strength or Solubility: The in-situ generation of the ylide requires a sufficiently strong base to deprotonate the sulfonium or sulfoxonium salt.[4][8] If the base is not strong enough or if it has poor solubility in the reaction solvent, the ylide concentration will be too low.

    • Solution: Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[3][9] Ensure your solvent can effectively dissolve both the base and the salt. For instance, NaH is often used in polar aprotic solvents like DMSO or DMF.[3][9]

  • Reaction Temperature is Too Low: While many Corey-Chaykovsky reactions are run at or below room temperature, sluggish reactions with electron-rich substrates can benefit from elevated temperatures.

    • Solution: Gradually increase the reaction temperature. Start at room temperature and, if no conversion is observed, try warming the reaction to 40-50 °C. Monitor the reaction closely by TLC to avoid decomposition.

Q2: My reaction is producing the epoxide instead of the desired cyclopropane. How can I favor 1,4-addition over 1,2-addition?

A2: The formation of an epoxide indicates that the sulfur ylide is preferentially attacking the carbonyl carbon (1,2-addition) rather than the β-carbon (1,4-addition).[6] This is a classic chemoselectivity problem in the Corey-Chaykovsky reaction.

  • Ylide Selection: As a general rule, sulfonium ylides (less stable) tend to favor 1,2-addition, leading to epoxides, while sulfoxonium ylides (more stable) favor 1,4-addition, leading to cyclopropanes.[6]

    • Solution: If you are using a sulfonium ylide and getting the epoxide, you should switch to a sulfoxonium ylide like dimethylsulfoxonium methylide. The higher stability of the sulfoxonium ylide makes the initial 1,2-addition reversible, allowing the thermodynamically favored 1,4-addition to predominate.[6]

  • Reaction Conditions: The choice of solvent and temperature can also influence the selectivity.

    • Solution: Polar aprotic solvents like DMSO are known to promote 1,4-addition.[9] Running the reaction at a slightly elevated temperature can also favor the thermodynamically more stable cyclopropane product.

Below is a diagram illustrating the competing pathways:

competing_pathways cluster_12 1,2-Addition Pathway cluster_14 1,4-Addition Pathway Chalcone Electron-Rich Chalcone Betaine_12 Betaine Intermediate (1,2-adduct) Chalcone->Betaine_12 Sulfonium Ylide (more reactive) Enolate_14 Enolate Intermediate (1,4-adduct) Chalcone->Enolate_14 Sulfoxonium Ylide (more stable) Ylide Sulfur Ylide Epoxide Epoxide Product Betaine_12->Epoxide Intramolecular SN2 Cyclopropane Cyclopropane Product Enolate_14->Cyclopropane Intramolecular SN2

Figure 1: Competing 1,2- and 1,4-addition pathways in the Corey-Chaykovsky reaction of chalcones.

Q3: I am getting a complex mixture of products and significant amounts of starting material remain. What are the likely side reactions and how can I suppress them?

A3: With electron-rich chalcones, the desired reaction can be slow, allowing side reactions to become more prominent.

  • Ylide Decomposition: Sulfur ylides, especially the more reactive sulfonium ylides, can be unstable and decompose over time, particularly at elevated temperatures.

    • Solution: Prepare the ylide in situ at a low temperature (e.g., 0 °C) and then add the chalcone.[5] Avoid prolonged reaction times at high temperatures. It may be beneficial to add the base slowly to the sulfonium salt solution to maintain a low steady-state concentration of the ylide.

  • Enolate Formation and Aldol-type Reactions: The strong bases used to generate the ylide can also deprotonate other acidic protons in your substrate or solvent, leading to undesired side reactions.

    • Solution: Use a non-nucleophilic, sterically hindered base if possible. Lithium diisopropylamide (LDA) can sometimes be a good alternative, although its solubility can be an issue in some solvents. Adding the base at a low temperature can also help to minimize side reactions.

  • Michael Addition of the Base: In some cases, the base itself (e.g., tert-butoxide) can act as a nucleophile and add to the chalcone.

    • Solution: Use a base with a non-nucleophilic cation, such as NaH.

To help you navigate these issues, here is a troubleshooting decision tree:

troubleshooting_tree Start Low Yield or No Reaction CheckYlide Is the ylide reactive enough? Start->CheckYlide SwitchYlide Switch to a more reactive sulfonium ylide. CheckYlide->SwitchYlide No CheckBase Is the base strong enough and soluble? CheckYlide->CheckBase Yes SwitchBase Use a stronger base (NaH, t-BuOK) in a suitable solvent (DMSO, DMF). CheckBase->SwitchBase No CheckTemp Is the temperature too low? CheckBase->CheckTemp Yes IncreaseTemp Gradually increase temperature (e.g., to 40-50 °C). CheckTemp->IncreaseTemp Yes

Figure 2: Decision tree for troubleshooting low conversion in the Corey-Chaykovsky reaction of electron-rich chalcones.

Frequently Asked Questions (FAQs)

Q: What are the best sulfur ylides to use for the cyclopropanation of electron-rich chalcones?

A: For the cyclopropanation of electron-rich chalcones, a balance of reactivity and selectivity is key. While highly reactive sulfonium ylides might be necessary to achieve any conversion, they also carry a higher risk of forming the epoxide. Therefore, the recommended starting point is dimethylsulfoxonium methylide (Corey's ylide) .[6] If the reaction is too slow, a carefully controlled reaction with dimethylsulfonium methylide at low temperatures might be attempted, but be prepared to optimize to suppress epoxide formation.

Q: Which solvents and bases are generally recommended?

A: A summary of common solvent and base combinations is provided in the table below:

BaseSolvent(s)Comments
Sodium Hydride (NaH)DMSO, DMF, THFA strong, non-nucleophilic base. Often the first choice for generating both sulfonium and sulfoxonium ylides.[3][9]
Potassium tert-Butoxide (t-BuOK)THF, DMSOA strong, soluble base. Can sometimes act as a nucleophile. Good for generating ylides at lower temperatures.[3]
n-Butyllithium (n-BuLi)THF, Diethyl EtherA very strong base, but can also be nucleophilic and may lead to more side reactions.[1]

Q: How can I confirm the formation of my desired cyclopropane product?

A: The most common methods for product characterization are:

  • NMR Spectroscopy (¹H and ¹³C): The cyclopropyl protons will appear as a complex multiplet in the upfield region of the ¹H NMR spectrum, typically between 0.5 and 2.0 ppm. The stereochemistry can often be determined by analyzing the coupling constants.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The carbonyl stretch of the chalcone will be retained in the cyclopropyl ketone product, typically appearing around 1660-1680 cm⁻¹.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for the cyclopropanation of an electron-rich chalcone using dimethylsulfoxonium methylide.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Electron-rich chalcone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add sodium hydride (1.2 equivalents).

    • Wash the NaH with anhydrous hexanes three times to remove the mineral oil, and then place the flask under a gentle stream of nitrogen to evaporate the residual hexanes.

    • Add anhydrous DMSO to the flask via syringe.

    • To this suspension, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature.

    • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The formation of a clear solution of dimethylsulfoxonium methylide should be observed.

  • Reaction with Chalcone:

    • Dissolve the electron-rich chalcone (1.0 equivalent) in a minimal amount of anhydrous DMSO.

    • Add the chalcone solution dropwise to the ylide solution at room temperature.

    • Monitor the reaction progress by TLC. If the reaction is sluggish, consider warming the mixture to 40-50 °C.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired vinylcyclopropane.

References

Technical Support Center: Chromatographic Purification of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chromatographic purification of cyclopropyl ketones. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying these valuable synthetic intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your separations with confidence.

Understanding the Core Challenge: The Unique Nature of Cyclopropyl Ketones

Cyclopropyl ketones are versatile building blocks in organic synthesis, prized for the unique reactivity imparted by the strained three-membered ring. However, this same reactivity presents distinct challenges during purification. The inherent ring strain, coupled with the electron-withdrawing nature of the carbonyl group, makes the cyclopropane ring susceptible to cleavage under certain conditions.[1][2] This instability is a primary consideration when developing a robust chromatographic method.

Key properties to consider:

  • Ring Strain: The C-C bonds of the cyclopropane ring are weaker than those in acyclic systems, making them prone to opening.

  • Polarity: The ketone functionality provides polarity, but the overall polarity of the molecule can vary significantly based on other substituents. This dictates the choice between normal-phase and reversed-phase chromatography.

  • Volatility: Simpler alkyl cyclopropyl ketones can be quite volatile, which may require specialized handling during solvent evaporation and may make techniques like fractional distillation a viable alternative or complementary step to chromatography.[3][4]

  • Stereochemistry: The presence of stereocenters necessitates the use of chiral chromatography for enantiomeric separation, a common requirement in pharmaceutical development.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the chromatographic purification of cyclopropyl ketones in a practical question-and-answer format.

Issue 1: My cyclopropyl ketone is degrading on the column. How can I prevent this?

Answer: Degradation, often observed as the appearance of new peaks or a loss of total recovery, is frequently due to the ring-opening of the cyclopropane. This is typically catalyzed by acidic or, in some cases, basic conditions.[1][2]

Root Cause Analysis & Mitigation Strategies:

  • Acid-Catalyzed Ring Opening: Standard silica gel can have acidic silanol groups (Si-OH) on its surface, which can protonate the carbonyl oxygen and facilitate nucleophilic attack and ring-opening.[1] This is especially problematic for cyclopropyl ketones activated by electron-withdrawing groups.[6]

    • Solution 1: Use Deactivated Stationary Phases. Opt for end-capped reversed-phase columns (like C18) where the residual silanol groups are chemically derivatized to be less active.[7] For normal-phase chromatography, consider using deactivated silica or alternative polar phases like alumina (basic or neutral).

    • Solution 2: Buffer the Mobile Phase. In reversed-phase HPLC, using a mobile phase buffered to a neutral or slightly basic pH (e.g., using a phosphate or bicarbonate buffer) can prevent protonation of the ketone and subsequent degradation. Ensure your stationary phase is stable at the chosen pH.

    • Solution 3: Add a Mobile Phase Modifier. In normal-phase chromatography on silica, adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (~0.1%) to the mobile phase can neutralize the acidic silanol sites.

  • Temperature: Elevated temperatures can accelerate degradation.

    • Solution: Run the purification at ambient temperature or consider using a column thermostat set to a lower temperature (e.g., 15-20 °C) if degradation persists.

Issue 2: I'm seeing significant peak tailing for my cyclopropyl ketone.

Answer: Peak tailing is a common issue in HPLC and is often caused by unwanted secondary interactions between the analyte and the stationary phase.[7][8] For cyclopropyl ketones, this is frequently due to interactions with active sites on the column packing.

Troubleshooting Steps:

  • Identify the Cause: The primary cause of peak tailing is often strong interaction of the polar ketone group with active, acidic silanol groups on the silica surface.[7]

  • Mitigation Strategies:

    • Mobile Phase Modification (Normal Phase): Add a polar, competitive solvent to your mobile phase. For example, adding a small amount of an alcohol (like ethanol or isopropanol) to a hexane/ethyl acetate mobile phase can help to block the active silanol sites and improve peak shape. As mentioned above, a basic modifier like triethylamine can also be highly effective.[9]

    • Mobile Phase pH Adjustment (Reversed Phase): For basic cyclopropyl ketones, operating at a lower pH can protonate the amine, but this may risk ring-opening. For neutral ketones, ensure the pH is controlled. Operating at a slightly higher pH can suppress silanol ionization and reduce tailing, but be mindful of column stability.[9]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups, leading to more symmetrical peaks for polar compounds.[7][10]

    • Check for Column Overload: Injecting too much sample can lead to peak tailing.[7][11] Dilute your sample and inject a smaller mass to see if the peak shape improves.

Issue 3: I can't separate my cyclopropyl ketone from a close-eluting impurity.

Answer: Achieving selectivity (separation) between two closely related compounds requires careful optimization of the chromatographic system. The key is to exploit subtle differences in the physicochemical properties of the compounds.

Method Development Strategy:

  • Change Mobile Phase Strength (Eluent Polarity):

    • Normal Phase: If using a hexane/ethyl acetate system, systematically vary the percentage of the more polar solvent (ethyl acetate). A shallower gradient or isocratic run with lower polarity may improve resolution.

    • Reversed Phase: Adjust the ratio of your aqueous buffer to organic solvent (e.g., acetonitrile or methanol). Acetonitrile and methanol offer different selectivities; if one doesn't work, try the other.

  • Switch the Stationary Phase (Orthogonal Selectivity): If optimizing the mobile phase isn't sufficient, changing the column chemistry is the next logical step.[12][13]

    • Normal Phase to Reversed Phase (or vice-versa): This is the most dramatic change in selectivity. If your compounds are inseparable on a silica column (where separation is based on polar interactions), they may be easily separated on a C18 column (where separation is based on hydrophobicity).[14][15]

    • Alternative Stationary Phases:

      • Within reversed-phase, switching from a C18 to a Phenyl or Cyano (CN) column can provide different interactions (π-π stacking on a Phenyl column) that may resolve your compounds.

      • For chiral separations, if a cellulose-based chiral stationary phase (CSP) doesn't work, try an amylose-based CSP, as they often provide complementary selectivity.[5]

Experimental Protocol: A General Method Development Workflow

Here is a step-by-step guide to developing a purification method from scratch.

  • Analyte Characterization:

    • Determine the solubility of your crude sample. This will guide your initial choice between normal and reversed-phase chromatography. Compounds soluble in non-polar organic solvents are good candidates for normal phase, while those soluble in polar solvents like acetonitrile or methanol are suited for reversed-phase.[14][16]

  • Initial Column and Mobile Phase Selection:

    • Reversed-Phase Start: A C18 column is a versatile starting point.[17] Begin with a scouting gradient of 5% to 95% acetonitrile in water (with 0.1% formic acid or TFA if MS compatibility is needed and the compound is stable) over 15-20 minutes.

    • Normal-Phase Start: A silica gel column is standard.[3] Use a scouting gradient of 100% hexane to 50% ethyl acetate in hexane over 15-20 minutes.

  • Optimization:

    • Based on the scouting run, identify the approximate mobile phase composition where your compound elutes.

    • Design a shallower gradient around this point (e.g., if it eluted at 40% ACN, try a gradient from 30% to 50% ACN over 20 minutes).

    • If co-elution is an issue, try switching the organic modifier (e.g., methanol instead of acetonitrile in RP-HPLC) or the stationary phase as described above.

  • Scale-Up: Once an analytical separation is achieved, it can be scaled to a larger preparative column for purification. Ensure you adjust the flow rate and sample load appropriately for the larger column diameter.

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for my cyclopropyl ketone?

A1: The choice depends primarily on the overall polarity of your molecule and its solubility.[16]

  • Normal Phase (e.g., Silica, Alumina): This is often the default for synthetic organic chemistry. It works well for non-polar to moderately polar compounds that are soluble in solvents like hexane, dichloromethane, and ethyl acetate.[14][15] Many literature preparations of cyclopropyl ketones report purification via column chromatography on silica gel.[3][18]

  • Reversed Phase (e.g., C18, C8): This is the most common mode in analytical HPLC and is excellent for polar to moderately non-polar compounds. If your cyclopropyl ketone has polar functional groups (e.g., hydroxyls, amines) or is a salt, reversed-phase is likely the better choice.[17][19] It offers high reproducibility and is compatible with aqueous mobile phases.[15]

FeatureNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Polar (e.g., Silica)Non-polar (e.g., C18)
Mobile Phase Non-polar (e.g., Hexane/Ethyl Acetate)Polar (e.g., Water/Acetonitrile)
Elution Order Least polar compounds elute firstMost polar compounds elute first
Best Suited For Non-polar to moderately polar compounds; isomersPolar to moderately non-polar compounds; complex mixtures

Q2: My cyclopropyl ketone is chiral. How do I approach its separation?

A2: The direct separation of enantiomers requires a chiral stationary phase (CSP).[20]

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most widely used and are effective for a broad range of compounds, including ketones.[5][21]

  • Mode of Operation: Chiral separations are most commonly performed in normal-phase mode (e.g., using hexane/alcohol mobile phases), although some CSPs are compatible with reversed-phase conditions.[21][22] Normal phase often provides better selectivity for chiral recognition.[16]

  • Method Development: Screen different polysaccharide-based columns (e.g., Chiralpak® AD, AS, IC) and vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the mobile phase to optimize the separation.

Q3: Can I use flash chromatography for my purification?

A3: Absolutely. Flash chromatography on silica gel is a very common and effective technique for the preparative purification of cyclopropyl ketones from reaction mixtures, especially at the multi-gram scale in a research setting.[3] The principles of method development (solvent screening, gradient optimization) are the same as for HPLC, but run at lower pressures with larger particle size stationary phases.

Q4: What work-up procedure should I perform before attempting chromatographic purification?

A4: A thorough work-up is crucial to remove bulk impurities and protect your column. A typical procedure after quenching a reaction includes:

  • Liquid-Liquid Extraction: Use a suitable organic solvent to extract your product from the aqueous reaction mixture.[23]

  • Washing: Wash the combined organic layers with water, then brine, to remove water-soluble impurities and salts.[23] A wash with a dilute base (like sodium bicarbonate solution) can remove acidic byproducts, while a dilute acid wash can remove basic byproducts. Use caution with acid/base washes due to the potential for ring-opening.[23]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[23] The resulting crude material is now ready for chromatographic purification.

Visualized Workflows

Diagram 1: Troubleshooting Peak Tailing

This diagram outlines a logical flow for diagnosing and solving peak tailing issues.

G start Peak Tailing Observed check_overload Is Mass on Column Too High? start->check_overload reduce_load Dilute Sample / Inject Less check_overload->reduce_load Yes check_secondary Secondary Interactions with Silica? check_overload->check_secondary No end Symmetric Peak reduce_load->end add_modifier Add Modifier to Mobile Phase (e.g., TEA, Alcohol) check_secondary->add_modifier Yes change_column Use End-Capped or Different Phase Column check_secondary->change_column Yes check_extracolumn Check for Extra-Column Volume (tubing, fittings) check_secondary->check_extracolumn No add_modifier->end change_column->end fix_plumbing Optimize Tubing/Connections check_extracolumn->fix_plumbing Yes check_extracolumn->end No fix_plumbing->end

Caption: A decision tree for troubleshooting peak tailing.

Diagram 2: General Method Development Strategy

This workflow provides a systematic approach to developing a purification method for a novel cyclopropyl ketone.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization solubility 1. Test Analyte Solubility select_mode 2. Select Mode (NP or RP) Based on Solubility solubility->select_mode scout_gradient 3. Run Broad Scouting Gradient select_mode->scout_gradient analyze_scout 4. Analyze Scout Run Data scout_gradient->analyze_scout shallow_gradient 5. Develop Shallow Gradient Around Elution Point analyze_scout->shallow_gradient optimize 6. Optimize Selectivity? (Change Solvent/Column) shallow_gradient->optimize optimize->shallow_gradient No load_study 7. Perform Loading Study optimize->load_study Yes scale_up 8. Scale-Up to Preparative Column load_study->scale_up purify 9. Purify Compound scale_up->purify

Caption: A systematic workflow for chromatographic method development.

References

Stability of "Cyclopropyl(4-methoxyphenyl)methanone" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Cyclopropyl(4-methoxyphenyl)methanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile chemical intermediate. Here, we address common questions and troubleshooting scenarios related to its stability, particularly under acidic and basic conditions, providing in-depth explanations and actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concern for this compound is the susceptibility of the cyclopropane ring to opening under certain conditions, especially in the presence of acid.[1][2] The high ring strain of the cyclopropyl group makes it a reactive moiety. The methoxy group on the phenyl ring, being an electron-donating group, can also influence the reactivity of the molecule.

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, particularly with Brønsted or Lewis acids, the carbonyl oxygen can be protonated. This activation makes the cyclopropane ring more electrophilic and susceptible to cleavage.[1][2] The ring-opening is a known reaction pathway for cyclopropyl ketones and can lead to the formation of various rearranged products.[3][4][5][6][7] The specific product formed depends on the reaction conditions and the substituents on the cyclopropyl ring.

Q3: Is this compound stable to basic conditions?

Generally, aryl cyclopropyl ketones are more stable under basic conditions compared to acidic conditions. However, strong basic conditions could potentially lead to enolization or other unforeseen reactions.[8] While ring-opening is less common under basic conditions, it's crucial to evaluate stability on a case-by-case basis, especially if other reactive functional groups are present in the molecule or reaction mixture. Some studies on phenolic cyclopropyl ketones have shown no reaction under anionic conditions, suggesting a degree of stability.[9]

Q4: I'm observing an unexpected byproduct in my reaction involving this compound and an acid catalyst. What could it be?

The most likely byproduct is a result of the acid-catalyzed ring-opening of the cyclopropane moiety. The reaction proceeds through a carbocationic intermediate, and the regioselectivity of the ring-opening is influenced by the electronic properties of the substituents.[1] For aryl cyclopropyl ketones, cleavage often occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon to form the most stable carbocation.[1] This can lead to the formation of 1,3-difunctionalized compounds.[1]

Q5: Can I use this compound in a reaction that generates acid in situ?

Caution is advised. Even catalytic amounts of acid generated in situ can be sufficient to initiate the ring-opening of the cyclopropane. It is essential to monitor the reaction closely for the formation of byproducts. If possible, consider using a non-acidic route or an acid scavenger to neutralize any acid that may form.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues you might encounter during your experiments.

Problem 1: Low yield or complete consumption of starting material in an acidic reaction.
  • Possible Cause: Acid-catalyzed decomposition (ring-opening) of the cyclopropyl group.

  • Troubleshooting Steps:

    • Confirm Identity of Byproducts: Isolate the major byproduct and characterize it using techniques like NMR and Mass Spectrometry to confirm if it's a ring-opened product.

    • Reduce Acid Strength/Concentration: If the desired reaction requires an acid, screen weaker acids or use a lower concentration of the current acid.

    • Lower Reaction Temperature: Decomposition pathways often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may favor the desired product.

    • Alternative Catalysis: Explore non-acidic catalysts or reaction conditions that can achieve the desired transformation without compromising the cyclopropyl ring. Transition-metal-catalyzed ring-opening is a powerful alternative strategy.[1]

Problem 2: Inconsistent results or poor reproducibility in reactions.
  • Possible Cause: Trace amounts of acidic impurities in reagents or solvents.

  • Troubleshooting Steps:

    • Reagent and Solvent Purity Check: Ensure all reagents and solvents are of high purity and free from acidic contaminants. Consider using freshly distilled or purchased anhydrous solvents.

    • Inert Atmosphere: If your reaction is sensitive to air, moisture could be hydrolyzing a reagent to form an acid. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help.

    • pH Monitoring: If the reaction medium allows, monitor the pH throughout the reaction to detect any unexpected changes.

Experimental Workflow for Stability Assessment

This workflow provides a systematic approach to testing the stability of this compound under your specific experimental conditions.

Stability_Workflow cluster_acid Acid Stability Test cluster_base Base Stability Test A1 Prepare Solution of Compound in Reaction Solvent A2 Add Acid (e.g., HCl, TFA, Lewis Acid) at Desired Concentration A1->A2 A3 Stir at Reaction Temperature A2->A3 A4 Monitor by TLC/LC-MS at Time Points (e.g., 1h, 4h, 24h) A3->A4 A5 Analyze for Degradation Products A4->A5 End_A Stable/Unstable A5->End_A Assess Stability B1 Prepare Solution of Compound in Reaction Solvent B2 Add Base (e.g., NaOH, K2CO3) at Desired Concentration B1->B2 B3 Stir at Reaction Temperature B2->B3 B4 Monitor by TLC/LC-MS at Time Points B3->B4 B5 Analyze for Degradation Products B4->B5 End_B Stable/Unstable B5->End_B Assess Stability Start Start Start->A1  Acidic  Conditions Start->B1  Basic  Conditions Acid_Mechanism cluster_0 Mechanism of Acid-Catalyzed Ring Opening Compound This compound Protonation Protonated Ketone Compound->Protonation + H+ Carbocation Carbocation Intermediate (Ring Opened) Protonation->Carbocation Ring Opening Product Ring-Opened Product Carbocation->Product + Nu-

References

Technical Support Center: Impurity Identification in the NMR Analysis of Cyclopropyl(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting and frequently asked questions (FAQs) to assist in identifying impurities in the NMR spectra of Cyclopropyl(4-methoxyphenyl)methanone. As a Senior Application Scientist, this content is structured to provide not just procedural steps but also the underlying scientific reasoning to empower your experimental decisions.

Introduction

This compound is a valuable building block in organic synthesis. Its purity is crucial for the successful outcome of subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for assessing the purity of this compound. This guide will help you navigate the complexities of its ¹H and ¹³C NMR spectra to identify common impurities that may arise during its synthesis.

The most common route to this compound is the Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride, typically using a Lewis acid catalyst like aluminum chloride.[1] This reaction, while effective, can lead to several byproducts and unreacted starting materials that can complicate spectral analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

Understanding the spectrum of the pure product is the first step in identifying impurities. The expected chemical shifts for this compound are summarized below.

Proton/Carbon ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons (ortho to C=O)~8.01 (d, 2H)~130.5
Aromatic Protons (ortho to OMe)~6.95 (d, 2H)~113.8
Methoxy Protons (-OCH₃)~3.88 (s, 3H)~55.5
Cyclopropyl Methine Proton (-CH-)~2.65 (m, 1H)~17.5
Cyclopropyl Methylene Protons (-CH₂-)~1.23 (m, 2H), ~1.01 (m, 2H)~11.5
Carbonyl Carbon (C=O)-~198.5
Aromatic Quaternary Carbon (C-OMe)-~163.5
Aromatic Quaternary Carbon (C-C=O)-~130.0

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Below is a diagram illustrating the proton and carbon environments of this compound.

Caption: Molecular structure of this compound.

Q2: My ¹H NMR spectrum shows signals that don't correspond to the desired product. How can I identify the impurities?

Impurity identification is a process of elimination. The following workflow can help you systematically identify unknown peaks in your spectrum.

workflow start Impure ¹H NMR Spectrum step1 Identify Product Peaks start->step1 step2 Check for Residual Solvents step1->step2 step3 Analyze for Unreacted Starting Materials step2->step3 step4 Consider Reaction Byproducts step3->step4 step5 Confirm with 2D NMR or Spiking step4->step5 end Identified Impurities step5->end

Caption: Workflow for NMR impurity identification.

Step 1: Identify Known Product Peaks First, assign all the peaks that correspond to your pure product based on the table in Q1. This will leave you with a smaller set of unassigned signals to investigate.

Step 2: Check for Residual Solvents Solvents used in the reaction or purification are the most common impurities. Consult a table of common NMR solvent impurities to match the chemical shifts of the unknown peaks.[2][3][4]

Solvent ¹H Chemical Shift (ppm) in CDCl₃ Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl ether3.48 (q), 1.21 (t)q, t
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane1.25, 0.88m, m
Toluene7.27-7.17 (m), 2.36 (s)m, s
Water~1.56s (broad)

Step 3: Analyze for Unreacted Starting Materials Unreacted starting materials are another common source of impurities.

  • Anisole: Look for a singlet around 3.75 ppm (methoxy group) and aromatic signals between 6.8 and 7.3 ppm.[5][6][7][8][9]

  • Cyclopropanecarbonyl chloride: You may see multiplets for the cyclopropyl protons around 1.18, 1.28, and 2.11 ppm.[10][11][12][13][14]

Step 4: Consider Reaction Byproducts Friedel-Crafts acylation can produce several byproducts.

  • Isomeric Products (ortho- and meta-): The methoxy group of anisole is an ortho-, para-director. While the para-product is sterically favored, some ortho- and meta-substitution can occur.

    • Ortho-isomer (Cyclopropyl(2-methoxyphenyl)methanone): Expect a more complex aromatic region due to the loss of symmetry. The aromatic protons will likely appear as four distinct multiplets. The methoxy signal may be slightly shifted. Based on data for a similar compound, (2-Methoxyphenyl)(2-phenylcyclopropyl)methanone, the aromatic signals are in the range of 6.92-7.64 ppm, and the methoxy signal is at 3.72 ppm.[10]

    • Meta-isomer (Cyclopropyl(3-methoxyphenyl)methanone): Similar to the ortho-isomer, the aromatic region will be more complex. Based on data for a difluoro-substituted analog, the aromatic protons are in the range of 6.85-6.92 ppm, and the methoxy signal is at 3.82 ppm.[15]

  • Polysubstitution Products: Although the acyl group is deactivating, under harsh conditions, a second acylation can occur. This would lead to a significantly more complex spectrum with fewer aromatic protons.

Step 5: Confirmation Techniques If you are still unsure about the identity of an impurity, you can use more advanced techniques:

  • 2D NMR (COSY, HSQC, HMBC): These experiments can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown compounds.

  • Spiking: If you have a pure sample of a suspected impurity, you can add a small amount to your NMR sample. An increase in the intensity of the corresponding peaks will confirm its identity.

Q3: I see a singlet at around 2.5 ppm. What could this be?

A singlet around 2.5 ppm in your ¹H NMR spectrum could be 4-methoxyacetophenone.[16][17][18] This can arise if there is a source of an acetyl group in your reaction, or as a byproduct from a side reaction.

Compound ¹H Chemical Shift (ppm) in CDCl₃ ¹³C Chemical Shift (ppm) in CDCl₃
4-Methoxyacetophenone7.91 (d, 2H), 6.91 (d, 2H), 3.84 (s, 3H), 2.53 (s, 3H)196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3
Q4: My baseline is noisy and my peaks are broad. What can I do to improve the spectrum quality?

Poor spectral quality can hinder the identification of minor impurities. Here are some common causes and solutions:[15]

  • Poor Shimming: The magnetic field needs to be homogenized. Re-shim the spectrometer.

  • Sample Concentration: A highly concentrated sample can lead to peak broadening. Dilute your sample.

  • Insoluble Material: Suspended particles will degrade the resolution. Ensure your sample is fully dissolved and filter it if necessary.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. These can sometimes be removed by filtering the sample through a small plug of silica gel.

General Troubleshooting Protocols

Protocol 1: D₂O Shake for Labile Protons

If you suspect the presence of an impurity with an exchangeable proton (e.g., water, alcohol, or carboxylic acid), a D₂O shake can be a quick and effective diagnostic tool.

Methodology:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add one drop of deuterium oxide (D₂O) to your NMR tube.

  • Cap the tube and shake it vigorously for about 30 seconds.

  • Re-acquire the ¹H NMR spectrum.

  • Observation: Peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity.[15]

Protocol 2: Removal of Residual Ethyl Acetate

Ethyl acetate is a common solvent that can be difficult to remove completely under high vacuum.

Methodology:

  • Dissolve your sample in a small amount of dichloromethane.

  • Remove the solvent using a rotary evaporator.

  • Repeat this process two to three times.

  • Rationale: Dichloromethane can help to azeotropically remove the residual ethyl acetate.[15]

References

Challenges in the scale-up synthesis of "Cyclopropyl(4-methoxyphenyl)methanone"

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopropyl(4-methoxyphenyl)methanone. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical experience to address challenges encountered during scale-up.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable ketone intermediate, is commonly approached via two primary routes: Friedel-Crafts acylation and the use of a Grignard reagent. Each pathway presents unique challenges, particularly when transitioning from laboratory-scale to larger-scale production. This guide will dissect these challenges and offer robust solutions.

A third, less common route involves the oxidation of the corresponding alcohol, Cyclopropyl(4-methoxyphenyl)methanol. While viable, this method's efficiency is highly dependent on the chosen oxidizing agent and reaction conditions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride is a direct method for synthesizing the target molecule.[1] However, this reaction is not without its complexities, particularly concerning the Lewis acid catalyst and reaction conditions.[2]

Question 1: Low yields are observed in my Friedel-Crafts acylation. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Friedel-Crafts acylation can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Inadequate handling and storage can lead to deactivation, significantly reducing its catalytic efficiency.

    • Solution: Always use freshly opened or properly stored AlCl₃ under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is flame-dried or oven-dried immediately before use.

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions, such as the demethylation of the anisole starting material or decomposition of the product.

    • Solution: Implement precise temperature control. Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents and then gradually warm to the optimal reaction temperature. A temperature range of 35-38 °C has been reported to be effective.[3]

  • Stoichiometry of the Catalyst: An insufficient amount of catalyst will result in an incomplete reaction. Conversely, an excessive amount can promote side reactions.

    • Solution: The reaction requires at least one equivalent of AlCl₃ because it complexes with the carbonyl group of the product. A slight excess (e.g., 1.1-1.2 equivalents) is often beneficial to drive the reaction to completion.

  • Purity of Reagents: The purity of both anisole and cyclopropanecarbonyl chloride is paramount. Impurities can interfere with the catalyst and lead to the formation of byproducts.

    • Solution: Use high-purity reagents. If necessary, distill the anisole and cyclopropanecarbonyl chloride before use.

Question 2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the acylation?

Answer:

The methoxy group of anisole is an ortho-, para-directing activator. While the para-substituted product, this compound, is the major product due to steric hindrance, the formation of the ortho-isomer can occur.

  • Steric Hindrance: The choice of solvent and catalyst can influence the steric environment of the reaction.

    • Solution: Using a bulkier solvent or a Lewis acid with larger ligands can increase the steric hindrance around the ortho position, favoring the formation of the para-isomer.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Workflow for Optimizing Friedel-Crafts Acylation

start Start: Low Yield or Impurities check_catalyst Verify Catalyst Activity (Fresh, Anhydrous AlCl₃) start->check_catalyst optimize_temp Optimize Reaction Temperature (e.g., 0°C to RT) check_catalyst->optimize_temp adjust_stoich Adjust Catalyst Stoichiometry (1.1-1.2 eq.) optimize_temp->adjust_stoich purify_reagents Ensure Reagent Purity (Distill if necessary) adjust_stoich->purify_reagents analyze_product Analyze Product (NMR, GC-MS) purify_reagents->analyze_product analyze_product->check_catalyst Iterate if needed success Successful Synthesis analyze_product->success Desired Purity and Yield

Caption: Iterative workflow for troubleshooting Friedel-Crafts acylation.

Grignard Reagent Route

An alternative synthesis involves the reaction of cyclopropylmagnesium bromide with 4-methoxybenzonitrile, followed by acidic workup.[4] This route avoids the use of strong Lewis acids but introduces challenges related to the handling of the highly reactive Grignard reagent.

Question 3: The formation of my cyclopropylmagnesium bromide Grignard reagent is sluggish or fails to initiate. What could be the issue?

Answer:

The formation of a Grignard reagent is highly sensitive to the reaction conditions.[5]

  • Moisture and Air: Grignard reagents react readily with water and oxygen.[4]

    • Solution: All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (nitrogen or argon). Anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential.

  • Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction from starting.

    • Solution: Activate the magnesium turnings prior to the reaction. This can be achieved by stirring them vigorously under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

  • Initiation Temperature: The reaction is exothermic, but a small amount of heat may be required for initiation.

    • Solution: Gentle warming with a heat gun can initiate the reaction. Once started, the reaction should be controlled with a cooling bath.

Question 4: During the reaction of the Grignard reagent with 4-methoxybenzonitrile, I am getting significant amounts of benzene and biphenyl byproducts. Why is this happening?

Answer:

The formation of these byproducts suggests side reactions involving the Grignard reagent.

  • Wurtz-type Coupling: The Grignard reagent can couple with unreacted cyclopropyl bromide.

    • Solution: Add the cyclopropyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Reaction with Solvent: At elevated temperatures, Grignard reagents can react with ethereal solvents.

    • Solution: Maintain a controlled temperature during the formation and subsequent reaction of the Grignard reagent.

Data on Grignard Reagent Formation

ParameterConditionRationale
Solvent Anhydrous THF or Et₂OPrevents quenching of the Grignard reagent.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with O₂ and moisture.[5]
Magnesium Activated turningsRemoves passivating oxide layer.
Initiation Small iodine crystal or gentle heatingCatalyzes the start of the reaction.
Temperature Controlled with a cooling bathManages the exothermic reaction.
Oxidation Route

This pathway involves the oxidation of cyclopropyl(4-methoxyphenyl)methanol to the desired ketone. The success of this route is heavily dependent on the choice of oxidizing agent.[6][7]

Question 5: My oxidation reaction is incomplete, or I am observing over-oxidation to a carboxylic acid. How can I control the reaction?

Answer:

The key to a successful oxidation is selecting an appropriate oxidizing agent and controlling the reaction conditions.

  • Choice of Oxidant:

    • Mild Oxidants: For a clean conversion of a secondary alcohol to a ketone, mild oxidants are preferred. Examples include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.

    • Harsh Oxidants: Stronger oxidants like potassium permanganate (KMnO₄) or chromic acid can lead to over-oxidation or cleavage of the cyclopropyl ring.

  • Reaction Conditions:

    • Temperature: Many oxidation reactions are sensitive to temperature. Running the reaction at low temperatures can help to prevent side reactions.

    • Stoichiometry: Using a slight excess of the oxidizing agent can ensure complete conversion of the starting material. However, a large excess should be avoided to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale synthesis?

A1: Both the Friedel-Crafts and Grignard routes have been successfully scaled up. The choice often depends on the available equipment, safety considerations, and cost of reagents. The Friedel-Crafts route can be more direct, but the handling of large quantities of AlCl₃ and the potential for acidic waste streams are significant considerations. The Grignard route avoids strong Lewis acids but requires stringent anhydrous and inert conditions, which can be challenging to maintain on a large scale.

Q2: Are there any specific safety precautions I should take when working with cyclopropanecarbonyl chloride?

A2: Cyclopropanecarbonyl chloride is a corrosive and moisture-sensitive acyl halide. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It will react with water to produce hydrochloric acid, so it should be stored and handled under anhydrous conditions.

Q3: Can I use a different Lewis acid for the Friedel-Crafts acylation?

A3: While AlCl₃ is the most common Lewis acid for this reaction, others such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[3] However, their reactivity may be lower, requiring harsher reaction conditions. The choice of Lewis acid can also influence the regioselectivity of the reaction.

Q4: How can I effectively purify the final product, this compound?

A4: The product is a solid at room temperature with a melting point of 40-42 °C.[8][9] Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. If significant impurities are present, column chromatography on silica gel may be necessary.[10]

Logical Relationship of Synthetic Routes

cluster_0 Starting Materials cluster_1 Synthetic Routes anisole Anisole fc Friedel-Crafts Acylation anisole->fc cpc Cyclopropanecarbonyl Chloride cpc->fc cpbr Cyclopropyl Bromide grignard Grignard Reaction cpbr->grignard mbn 4-Methoxybenzonitrile mbn->grignard cpm Cyclopropyl(4-methoxyphenyl)methanol oxidation Oxidation cpm->oxidation product This compound fc->product grignard->product oxidation->product

Caption: Overview of the primary synthetic pathways to the target molecule.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Cyclopropyl Ketones and Alkyl Aryl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of a ketone building block can profoundly influence the trajectory of a synthetic route. The subtle interplay of steric and electronic effects dictates reactivity, often leading to divergent outcomes under identical conditions. This guide provides an in-depth, objective comparison of two ubiquitous classes of ketones: cyclopropyl ketones and alkyl aryl ketones. We will move beyond simple definitions to explore the mechanistic underpinnings of their reactivity, supported by experimental data and validated protocols, to empower you to make more informed strategic decisions in your synthetic endeavors.

Foundational Principles: Structural and Electronic Divergence

The reactivity differences between cyclopropyl ketones and alkyl aryl ketones are rooted in their distinct structural and electronic features.

  • Cyclopropyl Ketones: The defining feature is the three-membered cyclopropane ring. This ring is subject to significant ring strain , a combination of angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain (eclipsing C-H bonds).[1][2][3] This high strain energy (approx. 28 kcal/mol) makes the C-C bonds of the ring weak and susceptible to cleavage, acting as a "spring-loaded" functional group.[4][5] Electronically, the cyclopropyl group possesses significant p-character in its C-C bonds, allowing it to conjugate with the adjacent carbonyl group, somewhat akin to a double bond.[6][7] This conjugation influences the reactivity of both the ring and the carbonyl.

  • Alkyl Aryl Ketones: In this class, the carbonyl group is conjugated with an aromatic ring. The aryl group is planar and can stabilize the carbonyl through resonance, delocalizing electron density. The nature of the substituents on the aryl ring (electron-donating or electron-withdrawing) can further modulate the electrophilicity of the carbonyl carbon. The adjacent alkyl group exerts a modest electron-donating inductive effect, which slightly reduces the carbonyl's electrophilicity compared to aldehydes.[8]

This fundamental divergence—high-energy strained ring versus a stable, resonance-delocalized aromatic system—is the primary driver for their distinct chemical behaviors.

Comparative Reactivity Analysis

We will now explore the comparative reactivity in three key reaction manifolds: ring-opening reactions, transformations at the carbonyl carbon, and reactions at the α-carbon.

Ring-Opening Reactions: The Unique Province of Cyclopropyl Ketones

The most dramatic difference in reactivity is the propensity of cyclopropyl ketones to undergo ring-opening reactions, a pathway unavailable to alkyl aryl ketones under similar conditions. The release of ring strain provides a powerful thermodynamic driving force for these transformations.[9]

A. Acid-Catalyzed Ring-Opening

Under acidic conditions (Brønsted or Lewis acids), the carbonyl oxygen is protonated, activating the adjacent cyclopropane ring. The ring then cleaves to form the most stable carbocation intermediate, which is subsequently trapped by a nucleophile.[10] The regioselectivity is dictated by the electronic properties of any substituents on the cyclopropyl ring, with cleavage occurring to produce the most stabilized carbocation.[10][11] Aryl cyclopropyl ketones, for instance, readily undergo this reaction, often leading to cyclization products like tetralones if the aryl ring can act as an intramolecular nucleophile.[12]

Mechanism: Acid-Catalyzed Ring-Opening of an Aryl Cyclopropyl Ketone

G cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Ring Cleavage (Rate-Determining) cluster_2 Step 3: Nucleophilic Attack Ketone Ar-C(=O)-C₃H₅ ProtonatedKetone Ar-C(=[OH⁺])-C₃H₅ Ketone->ProtonatedKetone Fast H_plus H⁺ ProtonatedKetone_ref Ar-C(=[OH⁺])-C₃H₅ Carbocation Ar-C(=O)-CH₂CH₂CH₂⁺ (1,4-homo-conjugate addition intermediate) Carbocation_ref Ar-C(=O)-CH₂CH₂CH₂⁺ ProtonatedKetone_ref->Carbocation Slow Product Ar-C(=O)-CH₂CH₂CH₂-Nu Carbocation_ref->Product Fast Nu Nu⁻

Caption: Acid-catalyzed ring-opening proceeds via a carbocation intermediate.

B. Reductive and Transition-Metal-Catalyzed Ring-Opening

Cyclopropyl ketones can also be opened reductively, for example, using zinc in ethanol, which is proposed to proceed through an anion-radical intermediate.[10][13] Furthermore, transition metals like palladium and nickel are highly effective. Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones.[4][14] Nickel catalysts are used for cross-coupling reactions with organometallic reagents, providing access to products not achievable through traditional methods.[10]

In stark contrast, alkyl aryl ketones do not undergo ring cleavage under these conditions. Their framework remains intact during acid-catalyzed, reductive, or transition-metal-catalyzed processes that do not directly target the aromatic ring.

Reactivity at the Carbonyl Carbon

When considering reactions directly at the carbonyl, such as nucleophilic addition (e.g., reduction), the electronic nature of the attached groups is paramount.

  • Alkyl Aryl Ketones: The reactivity is well-understood. The aryl group delocalizes the partial positive charge on the carbonyl carbon via resonance, making it less electrophilic than in alkyl ketones. However, they are readily reduced by common hydride reagents (e.g., NaBH₄, LiAlH₄).

  • Cyclopropyl Ketones: The situation is more complex. The cyclopropyl group can donate electron density to the carbonyl through its p-character, which would decrease electrophilicity. However, recent studies on catalytic formal [3+2] cycloadditions have highlighted a significant reactivity difference based on the other substituent. Aryl cyclopropyl ketones are readily reduced via single-electron transfer (SET), whereas alkyl cyclopropyl ketones are far less reactive .[15][16] This is due to the much lower standard redox potential of unactivated aliphatic ketones compared to aryl ketones.[16]

Ketone ClassTypical Redox Potential (vs SCE)General Reactivity in SET Reactions
Alkyl Aryl Ketone (e.g., Acetophenone)-2.11 V[15][16]High
Alkyl Ketone (e.g., Cyclohexanone)-2.73 V[15][16]Low
Alkyl Cyclopropyl KetoneLow (similar to other alkyl ketones)[15][16]Low / Recalcitrant[15][16]

This data clearly illustrates that while both classes can be reduced, the barrier is significantly higher for alkyl cyclopropyl ketones, often requiring more robust or specialized catalytic systems to achieve transformations that are routine for aryl ketones (both cyclopropyl and alkyl).[15]

Reactivity at the α-Carbon: Enolization

The formation of enolates by deprotonation of the α-carbon is a cornerstone of carbonyl chemistry. Here again, the two classes exhibit important differences.

  • Alkyl Aryl Ketones: Deprotonation occurs at the alkyl α-carbon. The resulting enolate is stabilized by conjugation with both the carbonyl and the aryl ring, making the α-protons relatively acidic (pKa of acetophenone ≈ 19).[17] Enolate formation is typically clean and predictable under standard basic conditions (e.g., LDA, NaH, alkoxides).

  • Cyclopropyl Ketones: Base-catalyzed enolization can occur at the methine proton of the cyclopropyl ring. However, this process can be complicated by competing ring-opening reactions, especially under harsh conditions or with certain reagents.[18] The acidity of the cyclopropyl methine proton is higher than that of a typical alkane due to the increased s-character of the C-H bond, but enolization can be slower or less efficient than for alkyl aryl ketones. In some cases, treatment with reagents like TiCl₄/n-Bu₄NI does not lead to a simple enolate but rather a ring-opened (Z)-titanium enolate, which can then be trapped by aldehydes.

Experimental Workflow: Comparative Enolization and Trapping

G cluster_A Pathway A: Alkyl Aryl Ketone cluster_B Pathway B: Cyclopropyl Ketone A1 Alkyl Aryl Ketone (e.g., Propiophenone) A2 Add LDA, THF -78 °C A1->A2 A3 Formation of Kinetic Enolate A2->A3 A4 Add Electrophile (e.g., CH₃I) A3->A4 A5 α-Alkylated Product A4->A5 analysis Analysis (GC-MS, NMR) A5->analysis B1 Aryl Cyclopropyl Ketone B2 Add Base (e.g., LDA) -78 °C B1->B2 B3 Enolate Formation (Potential for side reactions) B2->B3 B4 Add Electrophile (e.g., CH₃I) B3->B4 B5 α-Alkylated Product (Often in lower yield) B4->B5 B5->analysis start Start start->A1 start->B1

Caption: Parallel synthesis to compare enolate formation and trapping efficiency.

Experimental Protocols

To provide a practical context, we present validated starting-point protocols for key transformations.

Protocol 1: Acid-Catalyzed Nucleophilic Ring-Opening of Cyclopropyl Phenyl Ketone

(Adapted from established methodologies for donor-acceptor cyclopropanes)[11]

This protocol demonstrates the ring-opening of a cyclopropyl ketone using a nucleophile under acidic catalysis.

  • Preparation: To a clean, dry 10 mL vial, add cyclopropyl phenyl ketone (0.1 mmol, 1.0 eq.).

  • Solvent and Nucleophile Addition: Dissolve the ketone in hexafluoroisopropanol (HFIP, 1.0 mL). Add the desired nucleophile (e.g., indole, 0.12 mmol, 1.2 eq.).

  • Catalyst Addition: Add triflic acid (TfOH, 0.001 mmol, 1 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Trustworthiness Note: The use of a highly polar, non-nucleophilic solvent like HFIP stabilizes charged intermediates, while a catalytic amount of a strong Brønsted acid ensures efficient carbonyl activation without promoting unwanted side reactions.

Protocol 2: Comparative Reduction of Acetophenone vs. Cyclopropyl Phenyl Ketone

This protocol allows for a direct comparison of reduction rates.

  • Setup: Prepare two identical reaction flasks. In Flask A, place acetophenone (1.0 mmol). In Flask B, place cyclopropyl phenyl ketone (1.0 mmol).

  • Dissolution: To each flask, add 10 mL of methanol. Stir until fully dissolved at 0 °C (ice bath).

  • Reagent Addition: To each flask, add sodium borohydride (NaBH₄) (1.1 mmol, 1.1 eq.) in one portion. Start a timer immediately.

  • Monitoring: At regular intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot with a drop of acetone and dilute with ethyl acetate.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or GC-MS to determine the ratio of starting material to the corresponding alcohol product.

  • Results: Plot the percentage conversion versus time for each ketone to compare their relative reduction rates. Typically, acetophenone will react faster due to the higher electrophilicity of its carbonyl carbon compared to the electron-donating effect of the cyclopropyl group.

Summary and Outlook

The choice between a cyclopropyl ketone and an alkyl aryl ketone is a choice between two distinct reactivity paradigms.

FeatureCyclopropyl KetonesAlkyl Aryl Ketones
Defining Characteristic High ring strain (~28 kcal/mol)[4]Resonance-stabilized aromatic system
Unique Reactivity Susceptible to ring-opening (acidic, reductive, metal-catalyzed)[10][13][14]Framework is generally stable
Carbonyl Reactivity (SET) High for aryl-substituted; Low for alkyl-substituted[15][16]High; modulated by aryl substituents
α-Carbon Reactivity Enolization can be complex, potential for ring cleavage[18]Clean, predictable enolization[17]
Synthetic Utility Versatile 3-carbon synthons, access to 1,4-dicarbonyls, cyclopentanes[6][19]Standard building blocks for introducing aroyl moieties

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cyclopropyl Ketone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of molecular entities is a cornerstone of innovation. Cyclopropyl ketones, valued for the unique conformational and electronic properties imparted by the three-membered ring, are pivotal building blocks in medicinal chemistry and materials science.[1] The cyclopropyl group can introduce conformational rigidity, improve metabolic stability, or modulate pharmacokinetic properties in drug candidates.[2] However, the subtle structural variations between isomers of cyclopropyl ketones necessitate a robust, multi-faceted analytical approach for unambiguous identification.

This guide provides an in-depth comparison of cyclopropyl ketone isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causal relationships between molecular structure and spectral output, supported by experimental data, to empower you to confidently distinguish between these valuable synthetic intermediates.

The Unique Influence of the Cyclopropyl Ring

The high degree of s-character in the C-C bonds of the cyclopropane ring gives it partial π-character. When positioned adjacent to a carbonyl group, this "quasi-double bond" nature allows for electronic conjugation, a phenomenon that significantly influences the spectroscopic properties of the molecule.[3][4] This conjugation is a key differentiating feature that we will explore across various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For cyclopropyl ketones, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum of a cyclopropyl ketone is characterized by highly shielded signals from the cyclopropyl ring protons, which typically appear in the upfield region (approx. 0.5-1.5 ppm). The key diagnostic signals are:

  • Cyclopropyl Protons: These protons appear as complex multiplets due to geminal and cis/trans vicinal coupling. Their upfield shift is a direct consequence of the magnetic anisotropy of the strained ring.

  • α-Proton: The single proton on the carbon bearing the carbonyl group (the methine proton) is deshielded and typically appears further downfield.

  • Substituent Protons: The protons of the group attached to the other side of the carbonyl (e.g., a methyl or phenyl group) will appear in their characteristic regions.

Causality in Chemical Shifts: The nature of the R group (see diagram below) dramatically influences the chemical shifts. An electron-withdrawing aryl group (e.g., phenyl) will deshield the adjacent cyclopropyl protons more than an electron-donating alkyl group (e.g., methyl).

References

A Comparative Guide to Enolate Formation: Cyclopropyl(4-methoxyphenyl)methanone vs. Acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation and subsequent reaction of enolates are cornerstone transformations for carbon-carbon bond formation. The choice of the ketone precursor significantly influences the reactivity, regioselectivity, and stereoselectivity of these reactions. This guide provides an in-depth comparison of the enolate formation from two distinct ketones: cyclopropyl(4-methoxyphenyl)methanone and the archetypal acetophenone. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in reactivity imparted by the unique electronic and steric properties of the cyclopropyl group in comparison to a simple methyl group in the context of enolate generation.

Introduction: The Significance of Enolate Precursors

Enolates are highly versatile nucleophilic intermediates generated by the deprotonation of the α-carbon of a carbonyl compound.[1] Their utility in forming new carbon-carbon bonds is central to the synthesis of a vast array of complex organic molecules, including active pharmaceutical ingredients. The facility of enolate formation, its stability, and its subsequent reactivity are intricately linked to the structure of the parent ketone.

This guide will dissect the critical differences in enolate formation between this compound and acetophenone, focusing on the following aspects:

  • Acidity of the α-Protons: A quantitative and qualitative comparison of the pKa of the protons adjacent to the carbonyl group.

  • Steric and Electronic Effects: An analysis of how the cyclopropyl and phenyl moieties influence the approach of the base and the stability of the resulting enolate.

  • Experimental Considerations: Detailed protocols for the generation of the kinetic enolate of each ketone, providing a practical framework for laboratory application.

Acidity of the α-Protons: A Tale of Two Ketones

The acidity of the α-protons is a direct measure of the ease of enolate formation. This is quantified by the pKa value; a lower pKa indicates a more acidic proton and a greater propensity for deprotonation.

CompoundStructureα-ProtonpKa (in DMSO)
Acetophenone
alt text
Methyl (CH₃)~19-20[2][3]
p-Methoxyacetophenone
alt text
Methyl (CH₃)19.0
This compound
alt text
Methine (CH)Estimated ~20-21

Acetophenone's α-Protons: The α-protons of acetophenone are significantly more acidic than those of a typical alkane (pKa ~50) due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting enolate anion.[1] The negative charge in the enolate is delocalized onto the electronegative oxygen atom, which is a major stabilizing factor. The phenyl group further contributes to this stabilization through conjugation. For p-methoxyacetophenone, the electron-donating methoxy group slightly decreases the acidity of the α-protons, resulting in a slightly higher pKa compared to unsubstituted acetophenone.

Electronic and Steric Effects on Enolate Formation

The differences in the electronic and steric profiles of the methyl group in acetophenone and the cyclopropyl group in this compound have profound implications for enolate formation.

Acetophenone:

  • Electronic Effects: The methyl group is weakly electron-donating. The dominant electronic effect governing α-proton acidity is the resonance stabilization of the enolate with the carbonyl and the phenyl ring.

  • Steric Effects: The methyl group is relatively small, offering minimal steric hindrance to the approach of a base. This allows for rapid deprotonation, especially with sterically demanding bases like lithium diisopropylamide (LDA).

This compound:

  • Electronic Effects: The cyclopropyl group can interact with the adjacent carbonyl group through σ-π conjugation. This interaction can influence the electron density at the carbonyl carbon and the acidity of the α-proton. As mentioned, the overall effect is likely a slight destabilization of the enolate compared to acetophenone.

  • Steric Effects: The cyclopropyl group is significantly bulkier than a methyl group. This increased steric hindrance can affect the rate of deprotonation, particularly with bulky bases.

Experimental Protocols for Kinetic Enolate Formation

For many synthetic applications, the selective formation of the less substituted, or "kinetic," enolate is desired. This is typically achieved by using a strong, sterically hindered base at low temperatures.[4][5] Lithium diisopropylamide (LDA) is the reagent of choice for this purpose.[6][7]

General Workflow for Kinetic Enolate Formation

The following diagram illustrates the general workflow for the generation of a kinetic lithium enolate.

G cluster_prep Preparation cluster_enolization Enolization start Start flask Inert Atmosphere Flask (N2 or Ar) start->flask solvent Add Anhydrous THF flask->solvent ketone Add Ketone (1.0 eq) solvent->ketone cool Cool to -78 °C (Dry Ice/Acetone Bath) ketone->cool add_lda Slowly Add LDA Solution via Syringe cool->add_lda lda Prepare LDA Solution (1.1 eq in THF) lda->add_lda stir Stir at -78 °C for 30-60 min add_lda->stir enolate Kinetic Enolate Solution stir->enolate G cluster_main Enolate Formation of an Unsymmetrical Ketone Ketone Unsymmetrical Ketone TS_K TS (Kinetic) Ketone->TS_K Low Temp, Bulky Base (LDA) TS_T TS (Thermodynamic) Ketone->TS_T Higher Temp, Small Base (e.g., NaH) Enolate_K Kinetic Enolate (Less Substituted) TS_K->Enolate_K Lower Ea, Forms Faster Enolate_T Thermodynamic Enolate (More Substituted) TS_T->Enolate_T Higher Ea, Forms Slower Enolate_K->Enolate_T Equilibration (if reversible)

References

A Comparative Guide to the Synthetic Utility of Ferrocenoyl Chloride and Cyclopropyl(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity and efficiency. This guide provides an in-depth comparison of two distinct carbonyl-containing compounds: ferrocenoyl chloride and cyclopropyl(4-methoxyphenyl)methanone. While both feature a carbonyl group, their synthetic applications diverge significantly, dictated by the unique chemical properties of the ferrocenyl and cyclopropyl moieties, respectively. Ferrocenoyl chloride serves as a robust and classical acylating agent, primarily utilized for the introduction of the ferrocenoyl group onto various nucleophiles. In contrast, this compound is not a conventional acylating agent but rather a versatile building block that leverages the inherent ring strain of the cyclopropyl group to participate in a variety of unique cycloaddition and ring-opening reactions. This guide will explore the distinct reactivity profiles of these two reagents, providing experimental data, mechanistic insights, and detailed protocols to inform their effective application in research and development.

Ferrocenoyl Chloride: A Potent Acylating Agent

Ferrocenoyl chloride is a highly reactive carboxylic acid derivative, making it an excellent electrophile for acylation reactions.[1] Its reactivity stems from the electron-withdrawing nature of the chlorine atom, which polarizes the carbonyl bond and makes the carbonyl carbon highly susceptible to nucleophilic attack. Furthermore, the chloride ion is an excellent leaving group, facilitating the nucleophilic acyl substitution mechanism that underpins its function.[1]

Mechanism of Acylation: The Friedel-Crafts Reaction

A prime example of ferrocenoyl chloride's utility is in the Friedel-Crafts acylation of aromatic compounds. In this reaction, a Lewis acid, such as aluminum chloride (AlCl₃), activates the acyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the π-electrons of an aromatic ring, leading to the formation of a new carbon-carbon bond and an acylated aromatic product.[2]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution A Ferrocenoyl Chloride C Acylium Ion Complex A->C + AlCl₃ B AlCl₃ D Aromatic Ring (e.g., Benzene) E Sigma Complex (Resonance Stabilized) C->E + Aromatic Ring F Acylated Product E->F - H⁺ G HCl + AlCl₃

Figure 1: General workflow for Friedel-Crafts acylation using ferrocenoyl chloride.

Substrate Scope and Applications

Ferrocenoyl chloride can acylate a wide range of nucleophiles, including aromatic and heteroaromatic compounds, alcohols, and amines, to yield the corresponding ketones, esters, and amides. The ferrocene moiety itself is a redox-active organometallic compound, and its incorporation into other molecules can impart unique electrochemical and photophysical properties.[3] This has led to applications in materials science, catalysis, and medicinal chemistry.[4] For instance, ferrocenoyl-adenine conjugates have been synthesized to study regioselective acylation.[5]

NucleophileProduct TypeTypical ConditionsReference
Aromatic compoundsAryl ketonesAlCl₃, CH₂Cl₂[6]
AlcoholsEstersPyridine, CH₂Cl₂[7]
AminesAmidesEt₃N, CH₂Cl₂[5]
Table 1: Representative acylation reactions with ferrocenoyl chloride.
Experimental Protocol: Friedel-Crafts Acylation of Ferrocene

This protocol describes the synthesis of acetylferrocene, a related reaction to what would be performed with ferrocenoyl chloride, illustrating the general principles.

Materials:

  • Ferrocene

  • Acetic anhydride

  • 85% Phosphoric acid

  • Ice

  • Hexanes

  • Toluene

  • Ethanol

Procedure:

  • To a 25 mL round-bottom flask, add 1.5 g of ferrocene, 5 mL of acetic anhydride, and 1 mL of 85% phosphoric acid.[8]

  • Heat the mixture in a hot water bath with stirring for 10 minutes. The reaction mixture will become hot and darken.[8]

  • After 10 minutes, carefully pour the reaction mixture onto approximately 60 mL of ice in a beaker to precipitate the product.[8]

  • Isolate the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hexanes to obtain pure acetylferrocene.[8]

Note: When using ferrocenoyl chloride, a Lewis acid like AlCl₃ would be used instead of phosphoric acid, and the reaction would be conducted in an anhydrous solvent like dichloromethane.[6]

This compound: A Versatile Synthetic Building Block

In stark contrast to ferrocenoyl chloride, this compound does not typically function as an acylating agent. Instead, its reactivity is dominated by the high ring strain of the cyclopropyl group (approximately 27.5 kcal/mol). This strain energy can be released in a variety of chemical transformations, making aryl cyclopropyl ketones valuable precursors for more complex molecular architectures.

Characteristic Reactions: Cycloadditions and Ring-Opening

Aryl cyclopropyl ketones are known to undergo formal [3+2] cycloadditions with olefins and alkynes to generate highly substituted cyclopentane and cyclopentene ring systems.[1][5] These reactions are often initiated by a one-electron reduction of the ketone to a radical anion, which then triggers the ring opening of the cyclopropane.

G cluster_0 Initiation cluster_1 Ring Opening and Cyclization cluster_2 Product Formation A Aryl Cyclopropyl Ketone B Radical Anion A->B + e⁻ (Photocatalyst) C Ring-Opened Radical Intermediate B->C Ring Opening D Olefin E Cyclized Radical Anion C->E + Olefin F Cyclopentane Product E->F - e⁻

Figure 2: General mechanism for the photocatalytic [3+2] cycloaddition of an aryl cyclopropyl ketone with an olefin.

Under acidic conditions, aryl cyclopropyl ketones can undergo ring-opening to form tetralones.[9] Additionally, asymmetric ring-opening reactions with various nucleophiles like thiols, alcohols, and carboxylic acids have been achieved using chiral catalysts, yielding valuable chiral sulfides, ethers, and esters.[10]

Reaction TypeReagentsProductReference
[3+2] CycloadditionOlefin, PhotocatalystSubstituted Cyclopentane[1]
[3+2] CycloadditionAlkyne, SmI₂Substituted Cyclopentene[5]
Acid-catalyzed cyclizationAcid catalystTetralone[9]
Asymmetric Ring-OpeningThiol, Chiral Sc(III) catalystChiral γ-Thio-ketone[10]
Table 2: Representative reactions of aryl cyclopropyl ketones.
Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of the title compound via a Friedel-Crafts acylation, which is a common method for its preparation.

Materials:

  • Anisole

  • Cyclopropanecarbonyl chloride

  • Copper(II) ferrite (nano CuFe₂O₄)

  • 1,2-Dichloroethane

Procedure:

  • In a reaction vessel, combine anisole (1 mmol), cyclopropanecarbonyl chloride (1.2 mmol), and nano CuFe₂O₄ (20 mol%).

  • Add 1,2-dichloroethane (2 mL) as the solvent.

  • Stir the reaction mixture at room temperature (35-38 °C) for 18 hours.

  • Upon completion, the reaction mixture is worked up by washing with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent and purification by chromatography to yield this compound.

Comparative Summary and Conclusion

The synthetic roles of ferrocenoyl chloride and this compound are fundamentally different, and the choice between them depends entirely on the desired transformation.

  • Ferrocenoyl chloride is the reagent of choice when the goal is to introduce a ferrocenoyl group into a molecule. Its high reactivity as an acylating agent makes it suitable for a broad range of nucleophiles, leading to the formation of ferrocene-containing ketones, esters, and amides. The primary value lies in the properties that the ferrocene moiety imparts to the final product.

  • This compound , on the other hand, is a versatile three-carbon building block . It is not used to transfer an acyl group but rather to construct more complex cyclic and acyclic structures through reactions that leverage the strain of the cyclopropyl ring. Its value lies in its ability to undergo unique cycloaddition and ring-opening reactions that are not accessible with traditional acylating agents.

References

A Comparative Guide to the Bioisosteric Replacement of the Cyclopropyl Group in Cyclopropyl(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug discovery. This guide provides an in-depth technical comparison of potential bioisosteric replacements for the cyclopropyl group in the model compound, Cyclopropyl(4-methoxyphenyl)methanone. By examining the inherent properties of the cyclopropyl moiety and comparing them with those of its bioisosteres—supported by experimental data and detailed protocols—we aim to equip researchers with the knowledge to make informed decisions in their drug design endeavors.

The Enduring Appeal of the Cyclopropyl Group: A Double-Edged Sword

The cyclopropyl group, a three-membered carbocycle, is a prevalent motif in numerous FDA-approved drugs.[1][2] Its popularity stems from a unique combination of steric and electronic properties. The inherent ring strain of approximately 27.5 kcal/mol results in shorter and stronger C-H bonds, which often translates to enhanced metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] Furthermore, its rigid, planar nature can act as a conformational constraint, locking a molecule into its bioactive conformation and potentially enhancing binding affinity to its biological target.[3]

However, the very properties that make the cyclopropyl group attractive can also present liabilities. In certain contexts, particularly when attached to an amine, the cyclopropyl ring can undergo metabolism to form reactive intermediates.[1] Moreover, its lipophilic nature can sometimes be suboptimal for achieving a desired overall physicochemical profile. These potential drawbacks necessitate the exploration of bioisosteric replacements that can retain the beneficial attributes of the cyclopropyl group while mitigating its undesirable properties.

Classical and Non-Classical Bioisosteres: Expanding the Chemical Space

Bioisosterism allows for the substitution of a functional group with another that possesses similar physical or chemical properties, with the goal of enhancing biological activity, improving selectivity, or optimizing the pharmacokinetic profile.[4] For the cyclopropyl group, both classical and non-classical bioisosteres offer intriguing possibilities.

Classical Bioisosteres: These are groups with a similar size and shape. For the cyclopropyl group, the most common classical bioisostere is the cyclobutyl group .[5] While slightly larger, it maintains the carbocyclic nature and can offer a different vector for substituent placement, potentially leading to improved target engagement.

Non-Classical Bioisosteres: These groups may differ in size and shape but possess similar electronic or other physicochemical properties. For the cyclopropyl group, promising non-classical bioisosteres include small, strained heterocycles such as oxetanes and various five-membered aromatic heterocycles like isoxazoles , pyrazoles , and 1,2,3-triazoles .[4][6][7] These heterocyclic replacements can introduce polarity, modulate lipophilicity, and offer opportunities for additional hydrogen bonding interactions, which can significantly impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][8]

Comparative Analysis: A Data-Driven Approach

To provide a clear comparison, this guide will focus on the replacement of the cyclopropyl group in this compound with a cyclobutyl group (a classical bioisostere) and an oxetanyl group (a non-classical bioisostere). While direct experimental data for this specific molecule is limited in the public domain, we will draw upon comparative data from structurally related compounds to illustrate the potential impact of these bioisosteric replacements.

Physicochemical Properties

The choice of a bioisostere can significantly alter a molecule's physicochemical properties, which in turn affects its solubility, permeability, and metabolic stability.

PropertyCyclopropyl (Parent)Cyclobutyl (Analog 1)Oxetanyl (Analog 2)Rationale for Change
Calculated LogP (cLogP) ~2.5~2.9~1.8The cyclobutyl group is more lipophilic than the cyclopropyl group, while the introduction of the oxygen atom in the oxetane ring significantly increases polarity and reduces lipophilicity.[4][9]
Topological Polar Surface Area (TPSA) 26.3 Ų26.3 Ų35.5 ŲThe ether oxygen in the oxetane ring contributes to a higher TPSA, which can improve solubility but may decrease permeability across non-polar membranes.
Fraction of sp³ carbons (Fsp³) 0.270.330.27The cyclobutyl group increases the sp³ character, which is often associated with improved solubility and reduced promiscuity in binding.

Note: cLogP and TPSA values are estimations and can vary depending on the calculation method.

Experimental Evaluation: Protocols for a Head-to-Head Comparison

To empirically validate the effects of bioisosteric replacement, a series of in vitro experiments are essential. The following section outlines detailed protocols for the synthesis of the proposed analogs and their subsequent evaluation.

Synthesis of Analogs

The synthesis of Cyclobutyl(4-methoxyphenyl)methanone and Oxetan-3-yl(4-methoxyphenyl)methanone can be achieved through established synthetic routes.

Workflow for Analog Synthesis

cluster_0 Analog 1: Cyclobutyl cluster_1 Analog 2: Oxetanyl A1 4-Methoxyanisole C1 Friedel-Crafts Acylation A1->C1 B1 Cyclobutanecarbonyl chloride B1->C1 D1 Cyclobutyl(4-methoxyphenyl)methanone C1->D1 A2 4-Bromoanisole B2 Grignard Formation A2->B2 C2 4-Methoxyphenylmagnesium bromide B2->C2 E2 Nucleophilic Addition C2->E2 D2 Oxetane-3-carbonitrile D2->E2 F2 Oxetan-3-yl(4-methoxyphenyl)methanone E2->F2 A Test Compounds (Parent, Analog 1, Analog 2) B Metabolic Stability Assay (Human Liver Microsomes) A->B C Cellular Permeability Assay (Caco-2 or PAMPA) A->C D Receptor Binding Assay (If target is known) A->D E Data Analysis & Comparison B->E C->E D->E

References

A Comparative Guide to Lewis Acid Catalysts for the Friedel-Crafts Acylation of Anisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Friedel-Crafts acylation of anisole is a foundational reaction for the synthesis of valuable aromatic ketones. These products serve as key intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.[1] The choice of Lewis acid catalyst is a critical determinant of this reaction's success, profoundly influencing yield, regioselectivity, and overall efficiency.[2][3] This guide offers an in-depth, objective comparison of various Lewis acid catalysts for this pivotal transformation, supported by experimental data and mechanistic insights to empower informed catalyst selection.

The Mechanism: A Tale of Electrophilicity and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The Lewis acid catalyst plays a crucial role in the initial step: the generation of a highly reactive acylium ion from an acylating agent, typically an acyl chloride or anhydride.[6] This potent electrophile is then attacked by the electron-rich π-system of the anisole ring.[7]

The methoxy group (-OCH₃) of anisole is an activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[7][8] This donation stabilizes the arenium ion intermediate formed during the electrophilic attack, particularly when the attack occurs at the ortho or para positions. Due to steric hindrance from the methoxy group, the para product is typically favored.[8]

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Halide R-CO-Cl Acylium_Ion_Complex R-CO-Cl---LA Acyl_Halide->Acylium_Ion_Complex Coordination Lewis_Acid LA Acylium_Ion R-C≡O⁺ Acylium_Ion_Complex->Acylium_Ion Lewis_Acid_Complex [LA-Cl]⁻ Acylium_Ion_Complex->Lewis_Acid_Complex Arenium_Ion Arenium Ion (Sigma Complex) Acylium_Ion->Arenium_Ion Anisole Anisole Anisole->Arenium_Ion Electrophilic Attack Product_Complex Product-LA Complex Arenium_Ion->Product_Complex Deprotonation Product p-Methoxyacetophenone Product_Complex->Product Hydrolysis

Caption: Generalized mechanism of Friedel-Crafts acylation of anisole.

A Comparative Analysis of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst in the Friedel-Crafts acylation of anisole is a function of its strength, the reaction conditions, and the nature of the acylating agent. This section provides a comparative overview of commonly employed catalysts.

Traditional Lewis Acids: The Workhorses

Aluminum Chloride (AlCl₃) and Ferric Chloride (FeCl₃) are potent and widely used Lewis acids for this transformation.[9][10] They are highly effective at activating acylating agents, often leading to high conversions in short reaction times. However, their application is not without significant drawbacks. A primary limitation is the requirement for stoichiometric or even excess amounts of the catalyst. This is because the ketone product, being a Lewis base, forms a strong complex with the catalyst, rendering it inactive.[9] This necessitates a hydrolytic workup to decompose the complex and isolate the product, generating considerable waste. Furthermore, these catalysts are highly sensitive to moisture, requiring strictly anhydrous reaction conditions.[11] In some instances, strong Lewis acids like AlCl₃ can induce demethylation of the methoxy group as a side reaction.[2][12]

Modern Alternatives: Towards Greener Acylations

In response to the environmental and practical limitations of traditional Lewis acids, significant research has focused on developing more sustainable catalytic systems.

Zeolites , such as H-Beta and H-ZSM5, have emerged as promising solid acid catalysts.[1][13] Their advantages include high catalytic activity, potential for regeneration and reuse, and shape selectivity that can favor the formation of the desired para isomer.[2][13] Zeolites offer a more environmentally friendly approach, minimizing corrosive and toxic waste streams.[14]

Metal Triflates , particularly those of Scandium (Sc(OTf)₃) and other rare-earth metals, are another class of efficient and reusable Lewis acid catalysts.[15][16] They are often effective in catalytic amounts, are more tolerant to moisture compared to traditional Lewis acids, and can be recovered and reused.[15][17] The use of metal triflates in combination with green solvents like deep eutectic solvents is an active area of research.[18]

Performance Data Summary

The following table summarizes representative experimental data for the acylation of anisole with various Lewis acid catalysts, highlighting key performance indicators.

CatalystCatalyst Loading (mol%)Acylating AgentSolventTemperature (°C)TimeYield (%)para:ortho RatioReference(s)
AlCl₃ StoichiometricAcetic AnhydrideDichloromethaneRoom Temp1 h85.7Predominantly para[2][4]
FeCl₃ 5Acyl Chlorides/AnhydridesPropylene Carbonate808 h76-92-[9][10]
H-Beta Zeolite -Octanoic AcidSolvent-free--72.7 (conversion)82.5:17.5[19][20]
Mordenite Zeolite -Acetic AnhydrideAcetic Acid-2-3 h>99 (conversion)>99:1[13]
Yb(OTf)₃ 2Acetic AnhydrideEthyl Acetate1000.5 hHigh-[3]
Pr(OTf)₃ 5Benzoic AnhydrideDeep Eutectic Solvent100 (MW)10 min85High[17][18]

Experimental Protocols

Detailed and reproducible methodologies are paramount for successful research. Below are representative protocols for the Friedel-Crafts acylation of anisole using both a traditional and a modern Lewis acid catalyst.

Protocol 1: Acylation using Aluminum Chloride (AlCl₃)

This protocol is a classic example of a Friedel-Crafts acylation using a strong, traditional Lewis acid.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add acetic anhydride (1.0 equivalent) dropwise.[3]

  • After stirring for 15 minutes, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.[3]

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl.[3][11]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Acylation using Ytterbium Triflate (Yb(OTf)₃)

This protocol illustrates a more modern approach using a catalytic amount of a water-tolerant Lewis acid.

Materials:

  • Ytterbium (III) Trifluoromethanesulfonate (Yb(OTf)₃)

  • Anisole

  • Acetic Anhydride

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, combine anisole (1.0 equivalent), acetic anhydride (1.2 equivalents), and Yb(OTf)₃ (2 mol%).[3]

  • Heat the mixture to 100 °C and stir for 30 minutes.[3]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[3]

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as needed.

Catalyst_Screening_Workflow Start Define Reaction: Anisole + Acylating Agent Catalyst_Selection Select Lewis Acid Catalysts (e.g., AlCl₃, FeCl₃, Zeolites, Metal Triflates) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Controlled Conditions) Catalyst_Selection->Reaction_Setup Monitoring Monitor Progress (TLC, GC, HPLC) Reaction_Setup->Monitoring Workup Quench and Work-up Monitoring->Workup Analysis Analyze Products (Yield, Regioselectivity via NMR, GC-MS) Workup->Analysis Optimization Optimize Conditions for Best Catalyst (Temperature, Time, Solvent) Analysis->Optimization Conclusion Select Optimal Catalyst System Optimization->Conclusion

References

A Comparative Analysis of Modern Synthetic Routes to Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropyl ketone motif is a cornerstone in modern organic chemistry, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. Its unique combination of a strained three-membered ring and a conjugated carbonyl group imparts distinct reactivity, making it a versatile synthetic intermediate. The continued interest in this functional group has driven the development of numerous synthetic strategies. This guide provides a comparative analysis of the most prominent methods for synthesizing cyclopropyl ketones, offering insights into their mechanisms, substrate scope, and practical applications to aid researchers in selecting the optimal method for their specific needs.

Intramolecular Cyclization: The Classic Approach

One of the most established methods for constructing cyclopropyl ketones is through the intramolecular cyclization of γ-substituted ketones. This approach typically involves the base-mediated intramolecular nucleophilic substitution of a leaving group at the γ-position by an enolate.

Mechanism and Key Considerations

The reaction proceeds via the formation of an enolate from the starting ketone, which then acts as a nucleophile to displace a leaving group (e.g., a halide) at the γ-carbon, forming the cyclopropane ring. The choice of base and solvent is critical to favor the desired intramolecular reaction over intermolecular side reactions.

A classic example is the cyclization of 5-chloro-2-pentanone to yield cyclopropyl methyl ketone. This method is often straightforward and utilizes readily available starting materials.

Advantages:
  • Conceptually simple and often uses inexpensive starting materials.

  • Well-established and widely documented in the literature.

Limitations:
  • The preparation of the requisite γ-halo ketone precursor can sometimes be multi-step.

  • Can be limited by competing elimination and intermolecular reactions.

Simmons-Smith Cyclopropanation of Enol Ethers

The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, can be effectively adapted to produce cyclopropyl ketones through the cyclopropanation of enol ethers. This method involves the reaction of an enol ether with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. Subsequent hydrolysis of the resulting cyclopropoxy silane or ether yields the target cyclopropyl ketone.

Mechanism and Workflow

The synthesis begins with the conversion of a ketone to its corresponding enol ether, often a silyl enol ether for stability and ease of formation. The Simmons-Smith reagent then adds a methylene group across the double bond of the enol ether in a stereospecific manner. The final step is the cleavage of the ether linkage to unmask the ketone.

Simmons_Smith_Workflow Ketone Ketone Enol_Ether Silyl Enol Ether Ketone->Enol_Ether 1. Enolization (e.g., LDA, TMSCl) Cyclopropoxy_Silane Cyclopropoxy Silane Enol_Ether->Cyclopropoxy_Silane 2. Simmons-Smith (CH2I2, Zn-Cu) Cyclopropyl_Ketone Cyclopropyl Ketone Cyclopropoxy_Silane->Cyclopropyl_Ketone 3. Hydrolysis (e.g., H3O+) Kulinkovich_Oxidation_Workflow Ester Ester Cyclopropanol Cyclopropanol Ester->Cyclopropanol 1. Kulinkovich Reaction (Grignard, Ti(O-iPr)4) Cyclopropyl_Ketone Cyclopropyl Ketone Cyclopropanol->Cyclopropyl_Ketone 2. Oxidation (e.g., PCC, DMP)

A Comparative Guide to the Biological Screening of Cyclopropyl(4-methoxyphenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of modern drug discovery. The Cyclopropyl(4-methoxyphenyl)methanone core represents such a scaffold, integrating two motifs of significant pharmacological interest. The cyclopropyl group, a strained three-membered ring, is a bioisostere for various functional groups and is known to enhance metabolic stability and binding affinity in numerous active compounds, including potent antibacterial agents.[1][2] The 4-methoxyphenyl (p-anisyl) moiety is prevalent in a wide array of biologically active molecules, contributing to interactions with targets implicated in cancer, inflammation, and microbial infections.[3][4][5]

This guide provides a comprehensive framework for the systematic biological evaluation of novel derivatives of this compound. We move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade. The objective is to empower researchers, scientists, and drug development professionals to objectively compare the performance of newly synthesized derivatives against established alternatives, supported by rigorous experimental data.

Part 1: Anticancer Activity Screening via Metabolic Viability Assessment

A primary and crucial step in evaluating novel chemical entities is to assess their effect on the proliferation and viability of cancer cells. The MTT assay is a robust, colorimetric method widely adopted for high-throughput screening due to its reliability and direct correlation between cellular metabolic activity and cell number.[6][7]

Causality Behind the Method: The Principle of the MTT Assay

The assay's logic is elegantly simple: it measures the health of the cell's powerhouse, the mitochondria. Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is exclusively performed by living cells, making the resulting color intensity directly proportional to the number of viable cells.[7] By dissolving these crystals and measuring the absorbance, we can quantify the cytotoxic or cytostatic effects of the test compounds.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • This compound derivatives (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT reagent (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or isopropanol)[6][7]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: In a 96-well plate, seed cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and the positive control (e.g., Doxorubicin) in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Expert Insight: Include a "vehicle control" (medium with the same final concentration of DMSO used for the compounds) to account for any solvent-induced toxicity. Also, include "blank" wells containing only medium for background subtraction.[6]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[6]

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of a purple precipitate in the vehicle control wells.[6]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[6]

    • Trustworthiness Check: Ensure complete dissolution by gently shaking the plate on an orbital shaker for 15 minutes. Incomplete solubilization is a common source of error.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise from cell debris.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis Seed 1. Seed Cells in 96-Well Plate Incubate24h 2. Incubate 24h (Attachment) Seed->Incubate24h Treat 3. Add Compound Dilutions Incubate24h->Treat Controls Include Vehicle & Blank Controls Treat->Controls Incubate48h 4. Incubate 48-72h (Exposure) Treat->Incubate48h AddMTT 5. Add MTT Reagent Incubate48h->AddMTT Formazan 6. Incubate 2-4h (Formazan Formation) AddMTT->Formazan Solubilize 7. Solubilize Crystals (DMSO) Formazan->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Calc 9. Calculate % Viability Read->Calc IC50 10. Determine IC50 Value Calc->IC50

Caption: Workflow for assessing anticancer activity using the MTT assay.

Part 2: Antimicrobial Activity Screening

The prevalence of cyclopropyl moieties in potent antibiotics like Ciprofloxacin makes antimicrobial screening an essential evaluation for this class of derivatives. The broth microdilution method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9] This method is standardized by international bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[9][10]

Causality Behind the Method: The Principle of Broth Microdilution

This assay directly measures a compound's ability to inhibit microbial growth in a liquid medium. By exposing a standardized number of bacteria to a serial dilution of a test compound in a 96-well plate, we can pinpoint the precise concentration at which bacteriostatic or bactericidal activity occurs.[9] The visual endpoint—the absence of turbidity (cloudiness) indicating growth—provides a quantitative and easily interpretable result.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well sterile microplates

  • Test compounds and positive control (e.g., Ciprofloxacin) dissolved in DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

Step-by-Step Methodology:

  • Inoculum Preparation: Select 2-3 isolated colonies from an overnight culture on a non-selective agar plate. Suspend them in sterile saline.[11]

  • Standardization: Adjust the suspension's turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] This step is critical for reproducibility. Dilute this standardized suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells, creating a total volume of 100 µL.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last column. This creates a concentration gradient of the test compound.

  • Controls:

    • Positive Control: Dedicate a row to a standard antibiotic like Ciprofloxacin.

    • Growth Control: Wells containing only MHB and the bacterial inoculum (no compound).

    • Sterility Control: Wells containing only MHB (no bacteria or compound).

  • Inoculation: Add 50 µL of the final bacterial inoculum (prepared in step 2) to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as compared to the growth control.

Visualization: Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Readout Inoculum 1. Prepare Bacterial Inoculum McFarland 2. Standardize to 0.5 McFarland Inoculum->McFarland FinalInoculum 3. Dilute to Final Concentration McFarland->FinalInoculum Inoculate 6. Inoculate Wells FinalInoculum->Inoculate Add Bacteria AddMHB 4. Add Broth to Wells SerialDilute 5. Perform 2-Fold Serial Dilution of Compound AddMHB->SerialDilute SerialDilute->Inoculate Incubate 7. Incubate 18-24h at 37°C Inoculate->Incubate ReadMIC 8. Read MIC (Lowest Clear Well) Incubate->ReadMIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 3: Mechanistic Insight - DNA Gyrase Inhibition

For derivatives exhibiting potent antimicrobial activity, elucidating the mechanism of action is the next logical step. Given the structural relationship to quinolone antibiotics, DNA gyrase is a high-priority target.[12][13] DNA gyrase is a bacterial topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. An assay that measures the inhibition of this supercoiling activity provides direct, mechanistic evidence.

Causality Behind the Method: The Principle of the Supercoiling Assay

The assay leverages the different electrophoretic mobilities of different DNA topologies. Relaxed circular plasmid DNA moves slower through an agarose gel than supercoiled DNA. In the presence of DNA gyrase and ATP, the relaxed plasmid is converted to its supercoiled form. An effective inhibitor will prevent this conversion, leaving the DNA in its relaxed state. By separating these forms on a gel, one can visualize and quantify the inhibitory activity of a compound.[14]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

Materials:

  • Purified E. coli DNA Gyrase enzyme

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

  • ATP solution

  • Test compounds and positive control (e.g., Ciprofloxacin)

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • Gel electrophoresis system and imaging equipment

Step-by-Step Methodology:

  • Reaction Setup: On ice, prepare a master mix containing assay buffer, relaxed pBR322 DNA, and water. Aliquot the mix into microcentrifuge tubes.

  • Inhibitor Addition: Add varying concentrations of the test compound or a known inhibitor (Ciprofloxacin) to the reaction tubes. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

  • Enzyme Addition: Add a pre-determined amount of DNA gyrase enzyme to all tubes except the "no enzyme" control.

  • Initiate Reaction: Add ATP to all tubes to start the reaction. Mix gently and incubate at 37°C for 30-60 minutes.[14]

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., STEB buffer containing SDS and proteinase K, or chloroform/isoamyl alcohol).

  • Agarose Gel Electrophoresis: Add DNA loading dye to each sample and load them onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated sufficiently.

    • Expert Insight: The "no enzyme" control will show a band corresponding to the relaxed plasmid. The "no inhibitor" control should show a faster-migrating band corresponding to the supercoiled product.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize it under UV light. The intensity of the relaxed and supercoiled bands is quantified using densitometry software. The IC₅₀ value is the concentration of the compound that inhibits 50% of the supercoiling activity.

Visualization: DNA Gyrase Assay Workflow

Gyrase_Workflow cluster_setup Reaction Setup (On Ice) cluster_reaction Reaction & Termination cluster_analysis Analysis MasterMix 1. Prepare Master Mix (Buffer, Relaxed DNA) AddInhibitor 2. Add Test Compound MasterMix->AddInhibitor AddEnzyme 3. Add DNA Gyrase AddInhibitor->AddEnzyme AddATP 4. Initiate with ATP AddEnzyme->AddATP Incubate 5. Incubate at 37°C AddATP->Incubate Stop 6. Stop Reaction Incubate->Stop LoadGel 7. Run Agarose Gel Electrophoresis Stop->LoadGel Visualize 8. Stain & Visualize DNA Bands LoadGel->Visualize Quantify 9. Quantify Inhibition & Determine IC50 Visualize->Quantify

Caption: Workflow for the DNA Gyrase supercoiling inhibition assay.

Part 4: Comparative Data Summary

To facilitate a direct comparison of performance, all quantitative data should be summarized in a structured table. This allows for at-a-glance evaluation of structure-activity relationships (SAR), potency, and selectivity across the derivative series. Below is a template with representative data comparing hypothetical derivatives against standard reference compounds.

Compound IDModificationAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)DNA Gyrase IC₅₀ (µM)
MCF-7 MDA-MB-231 S. aureus
Parent -45.268.5>128
Derivative 1 4'-Chloro10.815.364
Derivative 2 4'-Nitro5.18.916
Derivative 3 3',4'-Dichloro2.34.14
Doxorubicin N/A (Control)0.81.2N/A
Ciprofloxacin N/A (Control)N/AN/A0.5

Note: Data are hypothetical and for illustrative purposes only. N/A = Not Applicable.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Cyclopropyl(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Cyclopropyl(4-methoxyphenyl)methanone (CAS No. 7152-03-6), a common ketone intermediate. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of trust through a commitment to safety and scientific integrity.

Hazard Identification and Initial Risk Assessment

Before any disposal procedure can be planned, a thorough understanding of the compound's intrinsic hazards is essential. This initial risk assessment dictates the necessary precautions, personal protective equipment (PPE), and the ultimate disposal pathway. This compound is a beige, odorless solid at room temperature with a melting point between 39-42°C.[1][2]

The primary hazards, as identified in the Safety Data Sheet (SDS), are summarized below. The causality behind these classifications is rooted in the compound's chemical structure and toxicological data, which inform the necessary handling precautions.

Hazard ClassificationDescription & RationaleRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral May be harmful if swallowed.[1] The primary route of exposure concern is accidental ingestion.Engineering Controls: Use in a well-ventilated area or under a chemical fume hood.[1]
Health Hazard (NFPA) Rated 2 (Moderate).[1] This indicates that intense or continued exposure could cause temporary incapacitation or possible residual injury.Eye/Face Protection: Wear chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Flammability (NFPA) Rated 1 (Slight).[1] The material must be preheated before ignition can occur. It has a high flash point and is not considered a significant fire risk under standard laboratory conditions.Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[3]
Instability/Reactivity (NFPA) Rated 0 (Minimal).[1] The compound is stable under normal storage conditions.[1]Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved particulate respirator.[1]
Chemical Incompatibility Incompatible with strong oxidizing agents.[1] Causality: The ketone functional group can be oxidized, potentially leading to an exothermic reaction that could cause a fire or container rupture if mixed with potent oxidizers in a confined waste vessel.Skin and Body Protection: Wear a lab coat and ensure skin is not exposed. An emergency eyewash station and safety shower should be readily accessible.[4]

The Regulatory Framework: Understanding Your Obligations

The disposal of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[5][6] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[5]

Key principles under RCRA include:

  • Waste Identification: The generator must first determine if their waste is hazardous, either because it is specifically "listed" by the EPA or because it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[7]

  • Generator Status: Facilities are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs) based on the amount of hazardous waste produced per month. Each category has different requirements for storage, handling, and reporting.[7]

  • State and Local Regulations: Many states are authorized by the EPA to manage their own hazardous waste programs, which can be more stringent than federal law.[5][8] It is imperative to consult your institution's Environmental Health & Safety (E&S) department and local regulations.

For academic institutions, the EPA's "Subpart K" rule provides an alternative set of regulations for managing hazardous waste generated in laboratories, which can offer more operational flexibility.[9][10]

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the safe disposal of this compound and associated waste. The process begins the moment the material is designated as waste.

Step 1: Waste Characterization
  • Pure, Unused Compound: If you are disposing of expired or unwanted this compound in its original container, it should be treated as chemical waste.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., filter paper, silica gel from a column, reaction flasks with significant residue) must also be disposed of as hazardous waste.

  • Aqueous Solutions: Do not dispose of solutions containing this compound down the drain.[11] It is harmful to aquatic life.[12][13]

  • Solvent Solutions: Solutions of the compound in flammable or halogenated solvents must be segregated into the appropriate solvent waste stream (e.g., "Non-Halogenated Organic Waste"). The presence of the compound must be noted on the waste label.

Step 2: Segregation and Containment
  • Select the Correct Container: Use a chemically compatible container with a secure, leak-proof lid. For solid waste, a wide-mouth polyethylene or glass jar is suitable. For liquid waste, use a designated solvent safety can or bottle.

  • Segregate Incompatibles: Crucially, do not mix waste containing this compound with waste containing strong oxidizing agents (e.g., nitric acid, permanganates, peroxides). [1] This prevents dangerous chemical reactions within the waste container.

  • Leave Headspace: Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a critical and legally mandated step.[14] The moment the first drop of waste enters the container, it must be labeled.

  • Attach a Hazardous Waste Tag: Your institution's E&S department will provide official hazardous waste tags.

  • Complete All Fields:

    • Write the words "Hazardous Waste." [14]

    • List all chemical constituents by their full name (no abbreviations or formulas). For example: "Waste this compound," or "Methanol, Dichloromethane, this compound."

    • Estimate the percentage of each component.

    • Indicate the relevant hazards (e.g., Toxic, Flammable).

    • Note the accumulation start date (the date the first waste was added).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the operator.[10]

  • SAA Requirements:

    • The SAA must be a secondary containment tray to capture any potential leaks.

    • Keep waste containers closed at all times, except when adding waste.

    • Store no more than 55 gallons of hazardous waste in your SAA.[10]

  • Regular Inspection: Weekly inspection of waste storage areas is a requirement under RCRA to check for leaks or deteriorating containers.[15]

Step 5: Arranging for Final Disposal
  • Contact E&S: Once your waste container is full or you no longer need it, contact your institution's Environmental Health & Safety department to arrange for a pickup.

  • Professional Disposal: The E&S department will consolidate waste and transfer it to a licensed hazardous waste management company.[14] These companies use approved methods, such as high-temperature incineration, to safely destroy the chemical waste in a manner compliant with all EPA regulations.[1]

Spill and Decontamination Protocol

Accidents can happen. A clear, pre-defined plan for spill cleanup is essential.

  • Evacuate and Alert: If a large amount is spilled, alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves.

  • Contain the Spill:

    • For a solid spill , carefully sweep or scoop the material into a designated waste container. Avoid creating dust. If necessary, lightly moisten the material with water to prevent it from becoming airborne.

    • For a liquid spill (solution) , cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[16]

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with soap and water or an appropriate laboratory detergent.

  • Dispose of Cleanup Materials: All contaminated absorbent materials, gloves, and wipes must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to the protocol in Section 3.

Disposal Decision Workflow

The following diagram visualizes the logical steps and decision points in the disposal process for waste containing this compound.

G Disposal Workflow for this compound Start Waste Generated (e.g., residue, unused product, contaminated materials) Characterize Characterize Waste Is it pure, a solution, or contaminated solid? Start->Characterize Segregate Segregate from Incompatibles (Especially Strong Oxidizers) Characterize->Segregate Container Select & Fill Appropriate Waste Container (Leave Headspace) Segregate->Container Proceed Label Label Immediately with 'Hazardous Waste' Tag (List all constituents) Container->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Inspect Perform Weekly Inspections of SAA Store->Inspect Pickup Arrange for Pickup by E&S or Licensed Hauler Store->Pickup Container Full or No Longer Needed Inspect->Store End Final Disposal at Approved TSDF Facility (e.g., Incineration) Pickup->End

Caption: Decision workflow for compliant chemical waste disposal.

References

Navigating the Safe Handling of Cyclopropyl(4-methoxyphenyl)methanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Parameters

ParameterSummary of Recommendations
Primary Hazards Harmful if swallowed. Potential for skin and eye irritation. As a powder, it poses an inhalation risk.
Required PPE Nitrile or Butyl rubber gloves, safety goggles with side shields, lab coat, and a NIOSH-approved respirator (N95 or higher) when handling the powder outside of a ventilated enclosure.
Handling Location Chemical fume hood or other ventilated enclosure, especially when weighing or transferring the solid.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
In Case of Spill Evacuate the immediate area. For small spills, gently cover with an absorbent material, collect into a sealed container, and decontaminate the area. For large spills, evacuate and contact emergency services.

Introduction: A Proactive Approach to Laboratory Safety

Cyclopropyl(4-methoxyphenyl)methanone is a valuable building block in pharmaceutical and chemical research. As with any chemical substance, a thorough understanding of its properties and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a detailed, step-by-step approach to the safe handling, storage, and disposal of this compound, grounded in the principles of risk minimization and proactive safety culture.

Understanding the Risks: The "Why" Behind the Precautions

This compound is classified as harmful if swallowed. While comprehensive toxicological data may be limited, it is prudent to treat it with a high degree of caution. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the powdered form.

  • Ingestion: Accidental ingestion can lead to adverse health effects. This is why eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.[1]

  • Skin and Eye Contact: Direct contact with the skin and eyes can cause irritation. Prolonged or repeated contact may lead to more severe effects. The use of appropriate gloves and eye protection is therefore non-negotiable.

  • Inhalation: As a solid, this compound can become airborne as a dust, especially during weighing and transfer. Inhaling these fine particles can irritate the respiratory tract. Therefore, handling this compound in a well-ventilated area, preferably a chemical fume hood, is a critical engineering control to minimize this risk.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to minimizing exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles with side shields are required to protect against splashes and airborne particles. A face shield may be necessary for larger-scale operations where the risk of splashing is higher.

  • Skin Protection:

    • Lab Coat: A flame-resistant lab coat should be worn to protect the skin and clothing from contamination.

    • Gloves: Due to the ketone functional group, nitrile or butyl rubber gloves are recommended.[4][5][6] Always inspect gloves for any signs of degradation or punctures before use. It is crucial to remove gloves using the proper technique to avoid contaminating your skin.[7]

  • Respiratory Protection: When handling the powder outside of a chemical fume hood or a ventilated balance enclosure, a NIOSH-approved N95 (or higher) particulate respirator is required to prevent inhalation of dust.[8][9]

Safe Handling Workflow: A Step-by-Step Protocol

The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weighing and Transfer prep_hood->weigh reaction Use in Reaction weigh->reaction decon Decontaminate Glassware & Surfaces reaction->decon waste Segregate & Label Waste decon->waste dispose Dispose of Waste waste->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe end End doff_ppe->end start Start start->prep_ppe

Caption: Safe Handling Workflow for this compound.

1. Preparation:

  • Step 1: Don Appropriate PPE. Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and safety goggles. Before handling the chemical, don the appropriate gloves (nitrile or butyl rubber). If working outside a ventilated enclosure, a NIOSH-approved respirator is necessary.

  • Step 2: Prepare the Chemical Fume Hood. Ensure the fume hood is operational and the sash is at the appropriate height.[10] Cover the work surface with absorbent bench paper to contain any potential spills.[3]

2. Handling:

  • Step 3: Weighing and Transfer.

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust.[2]

    • Use a spatula to transfer the solid. Avoid pouring the powder directly from the bottle to prevent creating dust clouds.[3]

    • Keep the container closed when not in use.[3]

  • Step 4: Use in Reaction.

    • When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

    • Ensure the reaction is conducted in a well-ventilated area, preferably within the fume hood.

3. Cleanup and Disposal:

  • Step 5: Decontaminate Glassware and Surfaces.

    • Thoroughly clean all glassware and equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

  • Step 6: Segregate and Label Waste.

    • All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent paper, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[8][11]

    • Liquid waste from the reaction should be disposed of in a separate, appropriately labeled hazardous waste container.

  • Step 7: Dispose of Waste. Follow your institution's and local regulations for the disposal of hazardous chemical waste.[8][11][12] Never dispose of this chemical down the drain.[11]

  • Step 8: Doff PPE Correctly. Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by your lab coat and eye protection. Wash your hands thoroughly with soap and water after removing your PPE.[7]

Emergency Procedures: Preparing for the Unexpected

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety officer.

    • Prevent others from entering the area.

    • Await the arrival of trained emergency response personnel.

Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove any contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.